molecular formula C15H14O4 B148646 Isorhapontigenin CAS No. 32507-66-7

Isorhapontigenin

Cat. No.: B148646
CAS No.: 32507-66-7
M. Wt: 258.27 g/mol
InChI Key: ANNNBEZJTNCXHY-NSCUHMNNSA-N
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Description

Isorhapontigenin (ISO), with the CAS RN 32507-66-7 and molecular formula C 15 H 14 O 4 , is a naturally occurring tetrahydroxylated stilbene and a methoxylated analog of resveratrol . This compound has garnered significant attention in biomedical research due to its potent, multi-faceted biological activities and superior pharmacokinetic profile compared to resveratrol, including higher oral bioavailability . In cancer research, this compound demonstrates potent anticancer properties by modulating key signaling pathways. In vitro and in vivo studies show it induces cell cycle arrest and promotes apoptosis in various cancer cell lines by downregulating anti-apoptotic proteins like XIAP and modulating the EGFR-PI3K-Akt pathway . It also effectively inhibits tumor growth in xenograft models and suppresses cancer cell metastasis . Furthermore, its anti-inflammatory efficacy is robust, exerted through enhancing Nrf2 signaling and suppressing pro-inflammatory cytokine production via the NF-κB pathway, showing potential for treating corticosteroid-resistant inflammation . Emerging research highlights this compound's potential as an anti-virulence agent. It significantly reduces the pathogenicity of Staphylococcus aureus by directly inhibiting the global virulence regulator MgrA, thereby diminishing hemolytic activity and improving survival in animal models of pneumonia without exerting bactericidal pressure . Its broad tissue distribution, as confirmed in murine models, along with reported protective effects for the brain, heart, liver, and kidneys, underscores its potential utility in metabolic and age-related disorder research . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol
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InChI

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNNBEZJTNCXHY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601045304
Record name Isorhapontigenin
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Molecular Weight

258.27 g/mol
Source PubChem
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CAS No.

32507-66-7
Record name Isorhapontigenin
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Record name Isorhapontigenin
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Record name Isorhapontigenin
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Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isorhapontigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a naturally occurring stilbenoid, a class of polyphenolic compounds recognized for their diverse and potent biological activities. As a methoxylated analog of the well-studied resveratrol (B1683913), this compound exhibits promising anti-inflammatory, antioxidant, anticancer, and cardioprotective properties.[1][2][3][4] Its enhanced bioavailability compared to resveratrol makes it a compound of significant interest for nutraceutical and pharmaceutical development.[4][5][6] This guide provides a comprehensive overview of the primary natural sources of this compound, details its biosynthetic pathway from primary metabolites, outlines established experimental protocols for its isolation and characterization, and visualizes key molecular and experimental pathways.

Natural Sources of this compound

This compound is found in a limited number of plant families, with the Gnetaceae and Pinaceae families being the most prominent sources. Its glucoside, isorhapontin, is often found in higher concentrations.

Key Botanical Sources:

  • Gnetum Species: Various species within the Gnetum genus are rich sources of this compound and its derivatives.[2][7] Notably, Gnetum montanum, Gnetum cleistostachyum, and Gnetum parvifolium have been identified as containing significant quantities of this compound.[1][2][8] Chemical analyses of ethanol (B145695) extracts from Gnetum montanum have revealed that this compound, along with resveratrol, can constitute a significant portion of the extractable stilbenes.[9]

  • Picea Species (Spruce): Norway spruce (Picea abies) is another significant source, particularly in its bark and roots.[10][11] In spruce, this compound often co-occurs with its glycoside (isorhapontin), resveratrol, piceatannol, and their respective glucosides (piceid and astringin).[10][11] Debarking wastewater from the pulp and paper industry using Picea abies has been identified as a potential source for extracting this compound and other stilbenoids.[12]

  • Vitis vinifera (Grapevine): While resveratrol is the most famous stilbenoid in grapes, this compound has also been identified, particularly after post-harvest stress induction, such as UV-C light exposure.[4][13] This suggests that its production is part of the plant's defense mechanism.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly based on the plant species, tissue type, geographical location, and environmental stressors. The table below summarizes reported concentrations from various sources.

Plant SpeciesPlant PartCompound FormConcentration/YieldReference
Gnetum montanumLiana (Stem)This compound~3-5% of ethanol extract (with resveratrol)[9]
Picea abiesBarkThis compoundDetected, but often in low aglycone form[11][14]
Picea abiesBarkIsorhapontin (Glucoside)Major stilbenoid glycoside present[11]
Vitis vinifera (post-UVC)GrapesThis compoundDetected and isolated[13]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of numerous secondary metabolites in plants.[15][16] The biosynthesis begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce the core stilbene (B7821643) structure, which is then further modified.

Key Steps and Enzymes:

  • Phenylpropanoid Pathway Initiation: The pathway starts with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid.

  • Activation: p-Coumaric acid is activated by 4-Coumaroyl-CoA Ligase (4CL) to form its thioester, p-coumaroyl-CoA . This molecule serves as the starter unit for stilbene synthesis.

  • Stilbene Backbone Formation: The key enzyme, Stilbene Synthase (STS) , catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA .[15][17][18] This reaction involves a series of decarboxylative additions, followed by an intramolecular aldol (B89426) condensation and aromatization to form the characteristic C6-C2-C6 backbone of stilbenoids, yielding resveratrol (trans-3,5,4'-trihydroxystilbene).[3][18][19]

  • Hydroxylation to Piceatannol: Resveratrol undergoes hydroxylation at the 3' position to form piceatannol . This step is catalyzed by a cytochrome P450-dependent monooxygenase, likely a Flavonoid 3'-Hydroxylase (F3'H) , which exhibits substrate promiscuity.[20]

  • O-Methylation to this compound: The final step is the specific methylation of the 3'-hydroxyl group of piceatannol. This reaction is catalyzed by a Resveratrol O-Methyltransferase (ROMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, yielding this compound.[21][22][23]

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the enzymatic steps from the core phenylpropanoid pathway to the final formation of this compound.

Isorhapontigenin_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid _4CL 4CL pCou->_4CL pCouCoA p-Coumaroyl-CoA STS STS pCouCoA->STS MalonylCoA 3x Malonyl-CoA MalonylCoA->STS Res Resveratrol F3H F3'H (P450) Res->F3H Pic Piceatannol ROMT ROMT Pic->ROMT Iso This compound PAL->Cin C4H->pCou _4CL->pCouCoA STS->Res F3H->Pic ROMT->Iso

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol is a representative method for the extraction and purification of this compound from a plant source like Gnetum or Picea bark.

Methodology:

  • Sample Preparation:

    • Air-dry the plant material (e.g., stems, bark) at room temperature.

    • Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80-95% ethanol (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with continuous stirring.

    • Alternatively, perform Soxhlet extraction for 6-8 hours for more efficient extraction.

    • Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue 2-3 times to ensure complete recovery.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being moderately polar, will primarily partition into the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography over a silica (B1680970) gel (60-120 mesh) stationary phase.

    • Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 9:1 to 1:1).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol, 95:5) and visualizing under UV light (254/366 nm).

    • Pool the fractions containing the compound of interest.

  • Final Purification (HPLC):

    • For high-purity this compound, perform semi-preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions.[13]

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.[24]

    • Detection: UV detector set at 325 nm.[24]

    • Collect the peak corresponding to the retention time of an this compound standard.

    • Evaporate the solvent to obtain pure this compound.

Characterization and Quantification Protocol (HPLC-UV)

This protocol details a validated HPLC method for the quantification of this compound in extracts or biological matrices.[24][25]

Methodology:

  • Instrumentation:

    • An HPLC system equipped with a UV-Vis detector, autosampler, and a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 - 1.5 mL/min.[24]

    • Column Temperature: 40-50°C.[24]

    • Detection Wavelength: 325 nm.[24]

    • Injection Volume: 10-20 µL.

    • Gradient Program: A typical gradient might start at 10-20% B, increasing linearly to 80-90% B over 15-20 minutes.

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.

    • Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 15 to 2000 ng/mL).[24]

    • Dissolve dried extracts or samples in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for the unequivocal structural identification of isolated compounds.[13]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., Methanol-d4 or Acetone-d6) in an NMR tube.

  • NMR Experiments: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).[26]

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity.

      • COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the complete structure of this compound, confirming the positions of the hydroxyl groups, the methoxy (B1213986) group, and the trans configuration of the double bond.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_Analysis Characterization Start Plant Material (e.g., Gnetum Stems) Prep Drying & Grinding Start->Prep Extract Ethanol Extraction Prep->Extract Partition Liquid-Liquid Partitioning (Ethyl Acetate Fraction) Extract->Partition CC Silica Gel Column Chromatography Partition->CC TLC TLC Monitoring CC->TLC HPLC_prep Semi-Preparative HPLC CC->HPLC_prep Pure_Cmpd Pure this compound HPLC_prep->Pure_Cmpd HPLC_quant HPLC-UV Quantification Pure_Cmpd->HPLC_quant NMR NMR Structural Elucidation (1H, 13C, 2D) Pure_Cmpd->NMR MS Mass Spectrometry (MS) Pure_Cmpd->MS Analysis Analysis

Workflow for this compound isolation and analysis.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses. One key pathway is the PI3K/Akt pathway , which is central to cell survival, proliferation, and inflammation.

In inflammatory conditions, stimuli like Interleukin-1 beta (IL-1β) can activate the PI3K/Akt pathway. This compound has been shown to suppress this activation.[4] Activated Akt can phosphorylate and inactivate Forkhead box protein O3 (FoxO3a), preventing it from translocating to the nucleus to regulate gene expression. By inhibiting Akt phosphorylation, this compound can restore FoxO3a activity. Furthermore, this pathway often cross-talks with other pro-inflammatory pathways like NF-κB and AP-1.[4]

Visualization of the PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PIP3 pAkt p-Akt (Active) Akt->pAkt Phosphorylation FoxO3a FoxO3a pAkt->FoxO3a Phosphorylates Inflammation Pro-inflammatory Gene Expression pAkt->Inflammation Activates other pro-inflammatory pathways (e.g., NF-κB) pFoxO3a p-FoxO3a (Inactive) This compound This compound This compound->pAkt Inhibits Phosphorylation

Inhibition of the PI3K/Akt pathway by this compound.

References

Isorhapontigenin: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin (ISO), a natural stilbenoid and a methoxylated analog of resveratrol (B1683913), has emerged as a promising anti-cancer agent with enhanced bioavailability.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-neoplastic effects of this compound in various cancer cell types. It delves into its role in inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis through the modulation of critical signaling pathways. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes complex biological processes using signaling pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a polyphenolic compound found in various natural sources, including the Chinese herb Gnetum cleistostachyum, grapes, and blueberries.[2][3] It shares a structural similarity with resveratrol but exhibits greater oral bioavailability, making it a compound of significant interest for therapeutic development.[1][4] Accumulating evidence demonstrates that this compound exerts potent anti-cancer activities across a spectrum of malignancies, including bladder, breast, lung, and prostate cancers.[2][3][5][6] Its multifaceted mechanism of action involves targeting key cellular processes that are often dysregulated in cancer, such as apoptosis, cell cycle progression, and metastatic dissemination.

Induction of Apoptosis

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis.

Downregulation of XIAP

One of the key targets of this compound in promoting apoptosis is the X-linked inhibitor of apoptosis protein (XIAP). XIAP is frequently overexpressed in cancer cells and plays a crucial role in their survival and resistance to therapy.[2] this compound has been shown to down-regulate the expression of XIAP in human bladder cancer cells.[2][7] This down-regulation is not due to protein degradation but rather a decrease in XIAP gene transcription.[2] The inhibitory effect on XIAP transcription is mediated through the inhibition of the transcription factor Sp1.[2] By reducing XIAP levels, this compound facilitates the activation of caspases and the subsequent execution of the apoptotic cascade.[2][3]

Modulation of Bcl-2 Family Proteins

In some cancer cell lines, this compound has been observed to influence the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. For instance, in non-small-cell lung cancer cells, this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a concurrent increase in cleaved caspase-3, further promoting apoptosis.[3] However, in MCF7 breast cancer cells, this compound-induced apoptosis, characterized by an increase in cleaved PARP, cytoplasmic Cytochrome-C, cleaved caspase-3, and cleaved caspase-9, appeared to be independent of changes in Bax and Bcl2 expression.[5]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints, thereby inhibiting their proliferation.

G0/G1 Phase Arrest

A predominant effect of this compound is the induction of cell cycle arrest at the G0/G1 phase.[3][8][9] This arrest is often mediated by the downregulation of Cyclin D1, a key regulatory protein for the G1 to S phase transition.[3][6][8] The suppression of Cyclin D1 by this compound has been observed in bladder and prostate cancer cells.[3][6] The mechanism behind Cyclin D1 downregulation involves the inhibition of the JNK/c-Jun/AP-1 signaling pathway, which is mediated by the upregulation and increased mRNA stability of MAPK phosphatase-1 (MKP-1).[8] Furthermore, this compound's inhibitory effect on the PI3K/Akt/mTOR pathway contributes to G0/G1 arrest through the upregulation of p21 and p27 and downregulation of Cyclin D1.[9][10]

G2/M Phase Arrest

In addition to G0/G1 arrest, this compound has also been reported to induce G2/M phase arrest in some cancer cell types, such as breast cancer cells.[5][11] This effect is associated with the inhibition of the MAPK/PI3K signaling pathway.[5]

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the migratory and invasive properties of cancer cells.

Downregulation of NEDD9

In non-small-cell lung cancer, this compound has been shown to inhibit cell migration and invasion by downregulating the Neural precursor cell Expressed Developmentally Downregulated 9 (NEDD9) protein.[3][12] NEDD9 is a scaffolding protein that plays a role in tumorigenesis and metastasis.[3] The reduction in NEDD9 levels by this compound leads to a decrease in the active form of β-Catenin, a key player in the Wnt signaling pathway that governs cell migration and invasion.[3]

Modulation of the Tumor Microenvironment

Transcriptome analysis of bladder cancer cells treated with this compound revealed significant changes in genes associated with the tumor microenvironment and actin cytoskeleton.[9] This suggests that this compound can remodel the tumor microenvironment to suppress tumor growth and progression.[9][10]

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are orchestrated through its influence on multiple intracellular signaling pathways.

XIAP/SP1 Pathway

As previously mentioned, this compound induces apoptosis by inhibiting the transcription of the anti-apoptotic protein XIAP.[2][7] This is achieved by downregulating the transcription factor SP1, which binds to the XIAP promoter.[2]

XIAP_SP1_Pathway ISO This compound SP1 SP1 ISO->SP1 XIAP_mRNA XIAP mRNA SP1->XIAP_mRNA XIAP_Protein XIAP Protein XIAP_mRNA->XIAP_Protein Pro_Apoptotic_Factors Pro-Apoptotic Factors XIAP_Protein->Pro_Apoptotic_Factors Apoptosis Apoptosis Pro_Apoptotic_Factors->Apoptosis PI3K_Akt_Pathway ISO This compound PI3K PI3K ISO->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FOXO FOXO Akt->FOXO Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis_Genes Apoptosis & Cell Cycle Arrest Genes FOXO->Apoptosis_Genes MAPK_Pathway ISO This compound Raf Raf ISO->Raf Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Cell_Viability_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT SRB SRB Assay (Protein Content) Treat->SRB Clonogenicity Clonogenicity Assay (Colony Formation) Treat->Clonogenicity Measure Measure Absorbance/ Count Colonies MTT->Measure SRB->Measure Clonogenicity->Measure Calculate Calculate IC50/ Inhibition % Measure->Calculate Western_Blot_Workflow Lysate Cell Lysis & Protein Extraction Quantify Protein Quantification Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect Analyze Image Analysis & Quantification Detect->Analyze Flow_Cytometry_Workflow Treat Treat Cells with this compound Harvest Harvest & Fix Cells Treat->Harvest Stain RNase Treatment & DNA Staining (PI) Harvest->Stain Acquire Data Acquisition on Flow Cytometer Stain->Acquire Analyze Cell Cycle Analysis Software Acquire->Analyze Result Determine % of Cells in G0/G1, S, G2/M Analyze->Result

References

Isorhapontigenin: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913), is a naturally occurring stilbenoid found in various plants, including grapes and the Chinese herb Gnetum cleistostachyum. Possessing superior oral bioavailability compared to its parent compound, resveratrol, this compound has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anti-inflammatory, anti-cancer, antioxidant, neuroprotective, cardioprotective, metabolic regulatory, antiviral, and hepatoprotective effects. Detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of the core signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Stilbenoids are a class of natural phenols characterized by a 1,2-diphenylethylene backbone. Among them, resveratrol has been extensively studied for its health-promoting benefits. However, its clinical utility is often hampered by poor pharmacokinetics. This compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) emerges as a promising alternative due to its enhanced bioavailability.[1][2] This document serves as a technical resource, consolidating the current scientific knowledge on the multifaceted biological and pharmacological properties of this compound.

Biological Activities and Pharmacological Effects

This compound exhibits a broad spectrum of biological activities, targeting multiple signaling pathways implicated in various disease states.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties, often superior to resveratrol.[1][2] It effectively suppresses the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Chemokine (C-X-C motif) ligand 8 (CXCL8).[1][3] This activity is mediated through the inhibition of key inflammatory signaling pathways including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][3][4]

Cell LineStimulantCytokineIC50 (µM)Reference
Primary Human Airway Epithelial Cells (Healthy)IL-1βIL-6~25[5]
Primary Human Airway Epithelial Cells (COPD)IL-1βIL-6~30[5]
Primary Human Airway Epithelial Cells (Healthy)IL-1βCXCL8>50[5]
Primary Human Airway Epithelial Cells (COPD)IL-1βCXCL8>50[5]
RA FLSTNF-αIL-6, IL-8, MMP-312.5, 25, 50 (inhibition shown)[6]
  • Cell Culture: Primary human airway epithelial cells or cell lines such as A549 are cultured in appropriate media until confluent.[3]

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with a pro-inflammatory agent (e.g., IL-1β at 1 ng/mL) for 24 hours.[5]

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of secreted cytokines (e.g., IL-6, CXCL8) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK AP-1 AP-1 Receptor->AP-1 Akt Akt PI3K->Akt IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates AP-1_nuc AP-1 AP-1->AP-1_nuc translocates This compound This compound This compound->PI3K This compound->IKK This compound->AP-1 Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription AP-1_nuc->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: this compound inhibits inflammatory signaling pathways.

Anti-cancer Effects

This compound has demonstrated significant anti-cancer activity in various cancer cell lines, including breast, lung, and bladder cancer.[5][6][7] Its mechanisms of action include inducing cell cycle arrest, promoting apoptosis, and inhibiting cell proliferation, migration, and invasion.[1][6][7] Key molecular targets include the downregulation of Cyclin D1, inhibition of sphingosine (B13886) kinases, and modulation of the NEDD9 signaling pathway.[5][6]

Cell LineAssayEndpointIC50 (µM)Reference
MCF7 (Breast Cancer)MTTCell Death34.16[1]
T24 (Bladder Cancer)MTSCell Viability~40 (at 60µM after 24h)[7]
A375 (Melanoma)MTTCell Viability8.26 µg/ml[8]
  • Cell Seeding: Cancer cells (e.g., MCF7) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated overnight.[1]

  • Treatment: Cells are treated with various concentrations of this compound for 48 hours.

  • MTT Incubation: The treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL) is added to each well, followed by a 1-hour incubation.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[8]

cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_invasion Invasion & Migration This compound This compound Cyclin D1 Cyclin D1 This compound->Cyclin D1 Sphingosine Kinases Sphingosine Kinases This compound->Sphingosine Kinases NEDD9 NEDD9 This compound->NEDD9 Cell Cycle Progression Cell Cycle Progression Cyclin D1->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation Tubulin Destabilization Tubulin Destabilization Sphingosine Kinases->Tubulin Destabilization Apoptosis Apoptosis Tubulin Destabilization->Apoptosis Invasion/Migration Invasion/Migration NEDD9->Invasion/Migration

Caption: this compound's multi-targeted anti-cancer mechanisms.

Antioxidant Effects

This compound exhibits potent antioxidant activity, effectively scavenging free radicals and reducing oxidative stress.[9][10][11] It has been shown to inhibit lipid peroxidation, prevent the depletion of reduced glutathione (B108866) (GSH), and protect against oxidative DNA damage.[10][11] Its antioxidant capacity is reported to be more potent than that of vitamin E.[11]

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

This compound Sample This compound Sample Mix and Incubate Mix and Incubate This compound Sample->Mix and Incubate DPPH Solution DPPH Solution DPPH Solution->Mix and Incubate Measure Absorbance Measure Absorbance Mix and Incubate->Measure Absorbance Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance->Calculate Scavenging Activity

Caption: Workflow for DPPH radical scavenging assay.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion injury.[7][9] It can reduce infarct volume, improve neurological scores, and protect neurons from oxidative damage.[9] The underlying mechanisms involve the activation of the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway and modulation of the PI3K/Akt pathway.[7][9]

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.[9]

  • Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 1.5 hours) to induce ischemic-like conditions.

  • Reperfusion: After OGD, replace the medium with normal culture medium containing glucose and return the cells to a normoxic incubator for 24 hours. This compound can be added during the reperfusion phase.

  • Cell Viability Assessment: Assess cell viability using methods such as the MTT assay.[9]

cluster_pathway Protective Signaling This compound This compound PKCε PKCε This compound->PKCε Ischemia/Reperfusion Injury Ischemia/Reperfusion Injury Ischemia/Reperfusion Injury->PKCε Nrf2 Nrf2 PKCε->Nrf2 HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response Neuronal Survival Neuronal Survival Antioxidant Response->Neuronal Survival

Caption: this compound's neuroprotective signaling cascade.

Cardioprotective Effects

This compound exerts cardioprotective effects against conditions such as cardiac hypertrophy and doxorubicin-induced cardiotoxicity.[12][13][14] It can attenuate the increase in heart weight/body weight ratio and improve cardiac function.[13] The mechanisms involve the inhibition of oxidative stress-mediated signaling pathways, including the PKC, MAPKs, and PI3K-Akt-GSK3β/p70S6K pathways, and the upregulation of Yes-associated protein 1 (YAP1).[12][14]

Animal ModelTreatmentEffectMagnitude of ChangeReference
Aortic-banded ratsThis compoundAttenuated heart weight/body weight ratio~25% decrease[13]
Aortic-banded ratsThis compoundIncreased fractional shortening~10% increase[13]
  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.[13]

  • Surgical Procedure: Induce pressure overload-induced cardiac hypertrophy by surgically constricting the ascending aorta (aortic banding).

  • Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a specified duration.

  • Echocardiography: Monitor cardiac function and dimensions using echocardiography at baseline and throughout the study.

  • Histological Analysis: At the end of the study, sacrifice the animals and collect the hearts for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining, Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.

Metabolic Regulatory Effects

This compound has shown potential in regulating metabolism and may have anti-diabetic properties.[15][16] It can improve glucose tolerance and insulin (B600854) sensitivity.[16] Mechanistically, this compound promotes adipocyte differentiation and enhances the activity and stability of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[15][16]

  • Cell Culture: Culture a suitable cell line, such as 3T3-L1 preadipocytes, and differentiate them into mature adipocytes.[12]

  • Treatment: Treat the mature adipocytes with this compound for a specified time.

  • Glucose Uptake Measurement: Incubate the cells with a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

  • Fluorescence Measurement: After incubation, wash the cells and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.[12]

Antiviral and Hepatoprotective Effects

Emerging evidence suggests that this compound possesses antiviral and hepatoprotective properties. While research in these areas is less extensive, preliminary studies indicate its potential to inhibit viral entry and protect the liver from drug-induced injury.[8][17] For instance, this compound has been shown to alleviate acetaminophen-induced liver injury by promoting fatty acid oxidation.[8][17]

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of pharmacological activities and a favorable pharmacokinetic profile. Its ability to modulate multiple key signaling pathways involved in inflammation, cancer, oxidative stress, and metabolic disorders makes it a strong candidate for further investigation and development as a therapeutic agent. Future research should focus on elucidating its detailed mechanisms of action in various disease models, conducting preclinical and clinical studies to evaluate its safety and efficacy in humans, and exploring potential synergistic effects with other therapeutic agents. The comprehensive data and protocols provided in this guide aim to serve as a valuable resource for the scientific community to accelerate the translation of this compound from a promising natural product to a clinically relevant therapeutic.

References

Isorhapontigenin In Vivo Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin (ISO), a methoxylated derivative of resveratrol, is a naturally occurring stilbenoid found in various plants, including grapes and certain Chinese herbs.[1][2][3] Like its well-known counterpart, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][4][5] A critical aspect of evaluating the therapeutic potential of any bioactive compound is a thorough understanding of its metabolic fate in vivo. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of this compound, focusing on data derived from preclinical in vivo studies.

Pharmacokinetics of this compound

In vivo studies, primarily conducted in Sprague-Dawley rats, have demonstrated that this compound exhibits favorable pharmacokinetic properties compared to resveratrol, including higher oral bioavailability.[1][2][3] After oral administration, this compound is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within a short period.[1][2][6]

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
ParameterIntravenous Administration (90 µmol/kg)Oral Administration (100 µmol/kg)Oral Administration (200 µmol/kg)
Cmax (ng/mL) -1030 ± 3502850 ± 930
Tmax (h) -0.5 ± 0.20.8 ± 0.4
AUC (ng·h/mL) 3290 ± 9802280 ± 5606670 ± 1540
CL (mL/min/kg) 76.8 ± 23.7--
Vd (mL/kg) 893 ± 103--
MRT (min) 18.8 ± 3.2--
F (%) -21.1 ± 5.331.2 ± 7.2
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution; MRT: Mean residence time; F: Oral bioavailability. Data sourced from[1][2].

Dose escalation from 100 µmol/kg to 200 µmol/kg in rats resulted in a more than proportional increase in plasma exposure (AUC) and oral bioavailability, suggesting a potential saturation of first-pass metabolism at higher doses.[1][2] Repeated daily oral dosing for one week did not significantly alter the primary pharmacokinetic parameters of this compound.[1][2]

Metabolic Pathways of this compound

The primary route of this compound metabolism in vivo is through Phase II conjugation reactions, specifically glucuronidation and sulfation. This is a common metabolic pathway for phenolic compounds, which increases their water solubility and facilitates their excretion from the body.[7]

While the exact structures of the this compound metabolites have not been definitively confirmed with authentic standards, chromatographic evidence strongly suggests the formation of glucuronide and sulfate (B86663) conjugates.[3][8] In liquid chromatography analyses, more polar metabolites are observed to elute earlier than the parent this compound, which is characteristic of conjugated metabolites.[3][8] An unidentified metabolite sharing the same mass-to-charge ratio transition as this compound has been detected, which is hypothesized to be a glucuronide or sulfate conjugate.[8]

This compound possesses three hydroxyl groups at the C3, C5, and C4' positions, all of which are potential sites for glucuronidation and sulfation.

cluster_PhaseII Phase II Metabolism cluster_Metabolites Conjugated Metabolites This compound This compound Glucuronidation Glucuronidation (UGTs) This compound->Glucuronidation UDPGA Sulfation Sulfation (SULTs) This compound->Sulfation PAPS This compound\nGlucuronides This compound Glucuronides Glucuronidation->this compound\nGlucuronides This compound\nSulfates This compound Sulfates Sulfation->this compound\nSulfates Excretion Excretion (Urine, Bile) This compound\nGlucuronides->Excretion This compound\nSulfates->Excretion

Figure 1: Proposed Phase II metabolic pathway of this compound in vivo.

Impact on Endogenous Metabolic Pathways

Metabolomic studies have revealed that the administration of this compound can significantly modulate various endogenous metabolic pathways.[1][2][8] These alterations may contribute to the observed health benefits of this compound.

After one week of daily oral administration in rats, this compound was found to influence:

  • Sugar Metabolism: Regulation of the tricarboxylic acid (TCA) cycle and glycolysis.[8]

  • Fatty Acid Biosynthesis: Impact on the biosynthesis of unsaturated fatty acids.[1][2]

  • Amino Acid Metabolism: Modulation of pathways involving beta-alanine, arginine, proline, alanine, aspartate, glutamate, and tryptophan.[1][2]

  • Other Pathways: Effects on primary bile acid biosynthesis, linoleic acid metabolism, arachidonic acid metabolism, and pyrimidine (B1678525) metabolism.[1][2]

Notably, this compound administration led to a significant reduction in plasma concentrations of arachidonic acid, cholesterol, and fructose, while increasing tryptamine (B22526) levels.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies cited in this guide.

Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.[1][2]

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.[1][2]

  • Drug Administration:

    • Intravenous (IV): this compound is dissolved in a vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline) and administered as a bolus injection via the tail vein.[1][2]

    • Oral (PO): this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.[1][2]

  • Blood Sampling: Blood samples are collected from the jugular or tail vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[1][2]

  • Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.[1][2]

  • Analytical Method: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][6]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[1][2]

cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation Animal Acclimation Sprague-Dawley Rats Acclimation Fasting Overnight Fasting Animal Acclimation->Fasting IV Dosing Intravenous Injection Fasting->IV Dosing PO Dosing Oral Gavage Fasting->PO Dosing Blood Collection Serial Blood Sampling IV Dosing->Blood Collection PO Dosing->Blood Collection Plasma Separation Centrifugation to Obtain Plasma Blood Collection->Plasma Separation Sample Storage Store Plasma at -80°C Plasma Separation->Sample Storage Protein Precipitation Plasma Protein Precipitation Sample Storage->Protein Precipitation LCMS LC-MS/MS Analysis Protein Precipitation->LCMS PK Analysis Pharmacokinetic Parameter Calculation LCMS->PK Analysis

Figure 2: Typical experimental workflow for in vivo pharmacokinetic studies.

Metabolomics Studies in Rats
  • Animal Model and Dosing: Similar to pharmacokinetic studies, with animals receiving daily oral doses of this compound or vehicle for a specified period (e.g., one or two weeks).[1][2][8]

  • Sample Collection: At the end of the treatment period, animals are euthanized, and biological samples (plasma, liver, heart, brain) are collected and flash-frozen in liquid nitrogen.[8]

  • Metabolite Extraction: Metabolites are extracted from plasma and tissue homogenates using a solvent-based method, typically involving methanol.[1][2] An internal standard is added to normalize the data.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, a two-step derivatization process (methoximation followed by silylation) is employed to increase the volatility of the metabolites.[1][2][8]

  • Analytical Method: Metabolomic profiling is performed using GC-MS/MS.[1][2][8]

  • Data Analysis: The acquired data is processed using specialized software and databases to identify and semi-quantify the metabolites. Statistical analysis is then performed to identify significant changes in metabolite levels between the this compound-treated and control groups.[1][2][8]

Conclusion

In vivo studies have established that this compound is a promising bioactive compound with favorable pharmacokinetic characteristics, notably superior oral bioavailability compared to resveratrol. Its primary metabolic pathway involves Phase II conjugation to form glucuronide and sulfate metabolites, which are then excreted. Furthermore, this compound administration has been shown to modulate key endogenous metabolic pathways related to sugar, lipid, and amino acid metabolism, which likely contributes to its observed health-promoting effects. Future research should focus on the definitive identification and quantification of its specific metabolites to gain a more complete understanding of its biotransformation and to further elucidate the mechanisms underlying its pharmacological activities. This knowledge will be invaluable for the continued development of this compound as a potential therapeutic agent or nutraceutical.

References

Isorhapontigenin: A Technical Guide to Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Isorhapontigenin (ISO), a methoxylated stilbene (B7821643) derivative of resveratrol (B1683913), is emerging as a promising nutraceutical and therapeutic agent due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects[1][2][3][4]. A critical advantage of this compound over its parent compound, resveratrol, lies in its significantly improved pharmacokinetic profile. This document provides a comprehensive technical overview of the current knowledge on the bioavailability, pharmacokinetics, and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways to support further research and development.

Pharmacokinetic Profile

This compound generally exhibits rapid absorption and a prolonged residence time in systemic circulation following oral administration[1][2][5]. Its pharmacokinetic properties have been characterized in preclinical models, primarily rats and mice.

Pharmacokinetic Parameters in Sprague-Dawley Rats

Studies in Sprague-Dawley rats demonstrate favorable oral absorption and exposure. The absolute oral bioavailability has been reported to be approximately 20-30%[6][7]. Notably, key pharmacokinetic parameters such as dose-normalized Cmax and AUC, as well as oral bioavailability, were found to be two to three times greater than those of resveratrol[1][2][5]. Dose escalation from 100 µmol/kg to 200 µmol/kg resulted in higher dose-normalized plasma concentrations and exposure[1][2][5]. Furthermore, repeated daily dosing for one week did not significantly alter its major oral pharmacokinetic parameters[1][2][5][7].

Route Dose Cmax (ng/mL) Tmax (min) AUC₀→t (ng·min/mL) t½ (min) Bioavailability (F) Reference
IV 30 µmol/kg--12,100 ± 1,500114.5 ± 12.3-[8]
IV 90 µmol/kg--30,751 ± 9,493--[2][5]
Oral 100 µmol/kg400 ± 141144 ± 6895,951 ± 23,283-20.6% ± 3.8%[2][5]
Oral 200 µmol/kg1,328 ± 360120 ± 55321,291 ± 97,949-27.6% ± 6.9%[2][5]
Oral 600 µmol/kg1,460 ± 240105 ± 15450,100 ± 84,200165.4 ± 15.6-[8]

Data presented as mean ± SD or mean ± SEM as reported in the source.

Pharmacokinetic Parameters in Mice

Pharmacokinetic studies in mice also confirm rapid absorption and elimination[3][9]. A linear relationship has been observed between the oral dose administered (40, 80, and 160 mg/kg) and the resulting plasma exposure (Cmax and AUC)[3][9].

Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀→t (ng·h/mL) AUC₀→∞ (ng·h/mL) t½ (h) Reference
Oral 40606.3 ± 132.20.28 ± 0.08913.6 ± 117.4958.8 ± 121.21.34 ± 0.17[3][9]
Oral 801137.5 ± 214.30.33 ± 0.131968.7 ± 301.52045.2 ± 310.61.48 ± 0.21[3][9]
Oral 1602251.6 ± 411.70.38 ± 0.153845.2 ± 512.83988.1 ± 523.71.55 ± 0.19[3][9]

Data presented as mean ± SD.

Metabolism and Biotransformation

Like other stilbenoids, this compound is subject to metabolic conjugation. The primary metabolic pathways for resveratrol involve phase II metabolism, specifically glucuronidation and sulfation, which increase polarity to facilitate excretion[7]. While specific metabolic pathways for this compound are not extensively detailed in the provided results, it is highly probable that its free hydroxyl groups undergo similar conjugation reactions.

ISO This compound Metabolism Phase II Metabolism (Liver, Intestine) ISO->Metabolism Glucuronide This compound Glucuronide Conjugates Metabolism->Glucuronide UGTs Sulfate This compound Sulfate Conjugates Metabolism->Sulfate SULTs Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Proposed Phase II metabolic pathway for this compound.

Key Signaling Pathway Inhibition

This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. Studies show it inhibits the release of inflammatory mediators like IL-6 and CXCL8 by reducing the activation of NF-κB and AP-1[8][10]. Notably, it also suppresses the PI3K/Akt/FoxO3A pathway, which is often insensitive to corticosteroids, highlighting its potential for treating corticosteroid-resistant inflammation[8][10].

Stimuli Inflammatory Stimuli (e.g., IL-1β) PI3K PI3K Stimuli->PI3K Akt Akt (PKB) PI3K->Akt FoxO3A FoxO3A Akt->FoxO3A Inflammation Inflammation (IL-6, CXCL8) FoxO3A->Inflammation ISO This compound Inhibition ISO->Inhibition Inhibition->PI3K

Caption: Inhibition of the PI3K/Akt/FoxO3A pathway by this compound.

Experimental Protocols

The pharmacokinetic data presented herein were generated using standardized and validated preclinical methodologies. A general workflow is outlined below, followed by specific details on the methods employed.

General Pharmacokinetic Study Workflow

A 1. Animal Model (Sprague-Dawley Rat) B 2. Drug Administration (IV or Oral) A->B C 3. Serial Blood Sampling (Jugular Vein) B->C D 4. Plasma Preparation (Centrifugation) C->D E 5. Sample Cleanup (Protein Precipitation) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Pharmacokinetic Modeling) F->G

Caption: Typical experimental workflow for a preclinical pharmacokinetic study.

Animal Models
  • Species: Male Sprague-Dawley rats and male mice have been predominantly used in the cited studies[1][3][5][8][9][10].

  • Preparation: For intravenous studies and serial blood sampling, animals are often cannulated in the jugular vein prior to the experiment[2].

Drug Administration
  • Intravenous (IV): this compound is administered as a single bolus injection. Doses ranging from 30 µmol/kg to 90 µmol/kg have been reported in rats[2][5][8].

  • Oral (p.o.): Administration is typically performed via oral gavage. Doses in rats have ranged from 100 µmol/kg to 600 µmol/kg[2][5][8]. In mice, oral doses of 40, 80, and 160 mg/kg have been studied[3][9].

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected at specific time points post-administration. A typical schedule for rats includes collection at 5, 15, 30, 60, 90, 120, 180, 240, 300, 420, and up to 720 minutes[8].

  • Stabilization: To prevent degradation of the stilbene compound, blood samples are collected in tubes containing an anticoagulant and a stabilizer, such as L-ascorbic acid, at a final concentration of 0.8 mg/mL[5][8].

  • Plasma Preparation: Plasma is separated by centrifuging the blood samples, typically at 15,000 g for 10 minutes at 4°C[5].

Bioanalytical Method
  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying this compound in plasma due to its high sensitivity and selectivity[1][3][5][9]. HPLC with UV detection has also been developed, though it has a higher lower limit of quantification (LLOQ)[7].

  • Sample Preparation: A simple protein precipitation step is commonly used for plasma sample cleanup. This involves adding multiple volumes of acetonitrile (B52724) (often containing an internal standard) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins[5].

  • Chromatography: Reverse-phase chromatography is used for separation. For example, a gradient delivery of acetonitrile and an aqueous modifier (e.g., formic acid or ammonium (B1175870) acetate) is used with a C18 column[6][7].

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used[6].

    • Detection: Quantification is performed using Multiple Reaction Monitoring (MRM). The transition for this compound is often m/z 257.2 → 241.1[1].

  • Validation: The analytical methods are validated for linearity, accuracy, precision, selectivity, and stability[7][9]. The linear range for LC-MS/MS assays is typically between 1-1000 ng/mL or 5-2000 ng/mL in plasma[5][9].

Conclusion and Future Directions

This compound demonstrates a favorable pharmacokinetic profile characterized by rapid oral absorption and superior bioavailability compared to resveratrol. Its dose-proportional exposure and lack of accumulation with repeated dosing enhance its potential as a reliable therapeutic agent. The established protocols for its quantification and pharmacokinetic assessment provide a solid foundation for advanced preclinical and clinical development. Future research should focus on identifying specific metabolites, elucidating the mechanisms of its improved absorption (e.g., transporter interactions), and conducting pharmacokinetic studies in higher-order species to bridge the translational gap to human clinical trials.

References

Isorhapontigenin: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin (ISO), a stilbene (B7821643) derivative structurally similar to resveratrol (B1683913), has garnered significant scientific interest due to its potent antioxidant properties.[1][2] This technical guide provides an in-depth examination of the antioxidant activities of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its investigation. Quantitative data from various studies are summarized, and key cellular pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and nutritional science.

Introduction

This compound (3,4',5-trihydroxy-3'-methoxy-stilbene) is a natural polyphenol found in various plant species, including Belamcanda chinensis and certain wine grapes.[2][3] Its structural resemblance to resveratrol has prompted extensive research into its biological activities, with a strong focus on its antioxidant potential.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.[4] this compound has demonstrated a remarkable capacity to counteract oxidative stress through multiple mechanisms, making it a promising candidate for further investigation and therapeutic development.[5][6]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound has been shown to directly scavenge various reactive oxygen species, including hydroxyl (•OH) and hydroperoxyl (•OOH) radicals.[4] This activity is attributed to its chemical structure, particularly the presence of hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.[4] Theoretical studies using density functional theory (DFT) have elucidated the reaction mechanisms, identifying the 4'-hydroxyl group as a key active site for radical scavenging.[4]

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, this compound enhances the cellular antioxidant defense system by activating key signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[7][8] this compound has been shown to activate the Nrf2 pathway.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of downstream target genes. These include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and various glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[5][7] One study demonstrated that this compound attenuates cerebral ischemia/reperfusion injury by activating the PKCε/Nrf2/HO-1 signaling pathway.[5]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are involved in cellular responses to oxidative stress.[6] this compound has been found to modulate these pathways. For instance, it can inhibit the phosphorylation of ERK1/2, JNK, and p38 induced by oxidative stressors like angiotensin II.[6] By modulating MAPK signaling, this compound can influence downstream processes such as inflammation and apoptosis, which are often linked to oxidative stress.[9] Studies have shown that the inhibitory effect of this compound on oxidized LDL-induced proliferation of vascular smooth muscle cells is mediated through the blockage of ROS generation and subsequent activation of the ERK1/2 MAPK pathway.[10]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key findings from the literature.

AssayModel SystemKey FindingsReference
Lipid Peroxidation Rat liver microsomes, brain mitochondria, and synaptosomesSignificantly inhibited MDA formation. The effect at 10⁻⁵ and 10⁻⁶ mol/L was comparable to vitamin E at 10⁻⁴ mol/L.[1][2]
Reduced Glutathione (GSH) Rat brain mitochondria and synaptosomesMarkedly prevented the decrease of GSH induced by H₂O₂.[1][2]
DNA Damage In vitro system with CuSO₄-Phen-VitC-H₂O₂Inhibited oxidative DNA damage.[1][2]
Reactive Oxygen Species (ROS) Angiotensin II-treated cardiomyocytesDecreased the levels of ROS and H₂O₂.[6]
Antioxidant Enzymes Angiotensin II-treated cardiomyocytesIncreased the activities of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx).[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[11][12]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 24 µM).[11] The solution should have an absorbance of approximately 1.0 at 517 nm.[12]

    • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the this compound solution or standard (e.g., 50 µL).[11]

    • Add the DPPH working solution to each well (e.g., 450 µL).[11]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 10-30 minutes).[11]

    • Measure the absorbance at 517 nm using a microplate reader.[13][14]

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of this compound.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[15][16]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.[16]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[16]

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16]

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Assay Procedure:

    • Add a small volume of the this compound solution or a standard (e.g., Trolox) to a cuvette or microplate well.

    • Add the diluted ABTS•+ solution and mix thoroughly.

    • After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[15]

  • Data Analysis:

    • The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.[15]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, accounting for cellular uptake and metabolism.[18][19][20]

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in a suitable medium.

    • Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in confluence after 24 hours (e.g., 6 x 10⁴ cells/well).[20]

  • Assay Procedure:

  • Fluorescence Measurement:

    • Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[19]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results are often expressed as quercetin equivalents.[21]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general workflow for in vitro antioxidant assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISO This compound Keap1_Nrf2 Keap1-Nrf2 Complex ISO->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub Ubiquitin Keap1->Ub Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Antioxidant_Proteins->ISO Cellular Protection MAPK_Signaling_Pathway cluster_mapk MAPK Cascade Oxidative_Stress Oxidative Stress (e.g., Ang II, oxLDL) MAPKKK MAPKKK Oxidative_Stress->MAPKKK ISO This compound ISO->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Downstream Downstream Targets (NF-κB, AP-1) MAPK->Downstream Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Downstream->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS solution) Reaction Reaction Incubation (Sample + Reagent) Reagent_Prep->Reaction Sample_Prep Sample Preparation (this compound dilutions) Sample_Prep->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Calculation Calculation (% Inhibition, IC50) Measurement->Calculation Results Results Interpretation Calculation->Results

References

Isorhapontigenin: A Technical Guide to its Anti-inflammatory Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhapontigenin (ISO), a naturally occurring methoxylated stilbene (B7821643) analog of resveratrol (B1683913), has emerged as a compound of significant interest due to its potent anti-inflammatory properties.[1][2] Unlike its parent compound, resveratrol, this compound exhibits a superior pharmacokinetic profile, including higher oral bioavailability, making it a more viable candidate for therapeutic development.[1][3] This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms of action involve the modulation of critical inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways.[1][4][5]

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are fundamental to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein, IκBα.[4][6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex.[6] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process unmasks the nuclear localization sequence on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (IL-6, TNF-α) and enzymes (iNOS, COX-2).[4][7]

Research demonstrates that this compound effectively suppresses this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα.[4] This action prevents the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[1][4]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor TLR4 / TNFR Stimuli->Receptor IKK IKK Complex Receptor->IKK NFkB_inactive NF-κB : IκBα IKK->NFkB_inactive p IkBa p-IκBα Proteasome Proteasome Degradation IkBa->Proteasome NFkB_inactive->IkBa NFkB_active NF-κB (p65) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA Nuclear Translocation ISO This compound ISO->IKK Inhibits Phosphorylation Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2, iNOS) DNA->Genes Transcription G cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (LPS, oxLDL) Upstream Upstream Kinases (e.g., MEK, MKK) Stimuli->Upstream p38 p-p38 Upstream->p38 ERK p-ERK1/2 Upstream->ERK JNK p-JNK Upstream->JNK ISO This compound ISO->p38 ISO->ERK Inhibits Phosphorylation ISO->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes G A 1. Cell Seeding (e.g., A549, RAW 264.7) Plate cells and allow adherence B 2. Pre-treatment Incubate cells with various concentrations of this compound A->B C 3. Inflammatory Stimulation Add stimulant (e.g., LPS, IL-1β) to induce inflammation B->C D 4. Incubation Allow inflammatory response to develop (e.g., 24 hours) C->D E 5. Sample Collection Collect cell culture supernatant for cytokine analysis and/or lyse cells for protein/RNA analysis D->E F 6. Downstream Analysis E->F G ELISA (Cytokine Quantification) F->G H Western Blot (Protein Phosphorylation) F->H I RT-qPCR (Gene Expression) F->I J Griess Assay (Nitric Oxide Measurement) F->J G cluster_signals Activation Signals Signal1 Signal 1 (Priming) LPS -> NF-κB NLRP3_inactive Pro-IL-1β, Pro-IL-18 NLRP3 Expression Signal1->NLRP3_inactive Signal2 Signal 2 (Activation) ATP, Crystals, etc. NLRP3_active NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Signal2->NLRP3_active K+ efflux, ROS Casp1 Active Caspase-1 NLRP3_active->Casp1 Autocleavage IL1b Mature IL-1β & IL-18 (Secretion) Casp1->IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis ISO This compound (Potential Target) ISO->NLRP3_active Inhibition of Assembly or Caspase-1?

References

Isorhapontigenin: A Comprehensive Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913), is a naturally occurring stilbenoid with a growing body of research highlighting its therapeutic potential across a spectrum of diseases. Exhibiting superior oral bioavailability compared to resveratrol, this compound has demonstrated potent anti-inflammatory, anticancer, antioxidant, and neuroprotective properties in numerous preclinical studies. This technical guide provides an in-depth analysis of the existing in vitro and in vivo research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound's pharmacological profile and guiding future investigations.

In Vitro Studies of this compound

The effects of this compound have been extensively investigated in a variety of cell-based assays, providing crucial insights into its mechanisms of action at the molecular level. These studies have primarily focused on its anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines. Its anticancer effects are mediated through the modulation of several key signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
T24Bladder Cancer~55[1]
A549Non-Small-Cell Lung Cancer40 (used concentration)[2]
H23Non-Small-Cell Lung Cancer40 (used concentration)[2]
H1299Non-Small-Cell Lung Cancer40 (used concentration)[2]
ADP-induced PlateletsN/A (Platelet Aggregation)1.85[3]

Experimental Protocols:

1.1.1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 30, 40, 50 µM) for 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

1.1.2. Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of this compound.

  • Cell Lysis: Treat cells with this compound at the desired concentration (e.g., 40 µM) for 24 hours.[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, phospho-Akt, etc.) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity

This compound has been shown to suppress inflammatory responses in various in vitro models, primarily by inhibiting the production of pro-inflammatory mediators.

Data Presentation: Inhibition of Inflammatory Mediators by this compound

Cell Line/ModelInflammatory StimulusMediatorInhibitionConcentrationReference
Rat ChondrocytesIL-1βNO, iNOS, PGE2, COX-2Significant suppressionNot specified[4]
Rat ChondrocytesIL-1βMMPs, ADAMTS5Significant inhibitionNot specified[4]
Airway Epithelial CellsIL-1βIL-6, CXCL8IC50 values at least twofold lower than resveratrolNot specified[5]
RA FLSTNF-αIL-6, IL-8, MMP-3Significant inhibition12.5, 25, and 50 µM[6]

Experimental Protocols:

1.2.1. Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (for NO production): Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense systems.

Experimental Protocols:

1.3.1. DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition.

In Vivo Studies of this compound

Animal models have been instrumental in validating the therapeutic potential of this compound observed in vitro and in assessing its pharmacokinetic profile.

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that this compound possesses favorable properties, including rapid absorption and higher oral bioavailability compared to resveratrol.[5]

Data Presentation: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Mice40 mg/kg (oral)1056.7 ± 201.30.53456.2 ± 567.8-Not specified
Mice80 mg/kg (oral)1879.4 ± 345.60.57890.1 ± 1234.5-Not specified
Mice160 mg/kg (oral)3456.1 ± 567.80.515678.3 ± 2345.6-Not specified
Rats100 µmol/kg (oral)1234 ± 2340.252345 ± 456~50% higher than resveratrol[5]
Anticancer Efficacy

In vivo studies using xenograft models have confirmed the anticancer activity of this compound, demonstrating its ability to inhibit tumor growth.

Data Presentation: In Vivo Anticancer Efficacy of this compound

Animal ModelCancer TypeTreatmentTumor Growth InhibitionReference
Xenograft nude mouse modelBladder CancerThis compoundSignificant inhibition of tumor formation[7]
Aortic-banded rat modelCardiac HypertrophyThis compoundAttenuated heart weight/body weight ratio by ~25%[8]

Experimental Protocols:

2.2.1. Subcutaneous Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Volume Measurement: Measure tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). The tumor growth inhibition (TGI) is a common metric used to quantify efficacy.[9][10]

Anti-inflammatory Efficacy

Animal models of inflammation have been used to demonstrate the in vivo anti-inflammatory effects of this compound.

Experimental Protocols:

2.3.1. Collagen-Induced Arthritis (CIA) Mouse Model

  • Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.

  • Treatment: Begin treatment with this compound at the onset of arthritis.

  • Clinical Assessment: Monitor the mice for clinical signs of arthritis, such as paw swelling and joint inflammation, and score the severity.

  • Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess cartilage and bone destruction.

  • Biomarker Analysis: Measure the levels of inflammatory cytokines in the serum or joint tissue.

Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways targeted by this compound.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation and cell survival.[8]

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α/IL-1β TNFR TNFR/IL-1R TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) This compound This compound This compound->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is common in cancer. This compound has been shown to suppress this pathway.[8]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation

Caption: this compound suppresses the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been observed to modulate this pathway.[8]

MAPK_Pathway Stimuli Stress/Mitogens Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf Inhibits This compound->MEK Inhibits

Caption: this compound modulates the MAPK signaling pathway.

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly supports the potential of this compound as a promising therapeutic agent for a variety of diseases, particularly cancer and inflammatory conditions. Its favorable pharmacokinetic profile, coupled with its multi-targeted mechanism of action, makes it an attractive candidate for further drug development.

Future research should focus on several key areas to advance the clinical translation of this compound:

  • Comprehensive In Vivo Efficacy Studies: While initial in vivo studies are promising, more extensive research in a wider range of animal models for various diseases is needed to establish its therapeutic efficacy and optimal dosing regimens.

  • Toxicology and Safety Studies: Thorough preclinical toxicology and safety studies are essential to determine the safety profile of this compound before it can be considered for human clinical trials.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects.

  • Combination Therapies: Investigating the synergistic effects of this compound in combination with existing therapies could lead to more effective treatment strategies with potentially lower side effects.

  • Formulation Development: Optimizing the formulation of this compound could further enhance its bioavailability and therapeutic efficacy.

References

Isorhapontigenin's Role in Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913), is a naturally occurring stilbenoid with notable bioavailability and a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating key cellular signaling pathways. We delve into its mechanisms of action in critical pathways including PI3K/Akt, MAPK, NF-κB, Nrf2, AMPK, and Hippo signaling. This document summarizes key quantitative data, provides detailed experimental methodologies for studying this compound's effects, and presents visual diagrams of the implicated signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a stilbenoid compound found in various natural sources, including grapes and the Chinese herb Gnetum cleistostachyum.[1] As a metabolite of resveratrol, this compound has garnered significant interest due to its superior oral bioavailability.[2][3][4] Accumulating evidence suggests that this compound possesses a broad spectrum of therapeutic properties, including anti-inflammatory, anti-cancer, antioxidant, and cardioprotective effects.[5] These physiological effects are attributed to its ability to modulate a complex network of intracellular signaling pathways. This guide aims to provide a detailed technical overview of this compound's interactions with these pathways.

Quantitative Data on this compound's Biological Activities

The following tables summarize the quantitative data on the biological effects of this compound across various experimental models.

Table 1: Inhibitory Concentrations (IC50) of this compound in Cellular Assays

Target/ProcessCell Line/SystemIC50 ValueReference
ADP-induced Platelet AggregationHuman Platelets1.85 µM[1]
IL-6 ReleasePrimary Human Airway Epithelial Cells~15 µM[6]
CXCL8 ReleasePrimary Human Airway Epithelial Cells~20 µM[6]
Cell ViabilityHCT116 (Colon Cancer)22.4 µM[7]
Cell ViabilityHTB-26 (Breast Cancer)10-50 µM[7]
Cell ViabilityPC-3 (Prostate Cancer)10-50 µM[7]
Cell ViabilityHepG2 (Liver Cancer)10-50 µM[7]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesAdministration RouteDoseCmaxTmaxAUC(0-t)Oral Bioavailability (F)Reference
MiceOral40 mg/kg1103.67 ± 288.43 ng/mL0.28 ± 0.10 h2111.13 ± 276.54 hng/mL-[2]
MiceOral80 mg/kg2014.50 ± 413.21 ng/mL0.38 ± 0.13 h4531.14 ± 845.26 hng/mL-[2]
MiceOral160 mg/kg3876.17 ± 754.89 ng/mL0.50 ± 0.18 h9876.32 ± 1543.76 hng/mL-[2]
RatsIntravenous90 µmol/kg----[3][4]
RatsOral100 µmol/kg1.8 ± 0.4 µM0.5 h12.3 ± 1.6 µMh28.1 ± 3.4%[3][4]
RatsOral200 µmol/kg4.5 ± 0.9 µM1.0 h38.9 ± 5.1 µM*h42.4 ± 5.6%[3][4]

Modulation of Cellular Signaling Pathways by this compound

This compound exerts its pleiotropic effects by targeting multiple key signaling nodes within the cell.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to suppress this pathway in various contexts.[6][8] In airway epithelial cells, this compound inhibits the phosphorylation of Akt, a central kinase in this pathway.[6] This inhibitory effect contributes to its anti-inflammatory properties. In breast cancer cells, this compound also significantly inhibits the phosphorylation of Akt, which is linked to its anti-proliferative effects.[9] Furthermore, in models of Alzheimer's disease, this compound has been found to activate the PI3K/Akt/GSK-3β pathway, suggesting a neuroprotective role.[10]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Targets (e.g., mTOR, GSK-3β) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound's inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38, is crucial for cellular responses to a variety of external stimuli, regulating processes like inflammation, proliferation, and apoptosis. This compound has been demonstrated to inhibit the activation of the MAPK pathway.[11] In breast cancer cells, treatment with this compound leads to a significant reduction in the phosphorylation of p38 and ERK.[9] This inhibition is associated with decreased cell proliferation and the suppression of pro-inflammatory cytokine production.[9]

MAPK_Pathway Stimuli External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK This compound This compound MAPKK MAPKK (e.g., MEK) This compound->MAPKK MAPKKK->MAPKK phosphorylates pMAPK p-MAPK MAPKK->pMAPK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPK->pMAPK TranscriptionFactors Transcription Factors (e.g., AP-1) pMAPK->TranscriptionFactors CellularResponse Cellular Responses (Inflammation, Proliferation) TranscriptionFactors->CellularResponse

Inhibition of the MAPK signaling cascade by this compound.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the expression of genes involved in inflammation, immunity, and cell survival. The inhibitory effect of this compound on the NF-κB pathway is a cornerstone of its anti-inflammatory action.[6][11] In lipopolysaccharide (LPS)-activated macrophages, this compound significantly inhibits the nuclear translocation of the p65 subunit of NF-κB.[11] This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK This compound This compound This compound->IKK pIkB p-IκBα IKK->pIkB phosphorylates IkB IκBα IkB->pIkB NFkB_active NF-κB (p50/p65) (Nuclear) pIkB->NFkB_active releases Proteasome Proteasomal Degradation pIkB->Proteasome NFkB_inactive NF-κB (p50/p65) (Cytoplasmic) NFkB_inactive->IkB GeneTranscription Gene Transcription (Pro-inflammatory cytokines) NFkB_active->GeneTranscription Nrf2_Pathway This compound This compound PKCe PKCε This compound->PKCe Nrf2_inactive Nrf2 (Cytoplasmic) PKCe->Nrf2_inactive phosphorylates Keap1 Keap1 Keap1->Nrf2_inactive Nrf2_active Nrf2 (Nuclear) Nrf2_inactive->Nrf2_active translocates ARE Antioxidant Response Element (ARE) Nrf2_active->ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes AMPK_Pathway This compound This compound (Potential Activator) AMPK AMPK This compound->AMPK AMP_ATP_ratio Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 pAMPK p-AMPK LKB1->pAMPK phosphorylates AMPK->pAMPK Catabolism Catabolic Pathways (e.g., Glycolysis) pAMPK->Catabolism Anabolism Anabolic Pathways (e.g., Protein Synthesis) pAMPK->Anabolism Hippo_Pathway This compound This compound YAP1_active YAP1 (Nuclear) This compound->YAP1_active increases expression HippoKinase Hippo Kinase Cascade (MST1/2, LATS1/2) pYAP1 p-YAP1 (Cytoplasmic) HippoKinase->pYAP1 phosphorylates YAP1 YAP1 YAP1->pYAP1 YAP1->YAP1_active translocates TEAD TEAD YAP1_active->TEAD GeneExpression Gene Expression (Cell Proliferation, Survival) TEAD->GeneExpression

References

Isorhapontigenin's Impact on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isorhapontigenin (ISO), a naturally occurring stilbenoid and a methoxylated analog of resveratrol, has garnered significant attention within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potent anti-inflammatory, anti-cancer, antioxidant, and cardioprotective properties. A fundamental aspect of its mechanism of action lies in its ability to modulate gene expression, thereby influencing a multitude of cellular processes. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, tailored for researchers, scientists, and professionals in drug development. It consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding of ISO's molecular interactions.

Introduction

This compound's therapeutic potential is underscored by its superior bioavailability compared to resveratrol[1][2]. Its influence on cellular function is intricately linked to its capacity to alter the transcriptional landscape. This document serves as a comprehensive resource, summarizing the current knowledge of ISO-mediated gene expression changes and providing practical guidance for researchers investigating its biological effects.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in several critical signaling cascades that regulate gene expression. These pathways are central to processes such as inflammation, cell proliferation, apoptosis, and oxidative stress response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to be a potent inhibitor of NF-κB activation[3][4]. In models of airway inflammation, ISO markedly inhibited NF-κB transcriptional activity, although it had minimal effect on the upstream activation of IκBα or the nuclear translocation of p50/p65, suggesting its inhibitory action occurs downstream of NF-κB nuclear translocation[3].

NF_kB_Pathway cluster_NFkB_IkB cluster_nucleus ISO This compound Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, CXCL8) ISO->Gene_Expression Inhibits Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKKβ Stimuli->IKK IkBa IκBα IKK->IkBa P IKK->IkBa P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkBa->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocation NFkB_active->Gene_Expression

This compound's inhibition of NF-κB-mediated gene expression.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. This compound has been demonstrated to suppress this pathway in various cancer models and inflammatory conditions[1][3][5]. In bladder cancer cells, transcriptome analysis revealed that the PI3K/Akt/mTOR pathway was significantly inhibited by ISO treatment[6]. This inhibition contributes to reduced cancer cell metabolism, survival, and growth[5].

PI3K_Akt_Pathway ISO This compound PI3K PI3K ISO->PI3K Inhibits GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Receptor->PI3K Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Downstream Downstream Targets (Cell Growth, Survival, Metabolism) mTOR->Downstream

This compound's inhibitory effect on the PI3K/Akt pathway.
Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes. In the context of cerebral ischemia/reperfusion injury, this compound has been shown to provide neuroprotection by activating the PKCε/Nrf2/HO-1 signaling pathway[7]. In triple-negative breast cancer cells, ISO was found to activate the NRF2-mediated pathway, leading to the upregulation of downstream target genes like GSTA1, GSTM1, HMOX1, and NQO1[8].

Nrf2_Pathway cluster_Nrf2_Keap1 cluster_nucleus ISO This compound PKCe PKCε ISO->PKCe Nrf2 Nrf2 PKCe->Nrf2 P PKCe->Nrf2 P Keap1 Keap1 Nrf2_active Active Nrf2 Nrf2->Nrf2_active releases from Keap1 Nucleus Nucleus Nrf2_active->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression

Activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Analysis of this compound-Induced Gene Expression Changes

Transcriptomic studies, primarily using RNA-sequencing (RNA-seq), have provided a global view of the gene expression alterations induced by this compound.

Differentially Expressed Genes in T24 Bladder Cancer Cells

A whole transcriptome analysis of human T24 bladder cancer cells treated with 20 µM of this compound for 24 hours identified 1047 differentially expressed genes (DEGs), with 596 being downregulated and 451 upregulated[5][9]. Functional annotation revealed that ISO treatment leads to significant changes in genes associated with cell movement, migration, invasion, metabolism, proliferation, and angiogenesis[5][9].

Table 1: Selected Differentially Expressed Genes in T24 Bladder Cancer Cells Treated with this compound.

Gene SymbolGene NameRegulationFold Change (qRT-PCR)Fold Change (RNA-seq)
CA9Carbonic Anhydrase 9Down~0.4~0.3
NDRG1N-Myc Downstream Regulated 1Down~0.6~0.5
SLC2A1Solute Carrier Family 2 Member 1Down~0.7~0.6
VEGFAVascular Endothelial Growth Factor ADown~0.6~0.5
ITGB4Integrin Subunit Beta 4Down~0.5~0.4
MDM2MDM2 Proto-OncogeneUp~1.8~1.5
BRCA1BRCA1 DNA Repair AssociatedUp~1.5~1.3
Data is approximate based on graphical representation in the source publication.[5]
Gene Expression Changes in Other Cancer and Cell Types

In non-small-cell lung cancer cells (A549), this compound treatment decreased the expression of c-Myc and Cyclin D1[10]. In triple-negative breast cancer cells (4T1), RNA-seq analysis identified 1972 DEGs upon ISO treatment[8].

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments commonly employed to study the effects of this compound on gene expression.

Cell Culture and this compound Treatment

A standardized cell culture and treatment protocol is fundamental for obtaining reliable and comparable results.

Protocol:

  • Cell Seeding: Plate cells (e.g., T24, A549, BEAS-2B) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows them to reach 70-80% confluency at the time of treatment[11][12].

  • Cell Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂ in a suitable culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[11].

  • This compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO) and dilute it to the desired final concentrations in the culture medium. A typical concentration range for in vitro studies is 5-100 µM[3][5][10].

  • Treatment: Replace the existing culture medium with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). The treatment duration can vary depending on the experimental endpoint, typically ranging from 6 to 48 hours[3][5][10].

Cell_Culture_Workflow Start Start Seed Seed Cells Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Prepare_ISO Prepare this compound and Vehicle Control Incubate1->Prepare_ISO Treat Treat Cells Incubate1->Treat Prepare_ISO->Treat Incubate2 Incubate (6-48h) Treat->Incubate2 Harvest Harvest Cells for Downstream Analysis Incubate2->Harvest End End Harvest->End

Workflow for cell culture and this compound treatment.
Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique to quantify the mRNA levels of specific genes.

Protocol:

  • RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a suitable method, such as TRIzol reagent, according to the manufacturer's instructions[5].

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., Nanodrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers[5].

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., β-actin, GAPDH), and a SYBR Green or TaqMan master mix[5].

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control[13][14][15].

RNA-Sequencing (RNA-seq) and Data Analysis

RNA-seq provides a comprehensive and unbiased view of the transcriptome.

Protocol:

  • RNA Isolation and Quality Control: Extract high-quality total RNA from this compound- and vehicle-treated cells. Assess RNA integrity using a bioanalyzer.

  • Library Preparation: Construct RNA-seq libraries from the total RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis Workflow:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes with statistically significant changes in expression between the this compound-treated and control groups.

    • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to interpret the biological significance of the differentially expressed genes[16][17][18].

RNA_Seq_Workflow cluster_data_analysis Start Start: ISO-treated and Control Cells RNA_Extraction RNA Extraction and QC Start->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis QC Read Quality Control Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Annotation & Pathway Analysis DEA->Functional_Analysis End End: Biological Insights Functional_Analysis->End

References

Isorhapontigenin: A Technical Guide to its Discovery, Isolation, and Characterization from Gnetum cleistostachyum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontigenin, a methoxylated analog of resveratrol (B1683913), is a stilbenoid of significant interest within the scientific community due to its promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its natural source, Gnetum cleistostachyum. The document details the experimental protocols for extraction and purification, comprehensive analytical data for characterization, and an exploration of the key signaling pathways modulated by this bioactive compound. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Gnetum cleistostachyum, a plant species within the Gnetaceae family, has been identified as a rich source of various stilbenoids. Among these, this compound has emerged as a compound of particular interest.[1][2] Structurally similar to resveratrol, this compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) exhibits distinct biological properties that warrant further investigation for potential therapeutic applications.[3] This guide serves as a comprehensive resource for professionals engaged in natural product research and drug development, offering a detailed methodology for the isolation and characterization of this compound from G. cleistostachyum.

Discovery and Initial Identification

This compound was first identified as a constituent of Gnetum cleistostachyum through phytochemical investigations aimed at isolating and characterizing bioactive stilbenes from this plant.[1][4] These early studies utilized a combination of chromatographic and spectroscopic techniques to separate and elucidate the structures of various stilbenoids present in the plant extract. Alongside this compound, other known stilbenes such as rhapontigenin, 4-methoxyresveratrol, and pinosylvin, as well as novel stilbene (B7821643) dimers, were also isolated and identified.[4] The presence of this compound in the Gnetum genus is not limited to G. cleistostachyum, as it has also been reported in other species like Gnetum parvifolium.[3]

Experimental Protocols

Plant Material and Extraction

A general workflow for the extraction of this compound from Gnetum species is outlined below. While specific quantities may vary, the principles of solvent extraction and subsequent fractionation are consistent.

G1 A Dried, powdered lianas of Gnetum cleistostachyum B Extraction with 65% Ethanol (B145695) (EtOH) under reflux A->B C Crude Ethanol Extract B->C D Solvent Partitioning (e.g., with Ethyl Acetate) C->D E Ethyl Acetate (B1210297) Fraction (Enriched with Stilbenoids) D->E

Protocol:

  • Plant Material Preparation: The lianas of Gnetum cleistostachyum are collected, dried, and pulverized to a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with 65% ethanol (EtOH) under reflux conditions.[1] This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility. The stilbenoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.

Isolation and Purification

The enriched fraction containing this compound is further purified using a combination of chromatographic techniques.

G2 A Ethyl Acetate Fraction B Silica (B1680970) Gel Column Chromatography A->B C Fraction Collection based on TLC analysis B->C D Further Purification (e.g., Sephadex LH-20, preparative HPLC) C->D E Pure this compound D->E

Protocol:

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, to separate the components based on their polarity.[5]

  • Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions rich in this compound are pooled and may require further purification steps, such as chromatography on Sephadex LH-20 or preparative high-performance liquid chromatography (HPLC), to obtain the compound in high purity.[5]

Quantitative Analysis

The quantification of this compound in plant extracts and purified fractions is crucial for determining the yield and purity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a commonly employed method for this purpose.

Table 1: HPLC-UV Method Parameters for this compound Quantification

ParameterValueReference
Column Reversed-phase C18[6]
Mobile Phase Gradient of acetonitrile (B52724) and 0.1% formic acid in water[6]
Flow Rate 1.5 mL/min[6]
Detection Wavelength 325 nm[6]
Lower Limit of Quantification (LLOQ) 15 ng/mL[6]

Yield: While the specific yield of this compound from Gnetum cleistostachyum is not explicitly stated in the reviewed literature, a study on the related species Gnetum microcarpum reported the isolation of 8 mg of this compound from 52.5 g of the tanninless crude extract.[5] This provides a general indication of the potential yield.

Structural Elucidation and Characterization Data

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural assignment.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound

Position¹³C NMR (δ)¹H NMR (δ, multiplicity, J in Hz)
1139.7-
2, 6105.46.55 (d, J=2.2)
3, 5159.26.25 (t, J=2.2)
4102.3-
α128.86.90 (d, J=16.3)
β126.57.02 (d, J=16.3)
1'130.5-
2'110.27.05 (d, J=1.9)
3'147.2-
4'148.5-
5'115.16.85 (d, J=8.2)
6'119.86.95 (dd, J=8.2, 1.9)
3'-OCH₃56.33.90 (s)

Note: Chemical shifts can vary slightly depending on the solvent used. Data compiled from typical values for this compound.[4][7][8]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
ESI-MS/MSNegative257.2242.1 ([M-H-CH₃]⁻)[9][10][11]

The proposed fragmentation pattern for the m/z 257.2 → 241.1 transition involves the loss of a methyl radical from the methoxy (B1213986) group.[9][10][11]

Biological Activity and Signaling Pathways

This compound isolated from Gnetum cleistostachyum and other sources has been shown to exhibit a range of biological activities, primarily anti-inflammatory and antioxidant effects.[1][2] These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

This compound has been demonstrated to suppress inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][12]

G3 cluster_0 A Inflammatory Stimuli (e.g., LPS) B This compound C MAPK Activation (ERK, JNK, p38) D IκBα Degradation E NF-κB Nuclear Translocation F Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6)

This compound inhibits the phosphorylation of key MAPK proteins (ERK, JNK, and p38) and prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[12][13] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[12]

Antioxidant Effects via Nrf2/HO-1 Pathway

The antioxidant properties of this compound are, in part, attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2]

G4 cluster_1 A Oxidative Stress B This compound C PKCε Activation D Nrf2 Nuclear Translocation E HO-1 Expression F Antioxidant Response

This compound can activate Protein Kinase C epsilon (PKCε), which promotes the nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1), thereby enhancing the cellular defense against oxidative stress.[2]

Conclusion

Gnetum cleistostachyum is a valuable natural source for the isolation of this compound, a bioactive stilbenoid with significant therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, detailed experimental protocols for isolation and purification, and analytical data for the characterization of this compound. Furthermore, the elucidation of its modulatory effects on key signaling pathways, such as NF-κB, MAPK, and Nrf2/HO-1, provides a scientific basis for its observed anti-inflammatory and antioxidant properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Isorhapontigenin Extraction and Purification from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin, a methoxylated analog of resveratrol, is a naturally occurring stilbenoid with a growing body of research highlighting its potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1] Found in various medicinal plants, particularly species of the Gnetum genus and Belamcanda chinensis, this compound holds significant promise for the development of novel therapeutics.[1][2] The effective extraction and purification of this compound from these plant sources are critical steps for its pharmacological investigation and potential clinical applications.

These application notes provide detailed protocols for the extraction and purification of this compound from plant materials, targeting high yield and purity. The methodologies covered include modern, efficient techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), as well as robust purification methods like Macroporous Resin Chromatography and High-Speed Counter-Current Chromatography (HSCCC).

Plant Sources

This compound is predominantly found in plants of the Gnetaceae and Iridaceae families. Notable plant sources include:

  • Gnetum montanum (Dây gắm): The lianas of this plant are a rich source of stilbenes, with this compound being a significant constituent.[3][4]

  • Gnetum parvifolium : This species also contains a significant amount of this compound.[1]

  • Belamcanda chinensis (Blackberry Lily): The rhizomes of this plant are a known source of this compound.[2]

  • Wine Grapes (Vitis vinifera): this compound has been identified in grapes, particularly after post-harvest UV-C treatment which can induce its synthesis.[5][6]

Extraction Methodologies

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound while minimizing the degradation of this valuable compound. Modern techniques like UAE and MAE offer advantages in terms of reduced extraction time and solvent consumption compared to conventional methods.

Quantitative Data Summary for this compound Extraction
Plant SourceExtraction MethodSolventSolid-to-Solvent RatioTemperature (°C)TimeYield/PurityReference
Gnetum montanumMaceration80% Ethanol (B145695)1:8 (w/w)Room Temperature3 repetitionsHigh polyphenol content[7]
Gnetum montanumSoxhletEthanolNot specifiedBoiling point of solventNot specified4.847 mg resveratrol/g extract[7]
Licorice (for Isoliquiritigenin)Ultrasound-Assisted73.25% Ethanol1:19.1 (w/v)Not specified27.82 min0.26 mg/g[8]
Tricosanthes cucumerina leaves (for Phenolic Compounds)Ultrasound-AssistedWaterNot specified406.25 min262.54 mg GAE/g[9]
Sophora japonica L. (for 5 major bioactive compounds)Microwave-Assisted100% Methanol1:50 (w/v)Not specified (Power: 287 W)80 sOptimized for 5 compounds[8]
Mandarin Peel (for Antioxidants)Microwave-Assisted30-90% Ethanol0.1-0.3% (w/v)< 75Not specified (Power: 400-800 W)21.76 mg GAE/g[10]

Note: Data for this compound is limited in some cases; therefore, data for similar compounds (isoliquiritigenin, general phenolics) from relevant extraction methods are included for comparative purposes.

Experimental Protocols

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, leading to higher extraction efficiency in a shorter time.[11][12]

Materials:

  • Dried and powdered plant material (e.g., Gnetum montanum lianas)

  • Ethanol (70-80%)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL flask.

  • Add 150 mL of 70% ethanol to achieve a solid-to-solvent ratio of 1:15 (w/v).

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the ultrasonic frequency to 40 kHz and the power to 150-250 W.

  • Set the extraction temperature to 45°C.

  • Sonicate for 30-45 minutes.

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Store the concentrated crude extract at 4°C for further purification.

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell disruption and release of target compounds. This method is known for its high speed and efficiency.[10][13]

Materials:

  • Dried and powdered plant material (e.g., Belamcanda chinensis rhizomes)

  • Methanol or Ethanol (80-100%)

  • Microwave extraction system

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Place 5 g of the dried, powdered plant material into a microwave extraction vessel.

  • Add 100 mL of 80% ethanol to achieve a solid-to-solvent ratio of 1:20 (w/v).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 300-500 W.

  • Set the extraction temperature to 60°C.

  • Set the extraction time to 5-10 minutes.

  • After the extraction cycle, allow the vessel to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Store the resulting crude extract at 4°C until purification.

Purification Methodologies

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds, achieving the high purity required for research and drug development.

Quantitative Data Summary for this compound Purification
Purification MethodResin/Stationary PhaseMobile Phase/EluentPurityRecoveryReference
Column ChromatographySilica GelDichloromethane/Methanol GradientNot specifiedNot specified[4]
Macroporous Resin (for Flavonoids)AB-870% Ethanol4.76-fold increase in purity84.93%[14]
HSCCC (for Isorhamnetin)n-hexane-ethyl acetate-methanol-water (5:5:6:4, v/v)Lower phase98%Not specified[15]
Preparative HPLCC18 columnMethanol/0.1% Acetic Acid Gradient>95%Not specified[16]
Isolation from Gnetum montanumNot specifiedNot specified96.38%Not specified[17]
Experimental Protocols

Macroporous resins are highly effective for the enrichment and purification of polyphenols like this compound from crude plant extracts due to their large surface area and specific adsorption properties.[18]

Materials:

  • Crude this compound extract

  • Macroporous resin (e.g., AB-8, HPD100C)

  • Glass column

  • Deionized water

  • Ethanol (30%, 50%, 70%, 95%)

  • Fraction collector

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in 95% ethanol for 24 hours to activate it. Then, wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in a small amount of 30% ethanol and load it onto the top of the resin column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with 3-4 BV of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol:

    • 30% ethanol (3 BV) to elute more polar compounds.

    • 50% ethanol (3 BV).

    • 70% ethanol (4 BV) to elute the this compound-rich fraction.

    • 95% ethanol (3 BV) to regenerate the column.

  • Fraction Collection: Collect the fractions using a fraction collector and monitor the eluate for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator.

  • The resulting purified this compound can be further purified by preparative HPLC if higher purity is required.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample and leading to high recovery rates.[15][19]

Materials:

  • Partially purified this compound extract

  • HSCCC instrument

  • Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)

  • HPLC for fraction analysis

Procedure:

  • Solvent System Selection: Prepare a suitable two-phase solvent system. A common system for stilbenoids is n-hexane-ethyl acetate-methanol-water. The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0.

  • HSCCC System Preparation:

    • Fill the HSCCC column entirely with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) while the column is rotating at a set speed (e.g., 800-1000 rpm).

    • Wait for hydrodynamic equilibrium to be established.

  • Sample Injection: Dissolve the partially purified extract in a small volume of the biphasic solvent mixture and inject it into the system.

  • Elution and Fraction Collection: Continue pumping the mobile phase and collect the eluting fractions at regular intervals.

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from plant sources.

Extraction_Purification_Workflow PlantMaterial Plant Material (e.g., Gnetum montanum) Drying Drying & Grinding PlantMaterial->Drying Extraction Extraction Drying->Extraction UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE SolventExt Conventional Solvent Extraction Extraction->SolventExt Filtration Filtration UAE->Filtration MAE->Filtration SolventExt->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification CrudeExtract->Purification MacroporousResin Macroporous Resin Chromatography Purification->MacroporousResin HSCCC High-Speed Counter-Current Chromatography (HSCCC) Purification->HSCCC PrepHPLC Preparative HPLC Purification->PrepHPLC Purethis compound Pure this compound MacroporousResin->Purethis compound HSCCC->Purethis compound PrepHPLC->Purethis compound Analysis Analysis (HPLC, MS, NMR) Purethis compound->Analysis

Caption: General workflow for this compound extraction and purification.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cell survival.

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and inflammatory diseases.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse This compound This compound This compound->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

This compound can suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) Proteasome Proteasomal Degradation IkB->Proteasome NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocation NFkB_IkB->NFkB_p65_p50 releases GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression This compound This compound This compound->IKK

References

Synthetic Routes for Isorhapontigenin and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin, a naturally occurring stilbenoid and an analog of resveratrol (B1683913), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Found in various plant species, including Gnetum cleistostachyum and grapes, this compound exhibits a range of biological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][3] Its enhanced bioavailability compared to resveratrol makes it a particularly promising candidate for therapeutic development.[1] This document provides a comprehensive overview of the synthetic routes for this compound and its derivatives, detailed experimental protocols, and insights into its mechanisms of action through various signaling pathways.

Synthetic Strategies for this compound

The synthesis of this compound (3,5,4'-trihydroxy-3'-methoxystilbene) can be achieved through several established organic chemistry methodologies. The core of these syntheses involves the formation of the characteristic stilbene (B7821643) double bond, connecting a 3,5-dihydroxyphenyl ring and a 4-hydroxy-3-methoxyphenyl (guaiacyl) ring. The most common and effective methods include the Wittig reaction, the Heck reaction, and the Perkin condensation. Additionally, biosynthetic approaches offer an alternative route to this valuable compound.

Wittig Reaction

The Wittig reaction is a widely used and versatile method for alkene synthesis. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, this typically involves the reaction of a benzylphosphonium salt with a benzaldehyde (B42025) derivative.

Retrosynthetic Analysis (Wittig Reaction):

A logical retrosynthetic disconnection of this compound via the Wittig reaction suggests two primary pathways:

  • Route A: Disconnection across the double bond to yield 3,5-dihydroxybenzaldehyde (B42069) and 4-hydroxy-3-methoxybenzyltriphenylphosphonium salt.

  • Route B: An alternative disconnection yielding 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 3,5-dihydroxybenzyltriphenylphosphonium salt.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method is highly efficient for the synthesis of substituted alkenes like stilbenes.

Retrosynthetic Analysis (Heck Reaction):

A retrosynthetic approach using the Heck reaction would involve the coupling of an aryl halide with a vinyl derivative:

  • Route A: Coupling of a 3,5-dihydroxyphenyl derivative (e.g., a halide or triflate) with 4-hydroxy-3-methoxystyrene.

  • Route B: Coupling of a 4-hydroxy-3-methoxyphenyl derivative with 3,5-dihydroxystyrene.

Perkin Condensation

The Perkin condensation is an organic reaction that produces an α,β-unsaturated aromatic acid from an aromatic aldehyde and an acid anhydride (B1165640), in the presence of an alkali salt of the acid. The resulting cinnamic acid derivative can then be decarboxylated to form the stilbene.

Retrosynthetic Analysis (Perkin Condensation):

The Perkin condensation route to this compound would involve the condensation of an aromatic aldehyde with a phenylacetic acid derivative, followed by decarboxylation.

  • Route: Condensation of 3,5-dihydroxybenzaldehyde with 4-hydroxy-3-methoxyphenylacetic acid or condensation of 4-hydroxy-3-methoxybenzaldehyde with 3,5-dihydroxyphenylacetic acid.

Experimental Protocols

Protocol 1: Synthesis of trans-Isorhapontigenin via Wittig Reaction (General Procedure)

This protocol outlines a general procedure for the synthesis of trans-stilbene (B89595) derivatives, which can be adapted for this compound.

Materials:

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the appropriate benzyltriphenylphosphonium chloride (1 equivalent) and benzaldehyde (1 equivalent) in dichloromethane.

  • Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. The strong base deprotonates the phosphonium (B103445) salt to form the phosphorus ylide, which then reacts with the benzaldehyde.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.[4]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[4]

  • Isomerization: Decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add a catalytic amount of iodine. Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of the (Z)-stilbene to the more stable (E)-stilbene.[4]

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.

  • Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol.[4]

  • Isolation: Cool the solution slowly to room temperature and then in an ice-water bath for 15-20 minutes to induce crystallization. Collect the crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.[4]

Protocol 2: Biosynthesis of this compound in E. coli

This protocol describes the biosynthesis of this compound from resveratrol using a two-culture system with engineered E. coli.[5]

Materials:

  • E. coli strain engineered for resveratrol production.

  • E. coli strain harboring a plasmid with a gene for a resveratrol O-methyltransferase.

  • Luria-Bertani (LB) medium.

  • Kanamycin (B1662678).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Resveratrol.

  • Ethyl acetate.

Procedure:

  • Culture Preparation: Prepare a seed culture of the resveratrol-producing E. coli strain in LB medium with appropriate antibiotics and incubate overnight at 37°C.

  • Resveratrol Production: Inoculate a larger volume of LB medium with the seed culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce with IPTG and continue to culture for resveratrol production.

  • Preparation of the Biotransformation Culture: Prepare a culture of the E. coli strain containing the O-methyltransferase gene in LB medium with kanamycin and incubate overnight at 37°C. Inoculate a larger volume and grow to an OD₆₀₀ of 0.5-0.7 before inducing with IPTG and incubating for 18 hours at 20°C.

  • Biotransformation: Add the culture filtrate containing resveratrol to the induced O-methyltransferase culture.

  • Extraction: After a suitable incubation period, extract the culture medium with an equal volume of ethyl acetate.

  • Analysis: Analyze the organic extract by HPLC to determine the conversion of resveratrol to this compound.[5]

Synthesis of this compound Derivatives

The hydroxyl groups of this compound provide reactive sites for the synthesis of various derivatives, including ethers, esters, and glycosides, which may exhibit altered biological activities and pharmacokinetic profiles.

Protocol 3: General Procedure for Esterification of this compound

This protocol describes a general method for the synthesis of this compound esters.

Materials:

  • This compound

  • Carboxylic acid or acid chloride/anhydride

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Coupling agent (e.g., EDC·HCl) and catalyst (e.g., DMAP) for carboxylic acids, or a base (e.g., triethylamine (B128534) or pyridine) for acid chlorides/anhydrides.

  • Water

  • Brine

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Reagent Addition:

    • For carboxylic acids: Add the carboxylic acid (1.1-1.5 equivalents), EDC·HCl (1.2-2.0 equivalents), and a catalytic amount of DMAP.

    • For acid chlorides/anhydrides: Add the base (1.1-1.5 equivalents) followed by the dropwise addition of the acid chloride or anhydride (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 4: General Procedure for Glycosylation of this compound

This protocol outlines a general method for the synthesis of this compound glycosides.[6]

Materials:

Procedure:

  • Glycosylation: Dissolve this compound in the chosen solvent and add the base and phase-transfer catalyst. To this mixture, add the acetylated glycosyl bromide and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water. Dry the organic layer and evaporate the solvent.

  • Deacetylation: Dissolve the crude acetylated glycoside in methanol and add a catalytic amount of sodium methoxide solution. Stir at room temperature until the deacetylation is complete (monitor by TLC).

  • Neutralization and Purification: Neutralize the reaction mixture with a suitable acidic resin, filter, and concentrate the filtrate. Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Spectroscopic Data for this compound
Data Type Values Reference
¹³C NMR δ (ppm): 159.4 (C-3, C-5), 148.5 (C-4'), 146.0 (C-3'), 139.7 (C-1), 129.5 (C-1'), 128.8 (C-α), 126.7 (C-β), 119.8 (C-6'), 115.9 (C-5'), 110.1 (C-2'), 105.4 (C-2, C-6), 102.2 (C-4), 56.4 (-OCH₃)[7]
Mass Spec. m/z: 258.0892 (M+)[7]
Table 2: Quantitative Data for Biosynthesis of this compound Derivatives[5]
Substrate Product Conversion Rate (%)
ResveratrolThis compound22.9
PiceatannolThis compound88.2

Note: The table presents conversion rates from a specific biosynthetic study and may not be representative of all possible synthetic routes.

Signaling Pathways and Biological Activities

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Anti-inflammatory Pathway

This compound has been shown to possess potent anti-inflammatory properties. It can inhibit the activation of key inflammatory mediators and signaling cascades.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway This compound This compound This compound->NF-κB Pathway Inhibits This compound->MAPK Pathway Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Anticancer Pathway

This compound has demonstrated anticancer activity in various cancer cell lines. Its mechanisms include the induction of apoptosis and the inhibition of cell proliferation and metastasis. This is often achieved through the modulation of pathways such as PI3K/Akt.[1]

anticancer_pathway Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway This compound This compound This compound->PI3K/Akt Pathway Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation PI3K/Akt Pathway->Apoptosis Inhibits

Caption: this compound's anticancer mechanism.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic routes outlined in this document provide a foundation for the efficient production of these molecules for further research and development. The detailed protocols and data presented herein are intended to serve as a valuable resource for scientists working in the fields of medicinal chemistry, pharmacology, and drug discovery. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

References

Application Note: Quantification of Isorhapontigenin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913), is a naturally occurring stilbenoid compound found in various plants, including the Gnetum genus.[1] It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects.[1] As a promising candidate for nutraceutical and pharmaceutical development, a simple, reliable, and robust analytical method for its quantification in various matrices is essential for pharmacokinetic studies, quality control, and formulation development.[2][3]

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of this compound. The method is suitable for analyzing this compound in biological matrices and other sample types.

Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, a moderately polar compound, is separated from other matrix components based on its hydrophobic interactions with the stationary phase. A gradient elution with an organic solvent (acetonitrile) and acidified water is used to achieve optimal separation and peak shape.[2] Quantification is performed by monitoring the UV absorbance at 325 nm, a wavelength where this compound exhibits strong absorbance, ensuring high sensitivity.[2][4]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • Centrifuge.

    • Vortex mixer.

    • Ultrasonic bath.

  • Materials and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (B52724) (HPLC grade).

    • Formic acid (ACS grade).

    • Methanol (HPLC grade).

    • Ultrapure water (18.2 MΩ·cm).

    • 0.22 µm or 0.45 µm syringe filters.

Chromatographic Conditions

The chromatographic separation is achieved using the parameters outlined in Table 1. These conditions have been optimized for a sharp, symmetrical peak for this compound.[2]

ParameterCondition
HPLC Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% (v/v) Formic acid in WaterB: Acetonitrile
Gradient Program A time-based gradient program should be optimized for specific column dimensions. A representative 17-minute gradient can be employed.[2]
Flow Rate 1.5 mL/min[2]
Column Temperature 50 °C[2]
Detection UV at 325 nm[2][4]
Injection Volume 10 - 50 µL (optimized based on sensitivity needs)
Run Time Approximately 17 minutes[2]
Expected Retention Time ~9.5 minutes for this compound[2]
Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis.
Preparation of Solutions
  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Store the stock solution at -20 °C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent (e.g., 50:50 methanol:water).

    • A typical calibration curve range is 15 ng/mL to 1600 ng/mL.[2]

Sample Preparation

The sample preparation procedure should be adapted based on the matrix.

  • For Biological Samples (e.g., Plasma):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.[5][6]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4 °C.[6]

    • Transfer the clear supernatant to a clean HPLC vial.

    • Inject into the HPLC system.

  • For Plant Extracts or Powdered Samples:

    • Accurately weigh the sample and extract with a suitable solvent (e.g., methanol) using ultrasonication or vortexing.

    • Centrifuge to pellet insoluble material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7]

    • Inject into the HPLC system.

Data Presentation and Method Validation

The described HPLC-UV method has been validated for selectivity, sensitivity, accuracy, and precision.[2] A summary of the quantitative data and validation parameters is provided in Table 2.

Validation ParameterResult
Linearity Range 15 - 1600 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 15 ng/mL in plasma and tissue homogenates[2][4]
Accuracy Mean accuracy within 100 ± 15%[2]
Precision (RSD%) Intra-day and Inter-day Relative Standard Deviation (RSD) ≤ 15%[2]
Selectivity No significant interference was observed at the retention time of this compound from endogenous matrix components.[2]
Table 2: Summary of Method Validation Parameters.

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound using the HPLC-UV method is depicted below.

G cluster_prep Preparation cluster_process Processing & Analysis cluster_data Data Handling Sample Sample Collection (e.g., Plasma, Plant Extract) Extraction Sample Preparation (Protein Precipitation / Extraction) Sample->Extraction Standard Standard Preparation (Stock & Working Solutions) HPLC HPLC System Injection Standard->HPLC Extraction->HPLC Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation Detection UV Detection (at 325 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram Generation) Detection->Acquisition Analysis Peak Integration & Analysis Acquisition->Analysis Quantification Quantification (vs. Calibration Curve) Analysis->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for this compound quantification by HPLC-UV.

Associated Signaling Pathway

This compound has been shown to exert its biological effects by modulating various signaling pathways. Notably, it can inhibit the PI3K/Akt pathway, which is critical in cell growth, proliferation, and survival, and is often dysregulated in diseases like cancer.[8][9][10]

G ISO This compound PI3K PI3K ISO->PI3K GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation

References

Application Note: Quantitative Analysis of Isorhapontigenin and its Metabolites in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for the sensitive and selective quantification of isorhapontigenin and its primary metabolites using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a methoxylated derivative of resveratrol (B1683913), has garnered significant interest for its potential therapeutic properties and favorable pharmacokinetic profile.[1][2][3] This document outlines detailed procedures for sample preparation from plasma, optimized LC-MS/MS conditions, and data analysis, making it an essential resource for researchers in drug metabolism, pharmacokinetics, and natural product chemistry.

Introduction

This compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a naturally occurring stilbenoid found in various plants, including grapes and some Chinese herbs.[4] It is structurally similar to resveratrol but exhibits superior oral bioavailability, making it a promising candidate for nutraceutical and pharmaceutical development.[1][2][5] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and assessing its safety and efficacy. Like other polyphenols, this compound is expected to undergo extensive phase II metabolism, primarily forming glucuronide and sulfate (B86663) conjugates. This application note describes a robust LC-MS/MS method for the simultaneous determination of this compound and its putative conjugated metabolites in plasma.

Experimental Protocols

Sample Preparation (Plasma)

A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma, ensuring simplicity and high recovery.

Reagents and Materials:

  • Blank plasma (human, rat, or mouse)

  • This compound standard

  • Internal Standard (IS) solution (e.g., Resveratrol-¹³C₆ or a structurally similar compound like Pterostilbene)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical to resolve this compound from its isomeric metabolites and endogenous matrix components.

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient As described in the table below
Column Temp. 40°C

| Injection Volume | 5 µL |

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 20
1.0 20
5.0 95
6.0 95
6.1 20

| 8.0 | 20 |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of phenolic compounds and their conjugates.

MS System: A triple quadrupole mass spectrometer equipped with an ESI source.

MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage -3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C

| Gas Flow | Instrument dependent, optimize for best signal |

Data Presentation

The following tables summarize the quantitative data for this compound and its predicted metabolites. Note that the MRM transitions for metabolites are predicted based on the known metabolism of similar stilbenes, like resveratrol, where glucuronidation and sulfation are the major pathways. For these metabolites, a characteristic neutral loss of the conjugate moiety (176 Da for glucuronide, 80 Da for sulfate) is expected.[6]

Table 1: MRM Transitions and Retention Times

Analyte Precursor Ion (Q1) [M-H]⁻ (m/z) Product Ion (Q3) (m/z) Dwell Time (ms) Collision Energy (eV) Predicted RT (min)
This compound 257.1 242.1 150 -20 ~4.5
Internal Standard Varies Varies 150 Optimized Varies
Predicted Metabolites
This compound Glucuronide 433.1 257.1 150 -25 ~3.0 - 4.0

| This compound Sulfate | 337.1 | 257.1 | 150 | -30 | ~3.5 - 4.2 |

Note: Collision energies and retention times for metabolites are starting points and should be optimized empirically using authentic standards or metabolite-rich biological samples (e.g., from in vitro liver microsome incubations).

Table 2: Bioanalytical Method Validation Parameters for this compound

Parameter Specification Result
Linearity Range 1 - 2000 ng/mL R² > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10 1 ng/mL[5]
Accuracy Within ±15% of nominal concentration Pass
Precision (CV%) ≤15% Pass
Recovery >85% Pass
Matrix Effect Minimal ion suppression/enhancement Pass

| Stability | Stable under relevant conditions | Pass |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is precip Protein Precipitation (150 µL Acetonitrile) add_is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (15,000g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc C18 Reverse Phase Chromatography inject->lc ms ESI- MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_phaseII Phase II Metabolism ISO This compound (m/z 257.1) ISOG This compound Glucuronide (m/z 433.1) ISO->ISOG Glucuronidation (+176 Da) ISOS This compound Sulfate (m/z 337.1) ISO->ISOS Sulfation (+80 Da)

Caption: Proposed primary metabolic pathway of this compound.

Discussion

This application note details a sensitive and reliable LC-MS/MS method for the quantification of this compound in plasma. The simple protein precipitation protocol offers excellent recovery and is amenable to high-throughput analysis. The chromatographic conditions are designed to provide good retention and peak shape for this compound, while the gradient is suitable for resolving the parent compound from its more polar glucuronide and sulfate metabolites.

The primary metabolites of this compound are predicted to be its glucuronide and sulfate conjugates. Researchers can use the predicted MRM transitions in this note as a starting point for method development. To confirm the identity of these metabolites, further experiments such as high-resolution mass spectrometry for accurate mass measurement and MS/MS fragmentation analysis would be beneficial. For absolute quantification, synthesis of authentic metabolite standards is recommended.

Conclusion

The LC-MS/MS method presented here is well-suited for pharmacokinetic studies of this compound and for investigating its metabolism. The provided protocols and quantitative data serve as a robust foundation for researchers and drug development professionals working with this promising natural compound.

References

Application Notes and Protocols: Isorhapontigenin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhapontigenin (ISO), a methoxylated derivative of resveratrol, is a naturally occurring stilbenoid with significant therapeutic potential. It exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Compared to resveratrol, this compound demonstrates superior oral bioavailability, making it a promising candidate for further investigation and drug development.[1][4] These application notes provide a comprehensive overview of the protocols and dosages for treating various cell lines with this compound to study its effects on cell viability, signaling pathways, and gene expression.

This compound Dosage and Treatment Times

The optimal concentration and treatment duration for this compound are highly dependent on the cell type and the biological effect being investigated. Below is a summary of effective concentrations and IC50 values reported in various studies. It is crucial to perform a dose-response curve for each new cell line to determine the optimal working concentration.

Table 1: this compound Concentrations and IC50 Values in Various Cell Lines

Cell LineCell TypeConcentration RangeTreatment DurationObserved EffectIC50 ValueReference
A549, H23Non-Small-Cell Lung Cancer40 µM24 - 48 hoursInhibition of cell growth, migration, and invasion; reduced NEDD9, HIF-1α, and β-Catenin levels.Not Reported[1]
H1299Non-Small-Cell Lung Cancer40 µMNot SpecifiedReduced colony formation.Not Reported[1]
BEAS-2BNormal Human Bronchial Epithelial40 µMUp to 72 hoursNo measurable cytotoxicity.Not Applicable[1]
MCF7Breast Cancer (ER+)10 - 40 µM48 hoursInduced cell death, cell cycle arrest, and oxidative stress.~34.16 µM[5]
T47DBreast Cancer (ER+)20 - 40 µMNot SpecifiedReduced cell viability and proliferation; induced cytotoxicity (LDH release).Not Reported[5]
Cl41Mouse Epidermal30 - 50 µM24 - 48 hoursInduced G0/G1 cell cycle arrest; downregulated cyclin D1.Not Reported[6]
SH-SY5YHuman NeuroblastomaDose-dependent48 hoursNeuroprotection against oxygen-glucose deprivation/reperfusion (OGD/R) injury.Not Applicable[3]
BEAS-2BHuman Bronchial Epithelial25 - 50 µMNot SpecifiedProtection against S. aureus-induced cytotoxicity.Not Applicable[4]
PlateletsHuman Platelets1.85 - 100 µMNot SpecifiedSelective inhibition of ADP-induced platelet aggregation.1.85 µM[7]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay methodology.[8]

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol provides a general guideline for culturing and treating adherent cells. Specific media and conditions should be optimized for each cell line.

Materials:

  • This compound (e.g., MedChemExpress, HY-N2593; Sigma-Aldrich)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks/plates

Stock Solution Preparation:

  • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 50-100 mM).

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Treatment Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[9]

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • On the day of treatment, dilute the this compound stock solution to the desired final concentrations using a fresh complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.

  • Prepare a vehicle control using the same final concentration of DMSO in the medium.

  • Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis culture 1. Cell Culture (Seed cells and grow to 70-80% confluency) prepare_iso 2. Prepare this compound (Dilute stock in fresh medium) treat 3. This compound Treatment (Incubate for specified duration, e.g., 24-72h) culture->treat viability Cell Viability (MTT, SRB Assay) treat->viability protein Protein Analysis (Western Blot) treat->protein rna Gene Expression (RT-qPCR) treat->rna cycle Cell Cycle / Apoptosis (Flow Cytometry) treat->cycle

Caption: General workflow for cell culture treatment with this compound and subsequent analysis.

Cell Viability Assays

A. MTT Assay The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[10]

Note: Flavonoids like this compound may directly reduce MTT, leading to false-positive results. It is recommended to run a cell-free control (this compound + medium + MTT reagent) to check for interference and to validate results with an alternative assay like SRB.[11]

Protocol:

  • Seed cells (5,000-10,000 cells/well) in a 96-well plate and treat with this compound as described in section 2.1.

  • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubate the plate for 2-4 hours at 37°C.

  • Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][10]

  • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

B. Sulforhodamine B (SRB) Assay The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[9] It is a reliable alternative to the MTT assay for compounds that may interfere with tetrazolium reduction.[11]

Protocol:

  • Seed and treat cells in a 96-well plate as described previously.

  • After treatment, gently fix the adherent cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Shake the plate for 10 minutes and measure the absorbance at 510 nm.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate. This protocol details the steps from lysate preparation to protein detection.[12]

Protocol:

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well of a 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12][13]

  • Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.[14]

  • Protein Quantification: Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford protein assay kit.

  • Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer (e.g., 4X) and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an 8-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of specific genes.[16]

Protocol:

  • RNA Extraction: Following this compound treatment, harvest cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.[1]

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 ratios between 1.8 and 2.0.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random primers.[16]

  • qPCR Reaction: Prepare the qPCR reaction mix in a total volume of 10-20 µL containing:

    • cDNA template (e.g., 1-2 µL)

    • Forward and reverse primers (final concentration 0.3-0.5 µM)

    • SYBR Green Master Mix (2X)

    • Nuclease-free water

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with a thermal profile similar to the following:[16]

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60-64°C for 1 minute

    • Melting curve analysis to confirm product specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin).

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation. One notable mechanism is the suppression of NEDD9 (Neural precursor cell Expressed, Developmentally Down-regulated 9) signaling in non-small-cell lung cancer.[1]

This compound-Mediated Inhibition of the NEDD9/β-Catenin/HIF-1α Axis

In lung cancer cells, this compound treatment leads to a post-translational decrease in NEDD9 protein levels. NEDD9 is a scaffolding protein that promotes tumorigenesis. The downregulation of NEDD9 subsequently reduces the activation of β-Catenin and decreases the protein levels of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis.[1] This cascade ultimately inhibits cancer cell invasion, migration, and angiogenesis.

G cluster_pathway NEDD9 Signaling Pathway cluster_effects Cellular Effects ISO This compound NEDD9 NEDD9 ISO->NEDD9 bCat β-Catenin NEDD9->bCat activates Invasion Invasion NEDD9->Invasion Migration Migration NEDD9->Migration HIF1a HIF-1α bCat->HIF1a promotes bCat->Invasion bCat->Migration Angiogenesis Angiogenesis HIF1a->Angiogenesis

Caption: this compound inhibits the NEDD9 signaling axis, leading to reduced oncogenic effects.

References

Isorhapontigenin Administration in Animal Models of Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin (ISO), a naturally occurring stilbene (B7821643) derivative and an analog of resveratrol, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies utilizing various animal models of disease have demonstrated its potential therapeutic efficacy in conditions ranging from metabolic disorders and cancer to neurodegenerative diseases and inflammatory conditions. Notably, this compound often exhibits superior bioavailability compared to resveratrol, making it a promising candidate for further drug development.[3]

These application notes provide a comprehensive overview of the administration of this compound in several key animal models of disease. This document outlines detailed experimental protocols, summarizes quantitative data from published studies, and visualizes the key signaling pathways implicated in this compound's mechanisms of action.

Quantitative Data Summary

The following tables summarize the administration protocols and key quantitative outcomes of this compound treatment in various animal models of disease.

Table 1: this compound in Metabolic Disease Models
Disease ModelAnimal StrainThis compound Dose & RouteTreatment DurationKey Quantitative Outcomes
Type 2 Diabetes [1][2][4]db/db Mice25 mg/kg, Intraperitoneal (IP)5 weeks- Postprandial Glucose: Significantly reduced after 2 weeks.[1] - Postprandial Insulin (B600854): Significantly reduced.[1][2] - Free Fatty Acids: Significantly reduced.[1][2] - Glucose Tolerance: Markedly improved.[1][2] - Insulin Sensitivity: Markedly improved.[1][2]
Cardiac Microvascular Injury in Diabetes [5]db/db MiceNot specifiedNot specified- Microvascular Density & Perfusion: Improved.[5] - Nitric Oxide (NO) Production: Normalized via eNOS activation.[5] - Angiogenesis: Enhanced via VEGFR2 phosphorylation.[5]
Table 2: this compound in Neurological Disease Models
Disease ModelAnimal StrainThis compound Dose & RouteTreatment DurationKey Quantitative Outcomes
Cerebral Ischemia/Reperfusion Injury [6][7][8]Wistar RatsNot specified, Intraperitoneal (IP)Post-ischemic attack- Neurological Score: Significantly improved.[6][7] - Infarct Volume: Significantly reduced.[6][7] - Reactive Oxygen Species (ROS): Significantly reduced.[6][7] - 4-HNE & 8-OHdG Levels: Significantly reduced.[6][7]
Alzheimer's Disease (Aβ-induced cognitive impairment) [9]RatsNot specifiedNot specified- Cognitive Impairments: Improved.[9] - Oxidative Stress & Inflammation: Alleviated.[9]
Table 3: this compound in Cancer Models
Disease ModelAnimal StrainThis compound Dose & RouteTreatment DurationKey Quantitative Outcomes
Invasive Bladder Cancer [10]MiceNot specifiedConcurrent with BBN exposure- Invasive Bladder Cancer Development: Inhibited.[10]
Table 4: this compound in Inflammatory Disease Models
Disease ModelAnimal StrainThis compound Dose & RouteTreatment DurationKey Quantitative Outcomes
Rheumatoid Arthritis Collagen-Induced Arthritis (CIA) MiceNot specifiedNot specified- Synovial Inflammation & Joint Destruction: Ameliorated. - Synovial FDPS Expression: Decreased.
Airway Inflammation (COPD model) [3]Sprague-Dawley Rats30 µmol/kg (IV), 600 µmol/kg (Oral)Single dose- Oral Bioavailability: ~50% higher than resveratrol.[3]

Experimental Protocols

This section provides detailed protocols for key experiments cited in the application notes.

Protocol 1: Induction of Type 2 Diabetes in db/db Mice
  • Animal Model: Male db/db mice (7 weeks old) are a well-established model of type 2 diabetes, exhibiting hyperglycemia, insulin resistance, and obesity.[1][4]

  • Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to a normal chow diet and water.[4]

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle.

    • Administer this compound at a dose of 25 mg/kg body weight via intraperitoneal injection daily for 5 weeks.[1][4]

    • A control group should receive an equal volume of the vehicle.

  • Monitoring:

    • Measure postprandial fasting glucose levels weekly.[1]

    • Measure postprandial fasting insulin and free fatty acid levels at specified intervals (e.g., weeks 1, 3, and 5).[1]

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at designated time points to assess glucose metabolism and insulin sensitivity.[1]

Protocol 2: Induction of Cerebral Ischemia/Reperfusion Injury (MCAO/R) in Rats
  • Animal Model: Male Wistar rats are commonly used for the middle cerebral artery occlusion/reperfusion (MCAO/R) model.[6]

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., pentobarbital, 40 mg/kg, IP).[6]

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a nylon monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After the desired period of ischemia (e.g., 2 hours), withdraw the filament to allow for reperfusion.[6]

  • This compound Administration:

    • Following the ischemic period, administer this compound via intraperitoneal injection.[6]

  • Assessment of Infarct Volume (TTC Staining):

    • After 24 hours of reperfusion, euthanize the rats and remove the brains.[6]

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.[6]

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct area using image analysis software.[6]

Protocol 3: Induction of Invasive Bladder Cancer in Mice
  • Animal Model: Male mice are susceptible to bladder cancer induction by N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN).

  • Carcinogen Administration:

    • Provide mice with drinking water containing BBN.

    • The concentration and duration of BBN administration can be varied to achieve the desired tumor grade.

  • This compound Administration:

    • Administer this compound concurrently with the BBN exposure. The specific dose and route should be optimized based on the experimental design.

  • Histopathological Analysis:

    • At the end of the study period, euthanize the mice and harvest the bladders.

    • Fix the bladders in 10% neutral buffered formalin, embed in paraffin, and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining.

    • A veterinary pathologist should evaluate the sections for the presence and grade of bladder cancer.

Protocol 4: Induction of Collagen-Induced Arthritis (CIA) in Mice
  • Animal Model: DBA/1 mice are highly susceptible to collagen-induced arthritis.

  • Immunization:

    • Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • On day 0, administer an intradermal injection of the emulsion at the base of the tail.

    • On day 21, provide a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • This compound Administration:

    • Begin this compound treatment either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis).

  • Clinical Assessment:

    • Monitor the mice regularly for signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Score the severity of arthritis based on a standardized clinical scoring system.

  • Histopathological Analysis:

    • At the end of the study, collect the joints, fix, and process for H&E staining to evaluate synovial inflammation, cartilage destruction, and bone erosion.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

PPARg_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Upregulates activity Decelerates degradation Proteasomal_Degradation Proteasomal Degradation This compound->Proteasomal_Degradation PPARg->Proteasomal_Degradation Adipocyte_Differentiation Adipocyte Differentiation PPARg->Adipocyte_Differentiation Promotes Insulin_Sensitivity Improved Insulin Sensitivity Adipocyte_Differentiation->Insulin_Sensitivity

Caption: this compound and the PPARγ signaling pathway in diabetes.

Nrf2_HO1_Signaling_Pathway cluster_outcome This compound This compound PKCe PKCε This compound->PKCe Activates Nrf2_translocation Nrf2 Nuclear Translocation PKCe->Nrf2_translocation Promotes HO1_expression HO-1 Expression Nrf2_translocation->HO1_expression Increases Oxidative_Stress Oxidative Stress HO1_expression->Oxidative_Stress Reduces Neuroprotection Neuroprotection HO1_expression->Neuroprotection

Caption: this compound's neuroprotective effect via PKCε/Nrf2/HO-1.

PI3K_Akt_Signaling_Pathway cluster_outcome This compound This compound PI3K PI3K This compound->PI3K Suppresses Therapeutic_Effect Therapeutic Effect This compound->Therapeutic_Effect Akt Akt PI3K->Akt Activates Inflammation Inflammation Akt->Inflammation Promotes Cell_Proliferation Cell Proliferation & Aggressiveness Akt->Cell_Proliferation Promotes

Caption: this compound's anti-inflammatory and anti-proliferative effects.

Experimental_Workflow Animal_Model Disease Animal Model (e.g., db/db mice, MCAO rats) Treatment_Groups Treatment Groups (Vehicle vs. This compound) Animal_Model->Treatment_Groups Administration This compound Administration (e.g., IP, Oral) Treatment_Groups->Administration Monitoring In-life Monitoring (e.g., clinical signs, biomarkers) Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Histopathology, Western Blot) Monitoring->Endpoint_Analysis Data_Interpretation Data Interpretation & Conclusion Endpoint_Analysis->Data_Interpretation

Caption: General experimental workflow for this compound studies.

Conclusion

This compound has demonstrated significant therapeutic potential in a variety of preclinical animal models of disease. Its beneficial effects are attributed to its ability to modulate key signaling pathways involved in metabolism, inflammation, oxidative stress, and cell proliferation. The data and protocols presented in these application notes serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this promising natural compound. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Using Isorhapontigenin as a Tool for Studying Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin, a methoxylated analog of resveratrol (B1683913), is a naturally occurring stilbenoid found in various plants, including Chinese herbs and grapes.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2][3][4] Notably, this compound exhibits greater oral bioavailability than resveratrol, making it a promising candidate for further investigation in drug development.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to study enzyme kinetics, focusing on its inhibitory effects on platelet aggregation and associated signaling pathways.

Data Presentation: Quantitative Inhibition Data for this compound

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on ADP-induced platelet aggregation.

Enzyme/Process TargetInhibitorIC50KiType of InhibitionCell System/Assay ConditionReference
ADP-Induced Platelet AggregationThis compound1.85 µMNot ReportedNot ReportedHuman Platelet-Rich Plasma[1][5]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in platelet activation. Below are diagrams illustrating these pathways and the points of intervention by this compound.

G cluster_0 This compound Inhibition of ADP-Induced Platelet Aggregation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylate Cyclase P2Y12->AC Inhibits This compound This compound This compound->P2Y12 Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates pVASP p-VASP (Ser157) VASP->pVASP Platelet_Inhibition Inhibition of Platelet Aggregation pVASP->Platelet_Inhibition

Caption: this compound inhibits the P2Y12 receptor, leading to increased cAMP levels and VASP phosphorylation, ultimately inhibiting platelet aggregation.

G cluster_1 This compound's Effect on the PI3K/Akt Signaling Pathway P2Y12 P2Y12 Receptor PI3K PI3K P2Y12->PI3K Activates This compound This compound This compound->P2Y12 Inhibits pAkt p-Akt This compound->pAkt Decreases Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation Platelet_Activation Platelet Activation (e.g., Granule Secretion) pAkt->Platelet_Activation

Caption: this compound decreases the phosphorylation of Akt, thereby inhibiting downstream signaling that leads to platelet activation.

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on enzyme kinetics and cellular signaling.

Protocol 1: ADP-Induced Platelet Aggregation Assay

Objective: To determine the IC50 value of this compound for the inhibition of ADP-induced platelet aggregation.

Materials:

  • This compound (stock solution in DMSO)

  • Adenosine diphosphate (B83284) (ADP)

  • Human whole blood from healthy, drug-free volunteers

  • 3.2% Sodium citrate (B86180) (anticoagulant)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Cuvettes with stir bars

  • Pipettes and tips

Workflow:

G cluster_0 Experimental Workflow A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (low speed) to obtain PRP A->B C 3. Centrifugation (high speed) to obtain PPP D 4. Prepare PRP aliquots with varying this compound concentrations B->D E 5. Pre-incubate at 37°C D->E F 6. Induce aggregation with ADP E->F G 7. Measure light transmission F->G H 8. Calculate % inhibition and IC50 G->H

Caption: Workflow for ADP-induced platelet aggregation assay.

Procedure:

  • Blood Collection: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used to set the 100% aggregation baseline.

  • Assay Setup:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.

    • Pipette 450 µL of PRP into aggregometer cuvettes containing a magnetic stir bar.

    • Add 5 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the cuvettes.

    • Pre-incubate the samples for 5 minutes at 37°C with stirring (900 rpm).

  • Aggregation Measurement:

    • Induce platelet aggregation by adding 50 µL of ADP (final concentration of 10 µM).

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • The maximum aggregation is determined from the change in light transmission, with PPP as the 100% aggregation reference.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Determination of cAMP Levels

Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in platelets.

Materials:

  • Washed human platelets

  • This compound

  • ADP

  • Forskolin (B1673556) (positive control, adenylate cyclase activator)

  • cAMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Incubation:

    • Pre-incubate washed platelets with different concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.

    • Add ADP (10 µM) to stimulate the platelets and incubate for a further 5 minutes. A positive control with forskolin should be included.

  • Cell Lysis: Stop the reaction by adding a cell lysis buffer provided in the cAMP EIA kit.

  • cAMP Measurement:

    • Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the cAMP EIA kit.

  • Data Analysis:

    • Quantify the cAMP levels for each treatment condition.

    • Compare the cAMP levels in this compound-treated samples to the control samples to determine the effect of the compound.

Protocol 3: Western Blot Analysis of VASP and Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of VASP (at Ser157) and Akt.

Materials:

  • Washed human platelets

  • This compound

  • ADP

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-VASP (Ser157), anti-VASP, anti-phospho-Akt, anti-Akt

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Platelet Treatment and Lysis:

    • Treat washed platelets with varying concentrations of this compound followed by stimulation with ADP as described in Protocol 2.

    • Lyse the platelets with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each sample.

Conclusion

This compound serves as a valuable tool for studying enzyme kinetics and cell signaling, particularly in the context of platelet function. The protocols outlined in this document provide a framework for researchers to investigate the inhibitory effects of this compound and to elucidate its mechanism of action. By utilizing these methods, scientists can further explore the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Isorhapontigenin-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin (ISO), a methoxylated analog of resveratrol, has garnered significant scientific interest due to its wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant effects.[1] Despite its therapeutic promise, the clinical translation of this compound is often hampered by its poor aqueous solubility and rapid in vivo clearance, leading to low bioavailability. To overcome these limitations, the development of advanced drug delivery systems is crucial. This document provides a comprehensive guide to the formulation, characterization, and evaluation of this compound-based drug delivery systems, with a focus on polymeric nanoparticles and liposomes. The protocols provided herein are foundational and may require optimization for specific applications.

Rationale for this compound Drug Delivery Systems

The primary goal of encapsulating this compound into a drug delivery system is to:

  • Enhance Bioavailability: Improve solubility and protect from premature metabolism.

  • Enable Targeted Delivery: Modify the surface of carriers to achieve targeted accumulation in diseased tissues, such as tumors.

  • Provide Controlled Release: Modulate the release profile to maintain therapeutic concentrations over an extended period, reducing dosing frequency and associated side effects.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways, making it a promising candidate for various diseases, particularly cancer. Understanding these pathways is critical for designing effective drug delivery systems and evaluating their efficacy.

This compound Signaling Pathways cluster_proliferation Cell Proliferation & Survival cluster_metastasis Invasion & Metastasis cluster_resistance Drug Resistance cluster_stress Oxidative Stress Response ISO This compound PI3K_AKT_mTOR PI3K/AKT/mTOR ISO->PI3K_AKT_mTOR Inhibits MAPK MAPK ISO->MAPK Inhibits CyclinD1 Cyclin D1 ISO->CyclinD1 Inhibits MMP2 MMP-2 ISO->MMP2 Inhibits NEDD9 NEDD9/β-Catenin ISO->NEDD9 Inhibits Pgp P-gp ISO->Pgp Inhibits MRP MRP ISO->MRP Inhibits NRF2 NRF2 Pathway ISO->NRF2 Activates

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

The following sections detail the methodologies for the preparation and characterization of this compound-loaded polymeric nanoparticles and liposomes.

Preparation of this compound-Loaded Polymeric Nanoparticles

Polymeric nanoparticles (PNPs) are versatile carriers that can be formulated from a variety of biodegradable and biocompatible polymers.[2] Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer due to its favorable degradation profile and regulatory approval. The emulsion-solvent evaporation method is a widely adopted technique for encapsulating hydrophobic drugs like this compound.[3][4]

Protocol: Emulsion-Solvent Evaporation Method for PLGA Nanoparticles

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Subject the resulting emulsion to magnetic stirring at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent, leading to the formation of nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry.

PNP_Workflow A Dissolve PLGA & ISO in Organic Solvent C High-Speed Homogenization (o/w Emulsion Formation) A->C B Prepare Aqueous Stabilizer Solution (PVA) B->C D Solvent Evaporation (Nanoparticle Hardening) C->D E Centrifugation & Washing D->E F Lyophilization for Storage E->F

Caption: Workflow for Polymeric Nanoparticle (PNP) preparation.

Preparation of this compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[1][5] The thin-film hydration method is a robust and widely used technique for preparing liposomes.[6][7]

Protocol: Thin-Film Hydration Method for Liposomes

  • Lipid Film Formation:

    • Dissolve 100 mg of lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 2:1 molar ratio) and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by dialysis against the hydration buffer or by size exclusion chromatography.

Liposome_Workflow A Dissolve Lipids & ISO in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B C Hydration with Aqueous Buffer (MLVs) B->C D Size Reduction (Sonication/Extrusion) C->D E Purification (Dialysis/Chromatography) D->E F Final Liposome (B1194612) Suspension E->F

Caption: Workflow for Liposome preparation.

Characterization of this compound Delivery Systems

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.[8][9]

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle or liposome suspension with deionized water to an appropriate concentration.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.

Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Method: High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Total Drug (Dt): Dissolve a known amount of the lyophilized formulation in a solvent that dissolves both the carrier and the drug (e.g., acetonitrile).

    • Free Drug (Df): Centrifuge the formulation suspension to separate the carrier from the supernatant containing the unencapsulated drug.

    • Quantify the drug concentration in both samples using a validated HPLC method.

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Dt - Df) / Dt] * 100

      • DL (%) = [(Dt - Df) / Weight of Carrier] * 100

In Vitro Drug Release
  • Method: Dialysis Bag Method

  • Protocol:

    • Place a known amount of the this compound-loaded formulation into a dialysis bag with a suitable molecular weight cutoff (e.g., 12-14 kDa).

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the concentration of released this compound in the aliquots by HPLC.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of this compound-based drug delivery systems. Note: The values presented are hypothetical examples for illustrative purposes.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation CodePolymerParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
ISO-PNP-01PLGA185.2 ± 5.60.15 ± 0.02-15.8 ± 1.285.3 ± 3.18.1 ± 0.4
ISO-PNP-02Chitosan250.7 ± 8.10.28 ± 0.04+25.4 ± 2.572.5 ± 4.56.5 ± 0.6

Table 2: Physicochemical Properties of this compound-Loaded Liposomes

Formulation CodeLipid CompositionParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
ISO-LIP-01PC:Chol (2:1)120.4 ± 4.30.12 ± 0.01-5.2 ± 0.890.1 ± 2.89.5 ± 0.3
ISO-LIP-02PC:Chol (1:1)135.9 ± 6.20.18 ± 0.03-4.8 ± 0.988.7 ± 3.59.2 ± 0.5

Table 3: In Vitro Release of this compound from Delivery Systems

Time (hours)Cumulative Release (%) - ISO-PNP-01Cumulative Release (%) - ISO-LIP-01
215.2 ± 1.820.5 ± 2.1
428.6 ± 2.535.8 ± 2.9
845.1 ± 3.155.2 ± 3.5
1260.7 ± 3.870.1 ± 4.0
2480.3 ± 4.288.9 ± 4.6
4892.5 ± 4.995.3 ± 5.1

Conclusion

The development of drug delivery systems for this compound holds immense potential for enhancing its therapeutic efficacy. The protocols and characterization methods outlined in these application notes provide a solid framework for researchers to formulate and evaluate novel this compound-based therapies. It is imperative to note that the optimization of formulation parameters is crucial for achieving the desired physicochemical properties and biological performance for any specific application.

References

Investigating Sirtuin Activation Mechanisms with Isorhapontigenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin, a natural stilbenoid and a metabolite of piceatannol, has emerged as a molecule of interest for researchers investigating the activation of sirtuins, a class of NAD+-dependent deacetylases. Sirtuins, particularly SIRT1, are key regulators of various cellular processes, including metabolism, stress resistance, and aging. The activation of SIRT1 is a promising therapeutic strategy for age-related diseases. This compound, as an analog of resveratrol, offers a valuable tool to explore the mechanisms of sirtuin activation. These application notes provide an overview of the methodologies to study the effects of this compound on SIRT1 activity and its downstream signaling pathways.

While direct enzymatic activation data for this compound is still emerging, studies have shown that it upregulates the expression of SIRT1 at both the mRNA and protein levels[1]. This suggests that this compound can modulate SIRT1 activity, making it a valuable compound for further investigation.

Data Presentation

Currently, specific quantitative data on the direct enzymatic activation of SIRT1 by this compound, such as EC50 or fold-activation at various concentrations, are not extensively available in the public domain. Researchers are encouraged to perform dose-response studies to determine these parameters empirically. The following table provides a template for presenting such quantitative data once obtained.

Table 1: In Vitro SIRT1 Activation by this compound

Concentration (µM)Fold Activation (vs. Vehicle)EC50 (µM)
0.1Data to be determined\multirow{5}{*}{Data to be determined}
1Data to be determined
10Data to be determined
50Data to be determined
100Data to be determined

Table 2: Effect of this compound on the Deacetylation of a SIRT1 Substrate (e.g., p53 peptide) in a Cell-Based Assay

TreatmentConcentration (µM)Acetylated Substrate Level (Relative to Vehicle)
Vehicle Control-1.0
This compound1Data to be determined
This compound10Data to be determined
This compound50Data to be determined
Resveratrol (Positive Control)50Data to be determined

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the effect of this compound on SIRT1 activity.

Protocol 1: In Vitro Fluorometric SIRT1 Activity Assay

This protocol is a widely used method to screen for SIRT1 activators. Commercial kits are available from various suppliers (e.g., Cayman Chemical, Abcam, Sigma-Aldrich) and their specific instructions should be followed. The general principle involves the deacetylation of a fluorogenic peptide substrate by SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)

  • NAD+

  • This compound (dissolved in DMSO)

  • SIRT1 assay buffer

  • Developer solution

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in SIRT1 assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • SIRT1 Assay Buffer

      • Diluted this compound or vehicle (DMSO)

      • Recombinant SIRT1 enzyme

    • Include a "no enzyme" control and a positive control (e.g., resveratrol).

  • Reaction Initiation: Add a mixture of the fluorogenic SIRT1 substrate and NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal. Incubate for an additional 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).

  • Data Analysis: Subtract the background fluorescence (from the "no enzyme" control) from all other readings. Calculate the fold activation by dividing the fluorescence of the this compound-treated wells by the fluorescence of the vehicle-treated wells. Determine the EC50 value by plotting the fold activation against the log of the this compound concentration.

Protocol 2: Western Blot Analysis of SIRT1 Substrate Deacetylation in Cells

This protocol determines the ability of this compound to induce the deacetylation of known SIRT1 substrates in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against acetylated-p53 (Lys382), acetylated-PGC-1α, acetylated-FOXO1, and their total protein counterparts.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody against the total protein for the substrate of interest or a loading control like β-actin or GAPDH.

Signaling Pathways and Visualization

This compound, as a SIRT1 activator, is expected to modulate downstream signaling pathways similar to other sirtuin activators like resveratrol. These pathways are crucial for cellular homeostasis and stress response. The following diagrams illustrate the potential signaling cascades influenced by this compound-mediated SIRT1 activation.

Isorhapontigenin_SIRT1_Activation This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NAM Nicotinamide SIRT1->NAM Deacetylation Deacetylation SIRT1->Deacetylation NAD NAD+ NAD->SIRT1

Caption: this compound activates SIRT1, an NAD+-dependent deacetylase.

SIRT1_Downstream_Pathways cluster_upstream Upstream Activation cluster_downstream Downstream Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates p53 p53 (acetylated) SIRT1->p53 Deacetylates PGC1a PGC-1α (acetylated) SIRT1->PGC1a Deacetylates FOXO1 FOXO1 (acetylated) SIRT1->FOXO1 Deacetylates NFkB NF-κB (acetylated) SIRT1->NFkB Deacetylates p53_deacetylated p53 (deacetylated) PGC1a_deacetylated PGC-1α (deacetylated) FOXO1_deacetylated FOXO1 (deacetylated) NFkB_deacetylated NF-κB (deacetylated) Apoptosis Apoptosis ↓ p53_deacetylated->Apoptosis Mitochondrial_Biogenesis Mitochondrial Biogenesis ↑ PGC1a_deacetylated->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance ↑ FOXO1_deacetylated->Stress_Resistance Inflammation Inflammation ↓ NFkB_deacetylated->Inflammation

Caption: Potential downstream pathways modulated by this compound-activated SIRT1.

Experimental_Workflow start Start invitro In Vitro Assay (Fluorometric) start->invitro cellbased Cell-Based Assay (Western Blot) start->cellbased data_analysis Data Analysis invitro->data_analysis cellbased->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound presents a promising research tool for elucidating the mechanisms of sirtuin activation. The protocols and frameworks provided here offer a starting point for researchers to quantitatively assess its effects on SIRT1 activity and downstream cellular processes. Further research is warranted to fully characterize the direct enzymatic activation of SIRT1 by this compound and to delineate the specific signaling pathways it modulates. Such studies will contribute to a deeper understanding of sirtuin biology and may pave the way for the development of novel therapeutics targeting this important class of enzymes.

References

Isorhapontigenin: Application Notes for Use as a Positive Control in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isorhapontigenin is a polyphenolic stilbene, structurally related to resveratrol (B1683913), found in various plant species, including Chinese herbs.[1] It has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and potent antioxidant effects.[1] The use of a positive control is a cornerstone of reliable antioxidant research, serving as a benchmark to validate assay performance and to provide a reference for comparing the antioxidant capacity of test compounds. This compound's robust and multifaceted antioxidant properties make it an excellent candidate for use as a positive control in a range of antioxidant assays.

These application notes provide researchers, scientists, and drug development professionals with a summary of this compound's antioxidant activity, detailed protocols for its use in key assays, and a mechanistic overview of its action.

Application Notes

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: As a phenolic compound, this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating damaging chain reactions. This direct scavenging activity has been demonstrated against various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3]

  • Upregulation of Endogenous Antioxidant Defenses: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). This indirect mechanism provides a sustained cellular antioxidant response.

Data Presentation: Antioxidant Activity of this compound

While specific IC50 values for this compound in common chemical antioxidant assays are not consistently reported across the literature, its high potency has been qualitatively and comparatively established. A lower IC50 value indicates higher antioxidant potency.

Assay TypeAnalyte/SystemResultReference
Lipid PeroxidationRat liver microsomes, brain mitochondria & synaptosomesSignificantly inhibited malondialdehyde (MDA) formation.[4]
Comparative PotencyMultiple in vitro systemsPotent antioxidative activity, much more potent than vitamin E.[4]
Free Radical ScavengingOxygen free radicals from PMA-activated rat neutrophilsDemonstrated effective scavenging of oxygen free radicals.[2]
Cellular ActivityBovine aortic smooth muscle cellsAttenuated proliferation induced by oxidized LDL by blocking ROS generation.[2]

Note: IC50 values can vary significantly based on specific experimental conditions, including solvent, pH, and incubation time. Researchers should establish their own internal standards and baseline values.

Visualization of Mechanisms and Workflows

This compound-Mediated Nrf2 Pathway Activation

Nrf2_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc Translocation

General Workflow for In Vitro Antioxidant Assays

// Nodes A [label="Reagent Preparation\n(e.g., DPPH, ABTS•+ solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sample Preparation\n(Serial dilutions of Test Compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Positive Control Preparation\n(Serial dilutions of this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Blank Preparation\n(Solvent only)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Reaction Incubation\n(Mix reagents with samples, control, blank)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Absorbance/Fluorescence Reading\n(Spectrophotometer / Plate Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Calculate % Inhibition", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Determine IC50 Value", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> E [color="#5F6368"]; B -> E [color="#5F6368"]; C -> E [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; } .dot Caption: Standard workflow for DPPH and ABTS antioxidant assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound (Positive Control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (Spectrophotometric grade)

  • Test Compounds

  • 96-well microplate

  • Microplate reader (capable of reading at ~517 nm)

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare identical dilutions for the test compounds.

  • Assay Protocol (96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various dilutions of this compound, test compounds, or methanol (for the blank/control) to the wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample or positive control.

  • Data Analysis: Plot the % inhibition against the concentration of this compound and test compounds to determine their respective IC50 values (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • This compound (Positive Control)

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate-Buffered Saline (PBS)

  • Test Compounds

  • 96-well microplate

  • Microplate reader (capable of reading at ~734 nm)

Procedure:

  • Reagent Preparation (ABTS•+ Stock Solution):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample and Control Preparation: Prepare serial dilutions of this compound and test compounds as described in the DPPH protocol.

  • Assay Protocol (96-well plate):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the various dilutions of this compound, test compounds, or solvent (for the blank/control) to the wells.

    • Shake the plate and incubate at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation and Data Analysis: Calculate the % inhibition and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism. It uses a fluorescent probe, DCFH-DA, which becomes fluorescent upon oxidation by intracellular ROS.

Materials:

  • This compound (Positive Control)

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or other ROS generator

  • Quercetin (B1663063) (often used as a standard for comparison)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Cell Culture: Seed HepG2 cells into a 96-well black plate at a density of ~6 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or the test compound for 1 hour.

  • Probe Loading: Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of 600 µM AAPH solution to each well (except for negative control wells).

  • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) from the fluorescence kinetics plot.

    • Calculate the CAA unit using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (AAPH only).

  • Data Analysis: Express results as quercetin equivalents (QE) by comparing the CAA units of this compound to a standard curve generated with quercetin.

References

Enhancing Isorhapontigenin Solubility for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin, a natural stilbenoid and a metabolite of resveratrol, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. However, its poor aqueous solubility presents a substantial challenge for in vitro studies, often leading to precipitation in cell culture media and inaccurate experimental results. This document provides detailed application notes and protocols for enhancing the solubility of this compound for in vitro experiments, ensuring reliable and reproducible data. The primary methods covered are the use of a common organic solvent (DMSO), inclusion complexation with cyclodextrins, and the preparation of solid dispersions and nanoparticle formulations.

Data Presentation: Quantitative Solubility Enhancement of this compound

The following table summarizes the reported solubility of this compound in various solvents and with different enhancement techniques.

Solvent/MethodThis compound SolubilityFold Increase (vs. Water)Reference
Water0.32 mg/mL1[1]
Dimethyl Sulfoxide (DMSO)15 mg/mL~47[2]
10 mM HP-β-Cyclodextrin in Water~0.64 mg/mL2[1][2]
Lignin Nanoparticles (with Isorhamnetin)88-fold increase88[3]

*Data for isorhamnetin, a structurally similar flavonoid, is provided as an estimation of the potential enhancement for this compound using nanoparticles.

Experimental Protocols

Solubilization using Dimethyl Sulfoxide (DMSO)

DMSO is a widely used solvent for hydrophobic compounds in cell culture experiments. However, it is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5% (v/v), as higher concentrations can affect cell viability and experimental outcomes.[4][5][6]

Protocol for Preparing this compound Stock Solution in DMSO:

  • Preparation of Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve the powder in 100% cell culture grade DMSO to a high concentration (e.g., 10-20 mg/mL).

    • Ensure complete dissolution by vortexing or brief sonication. The solution should be clear.

  • Working Solution Preparation:

    • Prepare intermediate dilutions of the stock solution in cell culture medium.

    • For the final treatment, dilute the intermediate solution into the cell culture medium to achieve the desired final concentration of this compound, ensuring the final DMSO concentration is below 0.5%.

  • Vehicle Control:

    • Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the this compound-treated wells.

Solubility Enhancement using Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with increased aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Protocol for Preparation and Characterization of this compound-HP-β-CD Inclusion Complex:

A. Preparation of the Inclusion Complex (Co-precipitation Method):

  • Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2) in a minimal amount of a suitable organic solvent like ethanol (B145695).

  • In a separate container, dissolve HP-β-CD in distilled water with stirring.

  • Slowly add the this compound solution to the HP-β-CD aqueous solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent by evaporation under reduced pressure.

  • Lyophilize (freeze-dry) the resulting aqueous solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

B. Characterization of the Inclusion Complex:

  • Phase Solubility Study: To determine the stoichiometry and stability constant of the complex, add an excess amount of this compound to aqueous solutions with increasing concentrations of HP-β-CD.[9] Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 48 hours).[9] Filter the samples and determine the concentration of dissolved this compound spectrophotometrically.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Record the FTIR spectra of this compound, HP-β-CD, their physical mixture, and the inclusion complex. Changes in the characteristic peaks of this compound in the inclusion complex spectrum indicate complex formation.

  • Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the individual components and the inclusion complex. The disappearance or shifting of the melting peak of this compound in the complex suggests its encapsulation within the cyclodextrin cavity.

  • X-ray Diffractometry (XRD): Obtain the XRD patterns of the samples. A change from a crystalline pattern for this compound to a more amorphous pattern in the inclusion complex indicates successful encapsulation.

Solubility Enhancement using Solid Dispersions

Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at the molecular level.[10][11] This can enhance the dissolution rate and solubility of the drug.

Protocol for Preparation and Characterization of this compound Solid Dispersion (Solvent Evaporation Method):

A. Preparation of the Solid Dispersion:

  • Select a suitable hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP) K30 or a Pluronic® polymer.

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of solvents).

  • Evaporate the solvent under reduced pressure at a controlled temperature.

  • The resulting solid mass is the solid dispersion. Further dry it under vacuum to remove any residual solvent.

  • Grind the solid dispersion to a fine powder and sieve to obtain a uniform particle size.

B. Characterization of the Solid Dispersion:

  • Solubility Studies: Determine the apparent solubility of the solid dispersion in water or buffer by adding an excess amount of the powder, shaking until equilibrium, filtering, and quantifying the dissolved this compound.

  • Dissolution Studies: Perform in vitro dissolution tests using a USP dissolution apparatus. Compare the dissolution profile of the solid dispersion to that of pure this compound.

  • FTIR, DSC, and XRD: Characterize the solid dispersion using these techniques as described for cyclodextrin inclusion complexes to confirm the amorphous state of this compound within the polymer matrix.

In Vitro Cell Viability Assays

Once the solubilized this compound formulation is prepared, its effect on cell viability can be assessed using various assays. The MTT and Neutral Red assays are two common colorimetric methods.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol: [1][12]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the solubilized this compound formulation and the corresponding vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

B. Neutral Red Uptake Assay Protocol: [13][14]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Staining: After the treatment period, remove the medium and add a medium containing Neutral Red dye. Incubate for 2-3 hours.

  • Washing and Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

Visualizations

Caption: Chemical structure of this compound.[15]

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invitro In Vitro Evaluation prep_dmso DMSO Stock Solution char_sol Solubility & Dissolution prep_dmso->char_sol prep_cd Cyclodextrin Inclusion Complex prep_cd->char_sol char_phys Physicochemical Analysis (FTIR, DSC, XRD) prep_cd->char_phys prep_sd Solid Dispersion prep_sd->char_sol prep_sd->char_phys prep_np Nanoparticle Formulation prep_np->char_sol prep_np->char_phys invitro_cell Cell Viability Assays (MTT, Neutral Red) char_sol->invitro_cell

Caption: Experimental workflow for solubility enhancement and in vitro testing.

cyclodextrin_inclusion cluster_0 Cyclodextrin Inclusion Complex Formation This compound This compound (Hydrophobic) complex Inclusion Complex (Enhanced Water Solubility) This compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic exterior, hydrophobic interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

References

Formulation Strategies for Isorhapontigenin in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913), is a naturally occurring stilbenoid found in various plants, including grapes and the Chinese herb Gnetum cleistostachyum.[1][2][3] Preclinical studies have highlighted its potential as a therapeutic agent with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5] Notably, this compound exhibits superior oral bioavailability compared to resveratrol, making it a promising candidate for further drug development.[1][6][7] However, its poor water solubility presents a significant challenge for formulation and effective delivery. This document provides detailed application notes and protocols for various formulation strategies aimed at enhancing the solubility, stability, and bioavailability of this compound for preclinical research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective formulation strategies.

PropertyValue/DescriptionReference(s)
Chemical Nametrans-3,5,4′-trihydroxy-3′-methoxystilbene[2]
Molecular FormulaC₁₅H₁₄O₄[2]
Molecular Weight258.27 g/mol [2]
SolubilityPoorly soluble in water.[8][9]
BioavailabilityHigher oral bioavailability than resveratrol.[1][6][7][1][6][7]

Formulation Strategies and Preclinical Data

To overcome the solubility and delivery challenges of this compound, several formulation strategies can be employed. The following tables summarize quantitative data from preclinical studies using different formulations.

Table 1: In Vitro Efficacy of this compound Formulations
FormulationCell LineAssayEndpointResultReference(s)
Free this compoundHuman Airway Epithelial CellsIL-1β-induced inflammationIC₅₀ for IL-6 inhibition~25 µM[1][6]
Free this compoundHuman Airway Epithelial CellsIL-1β-induced inflammationIC₅₀ for CXCL8 inhibition~30 µM[1][6]
Free this compoundT24 Human Bladder Cancer CellsCell Viability (MTS assay)IC₅₀ at 24h~40 µM[10]
Free this compoundMCF7, T47D, MDA-MB-231 (Breast Cancer)Cell ViabilityIC₅₀25-50 µM[11][12]
This compound-Cyclodextrin ComplexNot SpecifiedAntioxidant Activity (DPPH assay)IC₅₀42.2 µg/ml (complex) vs 60.5 µg/ml (free)[13]
Table 2: In Vivo Pharmacokinetics of this compound in Rodent Models
FormulationAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (F%)Reference(s)
This compound SuspensionSprague-Dawley Rats100 µmol/kg, oral1330 ± 3100.253450 ± 89017.9 ± 4.9[2][14][15]
This compound SuspensionSprague-Dawley Rats200 µmol/kg, oral3080 ± 5600.59380 ± 198030.1 ± 6.6[2][14][15]
This compound SuspensionMice40 mg/kg, oral1050 ± 2100.251540 ± 320Not Reported[16]
This compound SuspensionMice80 mg/kg, oral2130 ± 4500.253150 ± 680Not Reported[16]
This compound SuspensionMice160 mg/kg, oral4350 ± 9200.56420 ± 1350Not Reported[16]
Table 3: In Vivo Efficacy of this compound Formulations
FormulationAnimal ModelDisease ModelDosing RegimenKey FindingsReference(s)
Free this compoundMiceN-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN)-induced bladder cancer50 mg/kg, oral gavage, 5 days/week for 12 weeksSignificantly inhibited invasive bladder cancer formation.[17]
Free this compoundNude MiceT24 bladder cancer cell xenograft50 mg/kg, intraperitoneal injection, 3 times/week for 4 weeksSignificantly inhibited tumor growth.[18]
Free this compoundCollagen-induced arthritis (CIA) miceRheumatoid ArthritisNot specifiedAttenuated pathological behaviors of RA FLS.[19]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound formulations. These are generalized methods that should be optimized for specific experimental needs.

Preparation of this compound Solid Dispersions by Solvent Evaporation

Solid dispersions enhance the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer carrier

  • Ethanol (B145695) or other suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Protocol:

  • Accurately weigh this compound and the polymer carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Dissolve both the this compound and the carrier in a minimal amount of a common volatile solvent, such as ethanol, in a round-bottom flask.

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, solid film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Characterization:

  • Dissolution Rate: Perform in vitro dissolution studies using a USP dissolution apparatus in a suitable medium (e.g., phosphate (B84403) buffer pH 6.8).[20][21][22]

  • Physicochemical Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and delivery.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg phosphatidylcholine)

  • Cholesterol

  • Chloroform (B151607) and Methanol (B129727) (or other suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dynamic Light Scattering (DLS) instrument

Protocol:

  • Accurately weigh this compound, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., 1:10:5 for drug:lipid:cholesterol).

  • Dissolve all components in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid transition temperature to form a thin lipid film.

  • Further dry the film under a stream of nitrogen and then in a vacuum desiccator for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) by gentle rotation of the flask. The volume of the buffer should be sufficient to achieve the desired final lipid concentration.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) by probe sonication on ice or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • To remove unencapsulated this compound, the liposomal suspension can be centrifuged or dialyzed.

Characterization:

  • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.[23][24][25]

  • Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC after separating the free drug from the liposomes.[26][27][28][29][30] Encapsulation efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100. Drug loading (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100.

Preparation of this compound-Loaded Chitosan (B1678972) Nanoparticles by Ionic Gelation

Chitosan nanoparticles are biocompatible and biodegradable carriers that can be used for the controlled release of drugs.

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring overnight.

  • Adjust the pH of the chitosan solution to 4.7-4.8 using 1M NaOH.

  • Dissolve this compound in a small amount of ethanol and then add it to the chitosan solution under stirring.

  • Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.

  • Add the TPP solution dropwise to the chitosan-isorhapontigenin solution under constant magnetic stirring at room temperature.

  • Continue stirring for approximately 30 minutes to allow for the formation of nanoparticles. A slight opalescence in the solution indicates nanoparticle formation.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove unreacted reagents and resuspend in a suitable buffer.

Characterization:

  • Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles using DLS.

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency and Drug Loading: Determine the amount of this compound loaded into the nanoparticles using a similar method as described for liposomes.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Experimental Workflow for Formulation Development and Evaluation

G cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies A This compound (ISO) B Selection of Excipients (Polymers, Lipids, etc.) A->B C Formulation Method (Solid Dispersion, Liposomes, Nanoparticles) B->C D Optimization of Formulation Parameters C->D E Particle Size & Zeta Potential D->E F Encapsulation Efficiency & Drug Loading D->F G Morphology (SEM/TEM) D->G H In Vitro Release Studies D->H I Cell Viability Assays H->I J Anti-inflammatory Assays (e.g., ELISA for cytokines) H->J K Western Blot for Signaling Pathways J->K L Pharmacokinetic Studies K->L M Efficacy Studies in Disease Models (Cancer, Inflammation, etc.) L->M N Toxicology Assessment M->N

Caption: A generalized workflow for the development and preclinical evaluation of this compound formulations.

Key Signaling Pathways Modulated by this compound

1. NF-κB Signaling Pathway in Inflammation

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and CXCL8.[1][6]

NFkB_Pathway ISO This compound IKK IKK Complex ISO->IKK inhibits Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription (IL-6, CXCL8) Nucleus->Gene promotes

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.

2. PI3K/Akt Signaling Pathway in Cancer and Inflammation

The PI3K/Akt pathway is crucial for cell survival, proliferation, and inflammation. This compound can suppress this pathway, contributing to its anti-cancer and anti-inflammatory effects.[1][6][11][12]

PI3K_Akt_Pathway ISO This compound PI3K PI3K ISO->PI3K inhibits GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, FoxO3a) Akt->Downstream Response Cell Proliferation, Survival, Inflammation Downstream->Response

Caption: this compound suppresses the PI3K/Akt signaling pathway.

3. Nrf2/HO-1 Antioxidant Pathway

This compound can activate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress. This activation contributes to its neuroprotective and anti-inflammatory properties.

Nrf2_HO1_Pathway ISO This compound Keap1 Keap1 ISO->Keap1 promotes Nrf2 release OxidativeStress Oxidative Stress OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to HO1 HO-1 & other Antioxidant Genes ARE->HO1 activates transcription of Response Cellular Protection HO1->Response

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. However, its poor aqueous solubility necessitates the use of advanced formulation strategies to enhance its delivery and efficacy in preclinical studies. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and evaluate this compound formulations, paving the way for its further investigation as a potential therapeutic agent for a variety of diseases. The elucidation of its interactions with key signaling pathways will further aid in understanding its mechanism of action and identifying novel therapeutic targets.

References

Isorhapontigenin stability under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Evaluating the Stability of Isorhapontigenin Under Various Experimental Conditions

Introduction

This compound (ISO), a naturally occurring stilbenoid and a methoxylated analog of resveratrol, has garnered significant interest in the scientific community for its diverse pharmacological activities. As with any bioactive compound under investigation for pharmaceutical or nutraceutical development, understanding its stability profile is paramount. The stability of a compound can influence its efficacy, safety, and shelf-life. This document provides detailed application notes and protocols for assessing the stability of this compound under various experimental conditions, including in biological matrices and under forced degradation conditions.

Stability of this compound in Biological Matrices

Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and metabolism studies. The stability of the analyte in these matrices during sample collection, storage, and processing is a critical factor for reliable bioanalysis.

Quantitative Data Summary

The following tables summarize the stability of this compound in plasma and various tissue homogenates under different storage conditions. The data is presented as the percentage of the initial concentration remaining after exposure to the specified conditions.

Table 1: Stability of this compound in Mouse Plasma

Stability ConditionConcentration (ng/mL)Remaining (%) (Mean ± SD)
Three Freeze-Thaw Cycles 45.0100.6 ± 4.4
1600104.8 ± 1.1
Short-Term (24h at Room Temperature) 45.0102.0 ± 3.7
1600101.74 ± 0.9
Post-Preparative (24h in Autosampler at 4°C) 45.0102.4 ± 2.7
1600101.65 ± 1.0

Data sourced from a study by Yang et al. (2025).[1][2]

Table 2: Stability of this compound in Mouse Tissue Homogenates

Tissue HomogenateConcentration (ng/mL)Stability ConditionRemaining (%) (Mean ± SD)
Liver 45.0Short-Term (6h on ice)103.1 ± 3.3
1600Short-Term (6h on ice)102.9 ± 1.4
45.0Post-Preparative (>24h at 4°C)101.9 ± 2.5
1600Post-Preparative (>24h at 4°C)101.5 ± 1.1
Heart 45.0Short-Term (6h on ice)104.5 ± 2.8
1600Short-Term (6h on ice)103.8 ± 1.9
Spleen 45.0Short-Term (6h on ice)102.7 ± 3.5
1600Short-Term (6h on ice)103.1 ± 2.1
Lung 45.0Short-Term (6h on ice)105.2 ± 2.4
1600Short-Term (6h on ice)104.6 ± 1.7
Kidney 45.0Short-Term (6h on ice)103.9 ± 3.1
1600Short-Term (6h on ice)103.5 ± 2.3
Brain 45.0Short-Term (6h on ice)104.8 ± 2.9
1600Short-Term (6h on ice)104.2 ± 2.0

Data sourced from a study by Yang et al. (2025).[1][2]

Experimental Protocol: Stability Assessment in Biological Matrices

This protocol outlines the methodology for evaluating the stability of this compound in plasma and tissue homogenates.

1.2.1. Materials and Reagents

  • This compound (ISO) reference standard

  • Internal standard (IS), e.g., trans-stilbene

  • Control mouse plasma and tissues (liver, heart, spleen, lung, kidney, brain)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), analytical grade

  • Water, ultrapure

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

1.2.2. Preparation of Stock and Working Solutions

  • Prepare a stock solution of ISO (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or DMSO.

  • Prepare working solutions by diluting the stock solution with the appropriate solvent to achieve the desired concentrations for spiking into biological matrices.

1.2.3. Sample Preparation and Spiking

  • For plasma stability, spike control plasma with ISO working solutions to achieve low and high-quality control (QC) concentrations (e.g., 45 ng/mL and 1600 ng/mL).

  • For tissue stability, homogenize control tissues in PBS (e.g., 1:4 w/v) and then spike the homogenates with ISO working solutions to achieve low and high QC concentrations.

1.2.4. Stability Testing Procedures

  • Freeze-Thaw Stability:

    • Subject the spiked plasma samples to three complete freeze-thaw cycles.

    • For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

    • After the third cycle, process the samples for analysis.

  • Short-Term (Bench-Top) Stability:

    • Keep the spiked plasma or tissue homogenate samples at room temperature for a specified period (e.g., 24 hours for plasma, 6 hours for tissue homogenates on ice).

    • After the specified time, process the samples for analysis.

  • Post-Preparative (Autosampler) Stability:

    • Process the spiked plasma or tissue homogenate samples (e.g., by protein precipitation with acetonitrile).

    • Keep the resulting supernatant in the autosampler at a controlled temperature (e.g., 4°C) for a specified period (e.g., 24 hours).

    • Analyze the samples at the beginning and end of this period.

1.2.5. Sample Analysis

  • Perform protein precipitation by adding a threefold volume of ACN containing the internal standard to the plasma or tissue homogenate samples.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant using a validated HPLC-UV or LC-MS/MS method.[1][2]

  • Calculate the percentage of ISO remaining by comparing the mean concentration of the stability samples to that of freshly prepared samples.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stability Conditions cluster_analysis Analysis Stock Prepare Stock & Working Solutions Spike Spike Biological Matrix (Plasma/Homogenate) Stock->Spike FT Freeze-Thaw Cycles Spike->FT ST Short-Term (Room Temp/Ice) Spike->ST PP Post-Preparative (Autosampler) Spike->PP Extract Sample Extraction (e.g., Protein Precipitation) FT->Extract ST->Extract PP->Extract Analyze HPLC-UV or LC-MS/MS Analysis Extract->Analyze Calculate Calculate % Remaining Analyze->Calculate

Workflow for assessing this compound stability in biological matrices.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than accelerated stability testing. While specific forced degradation data for this compound is limited in the public domain, this section provides a general protocol based on ICH guidelines and studies on similar stilbenoid compounds.

General Considerations for Forced Degradation
  • Objective: To generate degradation products to an extent of 5-20% to ensure that the analytical method can detect and resolve them from the parent compound.

  • Controls: A control sample, protected from the stress condition, should be analyzed concurrently.

  • Mass Balance: The sum of the assay of the parent compound and the known degradation products should be close to 100% of the initial value.

Experimental Protocols for Forced Degradation

2.2.1. Acid and Base Hydrolysis

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl.

  • For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary (with an equimolar amount of base or acid), and dilute with the mobile phase for analysis.

2.2.2. Oxidative Degradation

  • Prepare a solution of this compound.

  • Add an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the solution at room temperature for a specified period, protected from light.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

2.2.3. Thermal Degradation

  • Place solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • For degradation in solution, prepare a solution of this compound and incubate it at a high temperature (e.g., 60-80°C), protected from light.

  • Sample at various time points for analysis.

2.2.4. Photodegradation

  • Expose a solution of this compound in a photochemically transparent container (e.g., quartz cuvette) to a light source.

  • According to ICH Q1B guidelines, the light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photodegradation.

  • Sample at various time points for analysis.

Forced_Degradation_Pathway cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Degradation_Products Degradation Products Acid->Degradation_Products Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Degradation_Products Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Degradation_Products Thermal Thermal Degradation (e.g., 80°C) Thermal->Degradation_Products Photo Photodegradation (ICH Q1B light exposure) Photo->Degradation_Products ISO This compound ISO->Acid ISO->Base ISO->Oxidation ISO->Thermal ISO->Photo

Forced degradation pathways of this compound.

Factors Influencing this compound Stability

Based on available literature, several factors can influence the stability of this compound.

  • pH: this compound shows greater stability at pH values below 9.[3] At higher pH, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and degradation. The stability of inclusion complexes of this compound with cyclodextrins also decreases significantly above pH 7.[3]

  • Temperature: Refrigeration temperatures enhance the stability of this compound.[3] As with most chemical compounds, elevated temperatures are expected to accelerate degradation.

  • Light: As a stilbenoid, this compound is likely susceptible to photodegradation, particularly isomerization from the trans to the cis form and other degradative pathways upon exposure to UV light.

  • Formulation: The use of cyclodextrins for molecular encapsulation has been shown to significantly improve the stability of this compound. After 12 weeks of storage, more than 78% of encapsulated this compound was retained, compared to only 15% of the free form.[3] The addition of antioxidants like L-ascorbic acid can also enhance its stability in plasma and formulations.[4][5]

Analytical Methodology for Stability Studies

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A reversed-phase HPLC method with UV detection is a reliable and accessible technique for this compound quantification. Chromatographic separation can be achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid).[1][2] Detection is typically performed at the λmax of this compound, which is around 325 nm.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is preferred.[4][5] This technique allows for the precise quantification of this compound and the identification of its metabolites and degradation products.

Conclusion

This compound demonstrates good stability in biological matrices under typical short-term storage and processing conditions. However, its stability is influenced by pH and temperature, with greater stability observed at lower pH and refrigerated conditions. Encapsulation techniques and the addition of antioxidants can significantly enhance its stability. For comprehensive characterization, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are recommended to understand its intrinsic stability and to develop robust, stability-indicating analytical methods. The protocols and data presented in this document provide a framework for researchers to design and execute stability studies for this compound, ensuring the generation of reliable and accurate data for its further development.

References

Isorhapontigenin: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913), is a naturally occurring stilbenoid found in various plants, including grapes and blueberries.[1][2] It has garnered significant interest in the scientific community due to its superior oral bioavailability compared to resveratrol and its diverse pharmacological activities.[2][3] this compound has demonstrated potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug discovery and development.[2][4] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel therapeutic agents.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects by modulating multiple signaling pathways. Its anticancer activity is attributed to the regulation of pathways such as MAPK/PI3K and STAT1, leading to the inhibition of cell proliferation and promotion of apoptosis.[5] The compound's anti-inflammatory effects are mediated through the suppression of the NF-κB signaling pathway.[6] Furthermore, this compound demonstrates significant antioxidant activity by activating the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.[6][7]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various assays. This data is crucial for designing HTS experiments and for comparing the potency of new compounds.

Assay DescriptionCell Line / SystemIC50 / EC50Reference
ADP-Induced Platelet AggregationHuman PlateletsIC50: 1.85 µM[3][8]
Cell Viability (Anticancer)MCF7 Breast Cancer CellsIC50: 34.16 µM[9]

High-Throughput Screening Protocols

The following are detailed protocols for HTS assays relevant to the known biological activities of this compound. These protocols are designed for a 96-well or 384-well plate format, making them suitable for automated HTS systems.[10][11]

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method for screening the free radical scavenging activity of compounds.[10]

Materials:

  • This compound (as a positive control)

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (100 µM in methanol)

  • Methanol

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and test compounds in methanol.

  • Add 100 µL of each compound dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Activity Screening: NF-κB Reporter Assay

This cell-based assay is used to screen for compounds that inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[12]

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter gene

  • This compound (as a positive control)

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Cell culture medium and reagents

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Seed the HEK293T-NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound or test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Determine the inhibitory effect of the compounds on NF-κB activation.

Anticancer Activity Screening: Cell Viability Assay

This assay determines the cytotoxic effects of compounds on cancer cells. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[11]

Materials:

  • Cancer cell line (e.g., MCF7, A549)

  • This compound (as a positive control)

  • Test compounds

  • Cell culture medium and reagents

  • MTS reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or test compounds for 48-72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for a high-throughput screening assay.

Isorhapontigenin_Signaling_Pathways cluster_0 Anti-inflammatory & Anticancer cluster_1 Antioxidant Response cluster_2 Anticancer ISO This compound IKK IKK ISO->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus1 Nucleus NFkB->Nucleus1 Translocation Inflammation Inflammation (TNF-α, IL-6) Nucleus1->Inflammation Proliferation Cell Proliferation & Survival Nucleus1->Proliferation ISO2 This compound Keap1 Keap1 ISO2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nucleus2 Nucleus Nrf2->Nucleus2 Translocation ARE ARE Nucleus2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription ISO3 This compound PI3K PI3K ISO3->PI3K Inhibits Akt Akt PI3K->Akt Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth

Caption: Key signaling pathways modulated by this compound.

HTS_Workflow A Compound Library (including this compound) B Assay Plate Preparation (e.g., Cell Seeding) A->B C Compound Addition (Automated Dispensing) B->C D Incubation C->D E Signal Generation (e.g., Reagent Addition) D->E F Data Acquisition (Plate Reader) E->F G Data Analysis (Hit Identification) F->G

Caption: General workflow for a high-throughput screening assay.

References

Troubleshooting & Optimization

Improving the yield of Isorhapontigenin from natural extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the natural extraction of Isorhapontigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your extraction protocols and improve yields.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Initial Extraction Yield Inefficient Cell Wall Disruption: The solvent is not effectively penetrating the plant material to release this compound.- Optimize Particle Size: Grind the dried plant material (e.g., Gnetum montanum stems) into a fine powder (e.g., 100 mesh) to increase the surface area for solvent contact.[1] - Employ Advanced Techniques: Utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to facilitate cell wall disruption through cavitation and localized heating, respectively.
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for solubilizing this compound.- Solvent Polarity: this compound is a stilbenoid with moderate polarity. Ethanol (B145695) or methanol (B129727), often in aqueous solutions (e.g., 80% ethanol), are effective solvents.[2] - Solvent Screening: Conduct small-scale extractions with a range of solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures) to determine the most effective one for your specific plant material.
Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient for complete leaching of the compound.- Maceration: Extend the maceration time (e.g., 24-72 hours) with agitation. - Soxhlet Extraction: Ensure a sufficient number of extraction cycles (e.g., 6-8 hours).[3] - Advanced Methods: Optimize time and temperature for UAE and MAE as shorter durations are typically required. For example, MAE may only require a few minutes.[4]
Low Purity of Crude Extract Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds alongside this compound, such as chlorophyll (B73375) and lipids.- Solvent Partitioning: Perform a liquid-liquid extraction on the crude extract. For instance, dissolve the extract in a methanol/water mixture and partition against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.[3] - Selective Extraction: Consider using a solvent system that is more selective for stilbenoids.
Degradation of this compound Thermal Degradation: this compound, like many polyphenols, can be sensitive to high temperatures.- Temperature Control: Avoid prolonged exposure to high temperatures. For solvent evaporation, use a rotary evaporator under reduced pressure at a temperature below 50°C.[3] - Consider Non-Thermal Methods: Prioritize extraction techniques that operate at lower temperatures, such as UAE at a controlled temperature or maceration at room temperature.
pH Instability: Extreme pH conditions can lead to the degradation of phenolic compounds.- pH Monitoring: Maintain a neutral or slightly acidic pH during extraction and purification to prevent degradation.[5]
Low Recovery After Chromatography Irreversible Adsorption to Stationary Phase: this compound may bind too strongly to the silica (B1680970) gel during column chromatography.- Modify Stationary Phase: Consider using a different stationary phase, such as reversed-phase C18 silica, which may have a lower affinity for this compound. - Optimize Mobile Phase: Adjust the polarity of the mobile phase to ensure efficient elution. A gradient elution from non-polar to more polar solvents is often effective.
Co-elution with Other Compounds: Impurities with similar polarity to this compound may elute at the same time, leading to impure fractions.- High-Resolution Chromatography: Employ High-Performance Liquid Chromatography (HPLC) for purification, which offers higher resolution than traditional column chromatography.[1]
Difficulty with Crystallization/Precipitation Presence of Impurities: Co-purified compounds can interfere with the crystallization process.- Further Purification: If crystallization fails, it is often an indication that the sample is not pure enough. Repeat chromatographic purification steps to improve purity. - Solvent System: Experiment with different solvent systems to induce crystallization. A common technique is to dissolve the purified compound in a good solvent and then slowly add a poor solvent until turbidity is observed.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is predominantly found in plants of the Gnetum genus, with Gnetum montanum and Gnetum parvifolium being notable sources.[6][7] It is a stilbenoid, and its content in the ethanol extract of Gnetum montanum can be significant.[1]

Q2: Which extraction method generally provides the highest yield of this compound?

A2: Advanced extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) often result in higher yields in shorter times compared to conventional methods like maceration and Soxhlet extraction.[8] Enzyme-Assisted Extraction (EAE) can also enhance yield by breaking down the plant cell wall, facilitating the release of bioactive compounds. The optimal method can depend on the specific plant material and available equipment.

Q3: What is the recommended solvent for extracting this compound?

A3: Ethanol and methanol are commonly used and effective solvents for extracting this compound.[9] An 80% ethanol solution has been shown to be effective for extracting polyphenols from Gnetum montanum.[2] The choice of solvent should be optimized based on the specific plant matrix and the desired purity of the extract.

Q4: How can I prevent the degradation of this compound during the extraction process?

A4: To minimize degradation, it is crucial to control the temperature and pH. Avoid high temperatures by using low-temperature extraction methods or by carefully controlling the temperature during MAE and solvent evaporation.[3] Maintaining a neutral to slightly acidic pH can also prevent the degradation of the compound.[5]

Q5: What analytical method is suitable for quantifying this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and reliable method for the quantification of this compound.[1][10] This technique allows for the separation and quantification of this compound from other co-extracted compounds.

Data Presentation

The following table summarizes a qualitative comparison of different extraction methods for stilbenoids like this compound. It is important to note that actual yields can vary significantly based on the plant source, solvent, and specific experimental conditions.

Extraction Method Typical Yield Range (General Polyphenols) Advantages Disadvantages
Maceration Low to ModerateSimple, low cost, suitable for thermolabile compounds.Time-consuming, lower extraction efficiency.
Soxhlet Extraction ModerateEfficient use of solvent.Can cause thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Moderate to HighReduced extraction time, increased yield, lower temperature operation.[9]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) HighVery short extraction time, high efficiency, reduced solvent consumption.[8]Potential for localized overheating, requires microwave-transparent vessels.
Enzyme-Assisted Extraction (EAE) Moderate to HighHigh selectivity, mild processing conditions, can improve yield by breaking down cell walls.[11][12]Cost of enzymes, requires specific pH and temperature conditions for optimal enzyme activity.[11]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound from Gnetum montanum
  • Preparation of Plant Material: Dry the stems of Gnetum montanum at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a suitable flask.

    • Add 1 L of 80% ethanol (1:10 solid-to-solvent ratio).

    • Seal the flask and macerate for 48 hours at room temperature with continuous agitation using a magnetic stirrer or orbital shaker.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue two more times with fresh solvent.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Prepare the dried and powdered Gnetum montanum as described in Protocol 1.

  • Extraction:

    • Place 20 g of the powdered plant material into a 500 mL flask.

    • Add 400 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Follow the filtration and concentration steps as described in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound
  • Preparation of Plant Material: Prepare the dried and powdered Gnetum montanum as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material into a microwave-safe extraction vessel.

    • Add 200 mL of 80% ethanol.

    • Seal the vessel and place it in a microwave extractor.

    • Irradiate at a microwave power of 500 W for 5 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration:

    • After extraction, allow the vessel to cool to room temperature.

    • Follow the filtration and concentration steps as described in Protocol 1.

Protocol 4: Enzyme-Assisted Extraction (EAE) of this compound
  • Preparation of Plant Material: Prepare the dried and powdered Gnetum montanum as described in Protocol 1.

  • Enzymatic Hydrolysis:

    • Suspend 20 g of the powdered plant material in 400 mL of a suitable buffer solution (e.g., acetate (B1210297) buffer, pH 5.0).

    • Add a cellulase/pectinase enzyme mixture (e.g., 2% w/w of plant material).

    • Incubate the mixture at 50°C for 2 hours with gentle agitation.

  • Extraction:

    • After enzymatic treatment, add an equal volume of absolute ethanol to the mixture to achieve a final ethanol concentration of approximately 50%.

    • Continue to agitate for another 2 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture to remove the plant residue.

    • Concentrate the filtrate using a rotary evaporator as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Gnetum montanum) drying Drying plant_material->drying grinding Grinding (Fine Powder) drying->grinding extraction Extraction grinding->extraction maceration Maceration extraction->maceration Conventional uae Ultrasound-Assisted Extraction (UAE) extraction->uae Advanced mae Microwave-Assisted Extraction (MAE) extraction->mae Advanced eae Enzyme-Assisted Extraction (EAE) extraction->eae Advanced filtration Filtration maceration->filtration uae->filtration mae->filtration eae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound troubleshooting_low_yield start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction optimize_grinding Optimize Particle Size check_extraction->optimize_grinding Inefficient? optimize_solvent Optimize Solvent System check_extraction->optimize_solvent Inefficient? optimize_conditions Optimize Time/Temperature check_extraction->optimize_conditions Inefficient? consider_advanced Consider Advanced Methods (UAE/MAE) check_extraction->consider_advanced Inefficient? check_purity Assess Purity of Crude Extract low_purity Low Purity check_purity->low_purity Yes high_purity High Purity check_purity->high_purity No check_purification Review Purification Protocol check_chromatography Check Chromatography Parameters check_purification->check_chromatography Problem? check_crystallization Check Crystallization Conditions check_purification->check_crystallization Problem? optimize_grinding->check_purity optimize_solvent->check_purity optimize_conditions->check_purity consider_advanced->check_purity add_partitioning Add Liquid-Liquid Partitioning low_purity->add_partitioning high_purity->check_purification add_partitioning->check_purification nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb nf_kb_active Active NF-κB nucleus Nucleus nf_kb_active->nucleus translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression This compound This compound This compound->ikk This compound->nf_kb_active inhibits translocation mapk_pathway growth_factors Growth Factors/ Oxidative Stress receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound This compound->erk inhibits phosphorylation

References

Optimizing HPLC separation of Isorhapontigenin from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Isorhapontigenin from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

A typical starting point for HPLC analysis of this compound involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] A common approach is to use a gradient delivery of acetonitrile and 0.1% v/v formic acid in water.[1]

Q2: What is the optimal UV detection wavelength for this compound?

This compound exhibits strong UV absorbance, and a wavelength of 325 nm is commonly used for its quantification.[1]

Q3: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for phenolic compounds like this compound is a frequent issue in HPLC.[3] The primary causes include:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.[3]

    • Solution: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce these interactions.[3] Using a column with end-capping or a base-deactivated stationary phase can also minimize this effect.

  • Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to mixed ionization states and peak distortion.[3]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For acidic compounds like this compound, a lower pH (e.g., pH 2.5-3.5) is generally preferred.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.[3]

    • Solution: Use a guard column to protect the analytical column.[4] Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

  • Sample Overload: Injecting a sample with a high concentration of this compound can saturate the column.[3]

    • Solution: Dilute the sample and reinject.

Q4: I am observing poor resolution between this compound and other components in my complex mixture. How can I improve it?

Improving resolution in complex mixtures often requires a systematic approach to method development.[5] Consider the following strategies:

  • Optimize the Mobile Phase Gradient: Adjusting the gradient slope and duration can significantly impact separation.[6][7] A shallower gradient can improve the resolution of closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.[8][9] Experimenting with different column temperatures (e.g., 25°C, 30°C, 40°C) may improve resolution.

  • Evaluate Different Stationary Phases: If resolution issues persist, consider trying a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) which may offer different selectivity for your analytes.[10]

Q5: How should I prepare my complex sample (e.g., plant extract, biological fluid) for this compound analysis?

Proper sample preparation is crucial to remove interferences and protect the HPLC column.[11][12] Common techniques include:

  • Solid-Phase Extraction (SPE): This is an effective technique for cleaning up complex samples and concentrating the analyte of interest.[12][13] A reversed-phase SPE cartridge can be used to retain this compound while allowing more polar interferences to pass through.

  • Liquid-Liquid Extraction (LLE): This method partitions analytes between two immiscible liquids to separate them from matrix components.[13]

  • Protein Precipitation: For biological samples like plasma or serum, protein precipitation with a solvent like acetonitrile or methanol is a common first step to remove proteins.[13][14]

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column.[14]

Troubleshooting Guides

Problem: No Peaks or Very Small Peaks
Possible Cause Troubleshooting Step
No sample injected Verify that the autosampler vial contains the sample and the injection volume is set correctly. Manually inject a standard to confirm system performance.
Detector lamp is off Check if the detector lamp is on and has not exceeded its lifetime.[4]
Incorrect detection wavelength Ensure the detector is set to the optimal wavelength for this compound (around 325 nm).[1]
This compound degradation This compound can be sensitive to light and pH.[15][16][17] Prepare fresh samples and standards and store them protected from light. Forced degradation studies can help identify potential degradation products.[15][18]
Flow path blockage Check for leaks or blockages in the system.[4]
Problem: Peak Broadening
Possible Cause Troubleshooting Step
Extra-column volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Column contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate mobile phase Ensure the mobile phase is properly degassed. Mismatched solvent strength between the sample solvent and the mobile phase can also cause broadening; if possible, dissolve the sample in the initial mobile phase.
Low column temperature Increasing the column temperature can decrease mobile phase viscosity and improve peak shape.[8]

Experimental Protocols

General HPLC Method for this compound Quantification

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for specific complex mixtures.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 325 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 50% B

      • 15-17 min: 50% to 90% B

      • 17-19 min: 90% B (hold)

      • 19-20 min: 90% to 10% B

      • 20-25 min: 10% B (equilibration)

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in methanol or mobile phase.

    • Prepare working standards by diluting the stock solution.

    • Prepare samples using an appropriate extraction and clean-up method (e.g., SPE). The final sample should be dissolved in the initial mobile phase composition if possible.

  • Analysis:

    • Inject the standards to create a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify this compound based on retention time and the calibration curve.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical ValueReference
Column C18, 250 mm x 4.6 mm, 5 µm[2]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 1.0 - 1.5 mL/min[1]
Column Temperature 30 - 50 °C[1]
Detection Wavelength 325 nm[1]
Injection Volume 10 - 20 µL

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd acid to mobile phase, use end-capped column.
Mobile phase pH mismatchAdjust mobile phase pH away from analyte pKa.
Column contaminationUse a guard column, flush the column.
Poor Resolution Sub-optimal gradientAdjust gradient slope and time.
Inappropriate solventTry a different organic solvent (e.g., methanol).
Temperature effectsOptimize column temperature.
No/Small Peaks Injection issueVerify sample injection.
Detector problemCheck detector lamp and wavelength setting.
Analyte degradationPrepare fresh samples, protect from light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis ComplexMixture Complex Mixture (e.g., Plant Extract) Extraction Extraction ComplexMixture->Extraction Cleanup Clean-up (e.g., SPE, LLE) Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration HPLC HPLC System Filtration->HPLC Inject Column C18 Column HPLC->Column Separation Detector UV Detector (325 nm) Column->Detector Detection Data Data Acquisition & Processing Detector->Data Signal

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_no_peaks No/Low Signal Start HPLC Problem Observed PeakTailing Peak Tailing? Start->PeakTailing PoorResolution Poor Resolution? Start->PoorResolution NoPeaks No/Small Peaks? Start->NoPeaks CheckSilanol Check for Silanol Interactions (Add Acid to Mobile Phase) PeakTailing->CheckSilanol Yes CheckOverload Check for Sample Overload (Dilute Sample) PeakTailing->CheckOverload If tailing persists OptimizeGradient Optimize Gradient Program PoorResolution->OptimizeGradient Yes ChangeSolvent Change Organic Solvent PoorResolution->ChangeSolvent If resolution still poor CheckInjection Verify Injection NoPeaks->CheckInjection Yes CheckDetector Check Detector Settings NoPeaks->CheckDetector If injection is confirmed

Caption: Troubleshooting decision tree for common HPLC problems.

References

Technical Support Center: Isorhapontigenin Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isorhapontigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the low solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a stilbenoid, a type of natural polyphenol, and an analog of resveratrol.[1] It is recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] However, its therapeutic potential is often hindered by its low aqueous solubility, which can lead to challenges in achieving desired concentrations in in vitro and in vivo experiments, potentially affecting the reproducibility and accuracy of results.

Q2: What is the baseline aqueous solubility of this compound?

A2: The aqueous solubility of this compound has been established to be approximately 0.32 mg/mL. This low solubility necessitates the use of various enhancement techniques for most experimental applications.

Q3: What are the primary methods to improve the solubility of this compound in aqueous buffers?

A3: The main strategies to enhance the solubility of this compound include:

  • Using Co-solvents: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to first dissolve this compound before diluting it into an aqueous buffer.

  • pH Adjustment: The solubility of this compound can be influenced by the pH of the buffer.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.

  • Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the compound, thereby improving its dissolution rate.

Q4: How should I prepare a stock solution of this compound?

A4: Due to its poor aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent, typically DMSO. Store this stock solution at -20°C or -80°C to maintain stability.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Q5: What is the recommended final concentration of DMSO in cell culture media?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[6] Some cell lines may tolerate higher concentrations, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line and assay.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

Encountering precipitation of this compound during your experiments can be a significant challenge. This guide provides a systematic approach to diagnose and resolve these issues.

Visual Troubleshooting Workflow

start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock stock_precipitated Stock has Precipitated check_stock->stock_precipitated Yes review_dilution 2. Review Dilution Protocol High final DMSO%? Rapid dilution? check_stock->review_dilution No stock_solution Warm to 37°C and sonicate. If unresolved, prepare fresh stock. stock_precipitated->stock_solution stock_solution->review_dilution improper_dilution Improper Dilution Technique review_dilution->improper_dilution Yes check_concentration 3. Evaluate Final Concentration Is it too high? review_dilution->check_concentration No dilution_solution Lower final DMSO (<0.1%). Use serial dilutions. Add stock dropwise while vortexing. improper_dilution->dilution_solution dilution_solution->check_concentration high_concentration Concentration Exceeds Solubility check_concentration->high_concentration Yes check_media 4. Examine Buffer/Media pH stable? Stored correctly? Other supplements? check_concentration->check_media No concentration_solution Reduce final working concentration. Empirically determine max soluble concentration. high_concentration->concentration_solution concentration_solution->check_media media_issue Buffer/Media Condition Issue check_media->media_issue Yes advanced_methods Consider Advanced Solubilization (e.g., Cyclodextrins) check_media->advanced_methods No media_solution Use fresh, pre-warmed media. Ensure stable pH. Test for supplement interactions. media_issue->media_solution media_solution->advanced_methods resolved Precipitation Resolved advanced_methods->resolved

Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.

Quantitative Data on this compound Solubility

The solubility of this compound can be significantly influenced by the choice of solvent and the use of solubility enhancers.

Solvent SystemSolubilityReference
Water0.32 mg/mL
DMSO≥ 2.5 mg/mL (9.68 mM)[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.68 mM)[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (9.68 mM) (suspended)[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.68 mM)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 258.27 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 2.58 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.[8]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing an this compound solution with enhanced aqueous solubility using HP-β-CD.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)

    • Magnetic stirrer and stir bar

    • Water bath or heating plate

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of this compound. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

    • Gently warm the HP-β-CD solution to 30-40°C while stirring.

    • Slowly add the this compound powder to the stirring HP-β-CD solution.

    • Continue stirring the mixture at 30-40°C for 1-2 hours to allow for the formation of the inclusion complex.

    • After incubation, allow the solution to cool to room temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • The resulting clear solution contains the this compound-HP-β-CD complex with enhanced aqueous solubility.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

PI3K/Akt Signaling Pathway

This compound can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits Gene Inflammatory Gene Transcription NFkB_nuc->Gene Induces Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAPKKK MAPKKK (e.g., MEKK, ASK1) MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates This compound This compound This compound->MAPKKK Inhibits Gene Gene Expression (Inflammation, Apoptosis) AP1->Gene Regulates Stress Cellular Stress (e.g., UV, Cytokines) Stress->MAPKKK Activates

References

Preventing degradation of Isorhapontigenin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isorhapontigenin (ISO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a naturally occurring polyphenolic compound and a derivative of resveratrol, found in various plants, including grapes and Chinese herbs. It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Like many stilbenes, this compound is susceptible to degradation under common laboratory conditions, which can compromise the accuracy and reliability of experimental results. The primary degradation pathways include photoisomerization and oxidation.

Q2: What are the main factors that can cause this compound degradation?

A2: The main factors contributing to the degradation of this compound are:

  • Light: Exposure to UV and even ambient fluorescent light can cause the trans-isomer of this compound to convert to its cis-isomer, a process known as photoisomerization.

  • High pH (alkaline conditions): Polyphenolic compounds, including stilbenes, are often unstable in alkaline solutions, which can promote oxidation.

  • Elevated Temperatures: Heat can accelerate the rate of both chemical and enzymatic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic groups in the this compound molecule.

  • Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze oxidative reactions.

Q3: How can I prevent photoisomerization of this compound?

A3: To prevent photoisomerization, it is crucial to protect your samples from light. All laboratory procedures involving the handling of stilbenes should be carried out in a dimly lit environment. Use amber-colored vials or tubes, or wrap your sample containers with aluminum foil. When working on a benchtop, minimize exposure to direct light.

Q4: What is the role of antioxidants like ascorbic acid in sample preparation?

A4: Antioxidants such as L-ascorbic acid (Vitamin C) are commonly added during sample preparation to prevent oxidative degradation. Ascorbic acid can act as a sacrificial antioxidant, preferentially reacting with oxidizing agents before they can damage the this compound molecule. It is often included in homogenization buffers for tissue samples and in collection tubes for blood samples to ensure the stability of this compound.

Q5: At what temperature should I store my this compound samples?

A5: For optimal stability, this compound stock solutions and samples should be stored at low temperatures. For short-term storage, 4°C is acceptable. For long-term storage, temperatures of -20°C or -80°C are recommended. It is also advisable to aliquot samples into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound concentration in solution over a short period. Oxidative degradation: Exposure to oxygen, presence of metal ions, or inappropriate pH.- Degas your solvents before use.- Work under an inert atmosphere (e.g., nitrogen or argon) if possible.- Add an antioxidant like ascorbic acid to your solutions.- Use a chelating agent such as EDTA to sequester metal ions.- Maintain a slightly acidic to neutral pH (pH 3-7).
Photoisomerization: Exposure to ambient or UV light.- Work in a dimly lit area.- Use amber vials or wrap containers in aluminum foil.
Appearance of an additional peak in HPLC chromatogram near the this compound peak. cis-isomer formation: The new peak is likely the cis-isomer of this compound resulting from photoisomerization.- Confirm the identity of the new peak using a reference standard for the cis-isomer if available, or by LC-MS analysis.- To prevent this, strictly follow light-protection protocols during sample handling and analysis.
Low recovery of this compound from biological samples (plasma, tissue). Enzymatic degradation: Endogenous enzymes in the biological matrix may be metabolizing the compound.- Process samples as quickly as possible after collection.- Keep samples on ice throughout the preparation process.- Use appropriate enzyme inhibitors if compatible with your downstream analysis.
Incomplete extraction: The solvent system used may not be optimal for extracting this compound from the matrix.- Optimize your extraction solvent. Mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and water, sometimes with a small amount of acid (e.g., formic acid), are often effective.
Adsorption to surfaces: The compound may be adsorbing to the surfaces of plasticware or glassware.- Use silanized glassware or low-adsorption polypropylene (B1209903) tubes.

Data Presentation: this compound Stability

The following tables summarize the stability of this compound under various conditions based on available data.

Table 1: Stability of this compound in Stock Solutions

Storage ConditionConcentration (mg/mL)DurationRemaining (%) (Mean ± SD)Reference
Room Temperature1.0024 hours94.6 ± 0.7
-20°C1.0020 days104.7 ± 1.4

Table 2: Stability of this compound in Mouse Plasma

Stability ProfileConcentration (ng/mL)Remaining (%) (Mean ± SD)Reference
Three Freeze-Thaw Cycles 45.0100.6 ± 4.4
1600104.8 ± 1.1
Short-term (24h at Room Temp) 45.0102.0 ± 3.7
1600101.7 ± 0.9
Post-preparative (in autosampler at 4°C for at least 24h) 45.0102.4 ± 2.7
1600101.7 ± 1.0

Table 3: Short-Term Stability of this compound in Mouse Tissue Homogenates (6 hours on ice)

Tissue HomogenateConcentration (ng/mL)Remaining (%) (Mean ± SD)Reference
Brain 45.0101.1 ± 2.1
1600100.8 ± 1.2
Liver 45.0102.4 ± 2.7
1600101.7 ± 1.0
Kidney 45.0100.7 ± 3.5
1600100.3 ± 1.5

Experimental Protocols

Protocol 1: Stabilized Extraction of this compound from Tissue Samples

This protocol is designed to minimize degradation during the extraction of this compound from solid tissues.

  • Homogenization Buffer Preparation: Prepare a solution of 0.2% ascorbic acid in 50% methanol (v/v). This solution should be made fresh daily.

  • Tissue Homogenization:

    • Weigh approximately 35 mg of minced tissue.

    • Add the homogenization buffer at a ratio of 1:5 (w/v).

    • Homogenize the tissue using a high-throughput tissue homogenizer. Perform up to three cycles at 60 Hz for 60 seconds per cycle, keeping the sample on ice between cycles.

  • Protein Precipitation:

    • To one volume of the tissue homogenate, add three volumes of acetonitrile (B52724). If an internal standard is used, it should be included in the acetonitrile.

    • Vortex the mixture vigorously.

    • Centrifuge at approximately 1900 x g for 10 minutes at 15°C.

  • Sample Collection: Carefully transfer the clear supernatant to an HPLC vial for analysis.

Protocol 2: Preparation of Plasma Samples for this compound Analysis

This protocol describes a method for preparing plasma samples while ensuring the stability of this compound.

  • Blood Collection: Collect blood samples in heparinized tubes that contain L-ascorbic acid at a final concentration of 0.8 mg/mL.

  • Plasma Separation: Centrifuge the blood samples at 5000 x g for 5 minutes.

  • Plasma Storage: Harvest the plasma and store it at -40°C or below until analysis.

  • Sample Preparation for Analysis:

    • Thaw the plasma samples at room temperature.

    • To one volume of plasma, add three volumes of a protein precipitation solution. This solution should consist of acetonitrile containing your internal standard and 0.18 µM disodium (B8443419) EDTA.

    • Vortex the mixture for 20 seconds.

    • Centrifuge at approximately 1500 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for HPLC or LC-MS/MS analysis.

Visualizations

Isorhapontigenin_Degradation_Pathways cluster_main This compound Degradation trans-Isorhapontigenin trans-Isorhapontigenin cis-Isorhapontigenin cis-Isorhapontigenin trans-Isorhapontigenin->cis-Isorhapontigenin Photoisomerization (UV/Fluorescent Light) Oxidized_Products Oxidized Products (e.g., quinones) trans-Isorhapontigenin->Oxidized_Products Oxidation (O2, Metal Ions, High pH) Sample_Prep_Workflow cluster_workflow Stabilized Sample Preparation Workflow Sample_Collection Sample Collection (Add Ascorbic Acid) Homogenization Homogenization (on ice) (with Ascorbic Acid Buffer) Sample_Collection->Homogenization For Tissues Protein_Precipitation Protein Precipitation (with Acetonitrile + EDTA) Sample_Collection->Protein_Precipitation For Plasma Homogenization->Protein_Precipitation Centrifugation Centrifugation (refrigerated) Protein_Precipitation->Centrifugation Analysis Analysis (HPLC/LC-MS) (Protect from light) Centrifugation->Analysis Troubleshooting_Logic cluster_troubleshooting Troubleshooting Degradation Issues Start Low Analyte Concentration? Check_Light Protected from Light? Start->Check_Light Yes Check_Light->Start No, Implement light protection Check_Temp Kept Cold? Check_Light->Check_Temp Yes Check_Temp->Start No, Use low temperatures Check_Antioxidant Used Antioxidant? Check_Temp->Check_Antioxidant Yes Check_Antioxidant->Start No, Add antioxidants Check_pH Controlled pH? Check_Antioxidant->Check_pH Yes Check_pH->Start No, Adjust pH Resolved Problem Resolved Check_pH->Resolved Yes

Isorhapontigenin Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing isorhapontigenin dose-response curves in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common cellular effects?

A1: this compound (ISO) is a methoxylated analog of resveratrol (B1683913), a naturally occurring stilbene.[1] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] In cell-based assays, ISO has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle, typically in the G0/G1 phase.[3][4] It can also inhibit angiogenesis, cell migration, and invasion.[3]

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound is typically supplied as a powder and should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6] For cell culture experiments, the stock solution should be diluted in the culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[7][8]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound, often represented by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the duration of the experiment. Based on published data, a broad range from low micromolar (µM) to over 100 µM can be considered for initial range-finding experiments. For example, in some cancer cell lines, IC50 values have been observed to be between 10 and 50 µM.[9] It is essential to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell model.

Q4: What are the key signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several key signaling pathways involved in cell growth, survival, and metastasis. These include the MAPK/PI3K, STAT1, MMP-2, and Cyclin D1 pathways.[10] It has also been reported to inhibit the activation of NF-κB and AP-1.[11] In non-small-cell lung cancer cells, this compound has been found to decrease the levels of NEDD9, a protein involved in tumorigenesis and metastasis.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or non-reproducible dose-response curves.

  • Possible Cause 1: Compound Instability.

    • Troubleshooting Step: this compound, like many polyphenolic compounds, may be unstable in cell culture media over long incubation periods.[7] Prepare fresh dilutions from your stock solution for each experiment. Consider the stability of this compound in your specific culture medium by performing a time-course experiment. Protect stock solutions and treated plates from light.[7]

  • Possible Cause 2: Inconsistent Cell Seeding Density.

    • Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Cells should be in the logarithmic growth phase at the time of treatment.[12] Use a cell counter to ensure accuracy.

  • Possible Cause 3: Variability in Treatment Incubation Time.

    • Troubleshooting Step: Use a consistent incubation time for all experiments. The effects of this compound can be time-dependent.[4] An initial time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.[6]

Issue 2: Higher than expected cell viability at high this compound concentrations.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: this compound has limited aqueous solubility.[13] High concentrations may precipitate out of the culture medium, reducing the effective concentration. Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is not causing the compound to fall out of solution. Perform a solubility test in your specific cell culture medium.[7]

  • Possible Cause 2: Interference with Viability Assay Reagents.

    • Troubleshooting Step: Some compounds can interfere with the reagents used in cell viability assays, such as MTT.[14][15] This can lead to artificially high readings. To check for this, add this compound to cell-free medium containing the assay reagent and measure the absorbance. If there is a significant signal, consider using an alternative viability assay (e.g., a neutral red uptake assay or a kit that measures ATP levels).

Issue 3: Cell viability greater than 100% in treated wells compared to controls.

  • Possible Cause 1: Low Concentration Hormetic Effect.

    • Troubleshooting Step: Some compounds can have a stimulatory effect on cell proliferation at very low concentrations, a phenomenon known as hormesis. If this is observed, it is a real biological effect and should be noted.

  • Possible Cause 2: Assay Interference.

    • Troubleshooting Step: As mentioned in Issue 2, this compound may directly reduce the MTT reagent, leading to a false-positive signal.[16] Run a cell-free control to test for this possibility.

  • Possible Cause 3: Pipetting or Seeding Errors.

    • Troubleshooting Step: Inconsistent cell numbers between control and treated wells can lead to this result. Ensure thorough mixing of cell suspension before seeding and use calibrated pipettes.[16]

Data Presentation

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value (µM)Reference
Caco-2Human Colorectal Cancer48Data not explicitly provided, but cytotoxicity observed[17]
A549Human Lung Cancer24~40 (concentration used for mechanism studies)[3]
H23Human Lung Cancer24~40 (concentration used for mechanism studies)[3]
H1299Human Lung Cancer24~40 (concentration used for mechanism studies)[3]
T24Human Bladder CancerNot SpecifiedNot Specified, but induced gene expression changes[18]

Note: IC50 values are highly dependent on the specific experimental conditions and cell line used. This table provides a general reference, and it is crucial to determine the IC50 for your specific system.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[19]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[7] Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[20]

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the log-transformed concentration of this compound and use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value.[12]

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the detection of specific proteins to investigate the effect of this compound on cellular signaling pathways.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a protein assay kit (e.g., BCA assay).[6]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK, β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_iso Prepare this compound Stock (DMSO) treat_cells Treat Cells with Serial Dilutions of ISO prep_iso->treat_cells seed_cells Seed Cells (96-well or 6-well plate) seed_cells->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Western Blot incubate->western_blot dose_response Generate Dose-Response Curve & Calculate IC50 viability_assay->dose_response protein_expression Analyze Protein Expression Levels western_blot->protein_expression

Caption: General experimental workflow for assessing this compound's effects on cells.

Troubleshooting_Dose_Response cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Dose-Response Curve? cause1 Compound Instability start->cause1 Yes cause2 Inconsistent Seeding start->cause2 Yes cause3 Compound Precipitation start->cause3 Yes cause4 Assay Interference start->cause4 Yes sol1 Prepare fresh dilutions Protect from light cause1->sol1 sol2 Standardize cell seeding Use cell counter cause2->sol2 sol3 Check for precipitate Test solubility in media cause3->sol3 sol4 Run cell-free controls Use alternative assay cause4->sol4

Caption: Troubleshooting logic for inconsistent this compound dose-response curves.

Isorhapontigenin_Signaling_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects iso This compound pi3k_akt PI3K/Akt Pathway iso->pi3k_akt Inhibits mapk MAPK Pathway (Erk1/2, JNK, p38) iso->mapk Inhibits nfkb NF-κB Pathway iso->nfkb Inhibits nedd9 NEDD9 iso->nedd9 Downregulates proliferation Decreased Cell Proliferation pi3k_akt->proliferation apoptosis Increased Apoptosis pi3k_akt->apoptosis mapk->proliferation nfkb->proliferation invasion Decreased Invasion & Migration nedd9->invasion

Caption: Simplified signaling pathways modulated by this compound.

References

Identifying and minimizing off-target effects of Isorhapontigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Isorhapontigenin (ISO). It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a natural stilbenoid, a methoxylated analog of resveratrol (B1683913). It is recognized for its superior oral bioavailability compared to resveratrol.[1] ISO exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2][3] Its primary mechanisms of action involve the modulation of several key signaling pathways, including:

  • MAPK/PI3K pathway[2]

  • STAT1[2]

  • NF-κB and AP-1[4]

  • Wnt/β-Catenin signaling[3]

  • Protein Kinase C (PKC)[5]

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended therapeutic targets. These unintended interactions can lead to:

  • Cellular toxicity: Interaction with unintended proteins can disrupt essential cellular processes.

  • Reduced therapeutic efficacy or unexpected side effects: In a clinical context, off-target effects can diminish the intended therapeutic benefit or cause adverse reactions.

While this compound has a promising therapeutic profile, its structural similarity to resveratrol, a compound known to interact with multiple targets, suggests that ISO may also have off-target activities that require careful consideration.

Q3: What are some predicted or potential off-target categories for this compound?

While comprehensive experimental off-target screening data for this compound is limited, computational predictions and its known biological activities suggest potential interactions with:

  • Kinases: Many small molecules exhibit off-target effects on kinases. A kinome scan would be necessary to identify specific kinases that ISO may inhibit.

  • Cyclooxygenases (COX): In silico docking studies have shown that this compound has a good binding affinity for COX-1 and COX-2.[2]

  • Sphingosine Kinases (SPHK): One study has identified SPHK1 as a potential target of this compound in breast cancer cells.

  • Other enzymes and receptors: Given its pleiotropic effects, ISO may interact with a variety of other proteins that are yet to be identified.

Q4: How can I experimentally identify the off-target effects of this compound?

Several experimental approaches can be employed to identify the off-target profile of this compound:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target proteins in a cellular context by measuring changes in their thermal stability.[6]

  • Affinity Chromatography coupled with Mass Spectrometry: This technique uses a modified version of this compound to "pull down" its interacting proteins from a cell lysate, which are then identified by mass spectrometry.

  • Proteome Microarrays: These arrays contain a large number of purified human proteins, allowing for a broad screening of this compound's binding partners.

  • Kinome Scanning: This involves screening this compound against a large panel of purified kinases to determine its kinase selectivity profile.

Q5: What strategies can be used to minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental results. Key strategies include:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.

  • Employ structurally unrelated control compounds: Use other inhibitors of the same target with different chemical scaffolds to confirm that the observed phenotype is not specific to this compound's chemical structure.

  • Utilize genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target. If the phenotype is recapitulated, it provides strong evidence for on-target action.

  • Confirm target engagement: Use methods like CETSA to confirm that this compound is binding to its intended target at the concentrations used in your assays.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cytotoxicity observed at concentrations needed for on-target effect. Off-target toxicity.1. Perform a dose-response curve: Determine the IC50 for the on-target effect and the CC50 for cytotoxicity. A small therapeutic window may indicate off-target toxicity. 2. Conduct a broad-spectrum off-target screen: Use techniques like proteome microarrays or kinome scanning to identify potential toxic off-targets. 3. Test a structurally dissimilar analog: If a different compound targeting the same primary protein shows less toxicity, the issue is likely with this compound's off-target profile.
Inconsistent results compared to other inhibitors of the same target. This compound may have a unique off-target profile that contributes to the observed phenotype.1. Validate on-target engagement: Use CETSA to confirm that both this compound and the other inhibitor engage the target protein at the tested concentrations. 2. Perform a differential off-target analysis: Compare the off-target profiles of this compound and the other inhibitor to identify unique off-targets that might explain the differing results.
Phenotype observed with this compound is not replicated with genetic knockdown/knockout of the intended target. The phenotype is likely due to an off-target effect of this compound.1. Identify potential off-targets: Use computational prediction tools and experimental methods (CETSA, affinity chromatography) to identify alternative targets of this compound. 2. Validate the role of identified off-targets: Use genetic or pharmacological tools to investigate whether modulating the identified off-targets recapitulates the phenotype observed with this compound.
Difficulty in validating a predicted off-target interaction. The prediction may be a false positive, or the interaction may be weak or transient.1. Use multiple orthogonal assays: Attempt to validate the interaction using different techniques (e.g., CETSA, surface plasmon resonance, isothermal titration calorimetry). 2. Consider the cellular context: The interaction may only occur under specific cellular conditions (e.g., post-translational modifications, presence of co-factors).

Data Presentation

Table 1: Predicted and Identified Molecular Targets of this compound

Target Class Specific Target Method of Identification Reference
Kinases Protein Kinase C (PKC)In vitro assays[5]
Sphingosine Kinase 1 (SPHK1)In vitro assays
Enzymes Cyclooxygenase-1 (COX-1)In silico docking[2]
Cyclooxygenase-2 (COX-2)In silico docking[2]
Transcription Factors NF-κBReporter assays[4]
AP-1Reporter assays[4]
Signaling Proteins β-CateninWestern Blot[3]

Table 2: Comparison of IC50 Values for this compound and Resveratrol

Target/Process This compound IC50 Resveratrol IC50 Reference
ADP-induced platelet aggregation1.85 µM> 100 µM
Bladder cancer cell viability (T24T)55.2 ± 2.3 µMNot specified[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with a target protein in intact cells.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

2. Heat Shock: a. After treatment, wash the cells with PBS. b. Resuspend the cells in PBS containing a protease inhibitor cocktail. c. Aliquot the cell suspension into PCR tubes. d. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Transfer the supernatant to a new tube and determine the protein concentration.

4. Protein Detection: a. Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein. b. Quantify the band intensities to determine the amount of soluble target protein at each temperature.

5. Data Analysis: a. Plot the percentage of soluble target protein relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples. b. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.

Affinity Chromatography for Off-Target Identification

This protocol outlines a general workflow for identifying proteins that interact with this compound.

1. Preparation of Affinity Matrix: a. Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., containing a primary amine or carboxyl group). b. Covalently couple the this compound derivative to an activated chromatography resin (e.g., NHS-activated sepharose). c. Block any remaining active groups on the resin to prevent non-specific binding.

2. Cell Lysis and Lysate Preparation: a. Harvest cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors. b. Clarify the lysate by centrifugation to remove cellular debris. c. Determine the protein concentration of the lysate.

3. Affinity Pull-down: a. Incubate the cell lysate with the this compound-coupled resin (and a control resin with no coupled ligand) for several hours at 4°C with gentle rotation. b. Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Protein Identification: a. Elute the bound proteins from the resin using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer). b. Separate the eluted proteins by SDS-PAGE. c. Excise unique protein bands that appear in the this compound pull-down but not in the control. d. Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).

Mandatory Visualizations

experimental_workflow cluster_identification Phase 1: Off-Target Identification cluster_validation Phase 2: Off-Target Validation cluster_minimization Phase 3: Minimization Strategy comp_pred Computational Prediction (e.g., Docking, Pharmacophore Screening) biophysical Biophysical Assays (e.g., SPR, ITC) comp_pred->biophysical exp_screen Experimental Screening (e.g., Kinome Scan, Proteome Microarray) exp_screen->biophysical cetsa_ms CETSA with Mass Spectrometry cellular Cellular Target Engagement (e.g., CETSA) cetsa_ms->cellular affinity_chrom Affinity Chromatography-MS affinity_chrom->cellular functional Functional Assays (e.g., siRNA, CRISPR) biophysical->functional cellular->functional dose_opt Dose Optimization functional->dose_opt sar Structure-Activity Relationship (SAR) to design more selective analogs functional->sar combo Combination Therapy dose_opt->combo sar->combo signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ISO This compound ISO->PI3K Inhibition ISO->Raf Inhibition

References

Technical Support Center: Overcoming Isorhapontigenin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with isorhapontigenin, particularly concerning the development of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound (ISO), is now showing reduced responsiveness. What are the potential mechanisms of resistance?

A1: Resistance to this compound can emerge through various mechanisms, often involving alterations in drug targets, activation of pro-survival signaling pathways, or reduced drug accumulation. Potential mechanisms include:

  • Alterations in Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein (MRP), can actively pump ISO out of the cell, reducing its intracellular concentration.

  • Target Alteration: While not explicitly documented for ISO, resistance to other natural compounds can involve mutations or altered expression of direct molecular targets.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that counteract the apoptotic or cell cycle arrest effects of ISO. Key pathways to investigate include PI3K/Akt/mTOR and MAPK/ERK.[1][2]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can render cells resistant to ISO-induced cell death.[2][3]

  • Metabolic Reprogramming: Alterations in cellular metabolism, such as a shift towards glycolysis even in the presence of oxygen (the Warburg effect), can provide cancer cells with a survival advantage.[4]

Q2: How can I experimentally confirm if my cells are developing resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Q3: What are the initial steps I should take to troubleshoot this compound resistance in my cell line?

A3: Start by verifying the integrity of your experimental setup. Confirm the concentration and stability of your this compound stock solution. Ensure your cell line is not contaminated and maintains its characteristic morphology. Once these are confirmed, proceed with investigating the potential molecular mechanisms of resistance outlined in Q1.

Troubleshooting Guides

This section provides structured guidance for investigating and overcoming this compound resistance.

Problem 1: Increased IC50 of this compound in Long-Term Cultures

Possible Cause: Development of acquired resistance through molecular changes in the cancer cell line.

Troubleshooting Steps & Experimental Protocols:

  • Confirm Resistance Profile:

    • Experiment: Comparative Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay).

    • Protocol: See "Experimental Protocols" section below.

    • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the suspected resistant cells compared to the parental line.

  • Investigate Drug Efflux Mechanisms:

    • Experiment: Rhodamine 123 Efflux Assay.

    • Rationale: Rhodamine 123 is a substrate for P-gp. Reduced intracellular accumulation in the presence of an inhibitor suggests increased efflux pump activity.

    • Protocol: See "Experimental Protocols" section below.

    • Experiment: Western Blotting or qPCR for ABC transporters (P-gp, MRP1).

    • Rationale: To directly measure the expression levels of key drug efflux pumps.

    • Protocol: Standard protocols for Western Blotting and qPCR should be followed.

  • Assess Pro-Survival Signaling Pathways:

    • Experiment: Western Blotting for key signaling proteins.

    • Rationale: To detect hyperactivation of pathways like PI3K/Akt and MAPK/ERK.

    • Target Proteins: Phospho-Akt (Ser473), total Akt, Phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2.

    • Protocol: Standard Western Blotting protocols.

Problem 2: this compound Fails to Induce Apoptosis in Treated Cells

Possible Cause: Upregulation of anti-apoptotic machinery or defects in the apoptotic pathway.

Troubleshooting Steps & Experimental Protocols:

  • Quantify Apoptosis:

    • Experiment: Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry.

    • Protocol: See "Experimental Protocols" section below.

    • Expected Outcome: A significantly lower percentage of apoptotic cells (Annexin V positive) in resistant cells compared to sensitive cells after ISO treatment.

  • Analyze Expression of Apoptosis-Related Proteins:

    • Experiment: Western Blotting.

    • Target Proteins:

      • Anti-apoptotic: Bcl-2, Bcl-xL, XIAP.[3]

      • Pro-apoptotic: Bax, Bak, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.[2]

    • Expected Outcome: Increased expression of anti-apoptotic proteins and/or decreased expression of pro-apoptotic proteins in resistant cells.

Strategies to Overcome this compound Resistance
  • Combination Therapy:

    • Rationale: Combining this compound with inhibitors of identified resistance mechanisms can restore sensitivity.

    • Examples:

      • Efflux Pump Inhibitors: Verapamil or Tariquidar can be used to block P-gp activity.

      • Signaling Pathway Inhibitors: Co-treatment with PI3K inhibitors (e.g., LY294002) or MEK/ERK inhibitors (e.g., U0126) can re-sensitize cells.[1][2]

  • Modulation of Apoptosis:

    • Rationale: Using agents that promote apoptosis can overcome the resistance to ISO-induced cell death.

    • Examples: Co-treatment with BH3 mimetics (e.g., ABT-737) to inhibit anti-apoptotic Bcl-2 family proteins.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
MCF-7 (Breast Cancer)25.3152.86.0
A549 (Lung Cancer)42.1210.55.0
T24 (Bladder Cancer)33.7185.45.5

Table 2: Example Western Blot Densitometry Data for Pro-Survival Signaling

Cell LineTreatmentp-Akt/Total Akt Ratiop-ERK/Total ERK Ratio
Parental Control1.01.0
ISO (50 µM)0.40.5
Resistant Control1.81.6
ISO (50 µM)1.71.5

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest and resuspend cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation (Optional): Pre-incubate a subset of cells with an efflux pump inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Efflux Period: Wash the cells with a cold PBS and resuspend them in a fresh medium. Incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity between the parental and resistant cells, with and without the inhibitor. Lower fluorescence in resistant cells, which is reversed by the inhibitor, indicates increased efflux.

Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Treat cells with this compound at the respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Isorhapontigenin_Action_Pathway cluster_0 This compound (ISO) cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Cell Fate ISO This compound PI3K_Akt PI3K/Akt Pathway ISO->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway ISO->MAPK_ERK inhibits Apoptosis Apoptosis ISO->Apoptosis induces CellCycle Cell Cycle Arrest (G2/M) ISO->CellCycle induces Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes MAPK_ERK->Proliferation promotes CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->CellDeath Resistance_Workflow start Observation: Reduced ISO Sensitivity confirm Confirm Resistance (IC50 Shift) start->confirm investigate Investigate Mechanisms confirm->investigate efflux Drug Efflux (Rhodamine Assay, WB) investigate->efflux Increased? signaling Bypass Pathways (WB for p-Akt, p-ERK) investigate->signaling Activated? apoptosis Apoptosis Evasion (Annexin V, WB for Bcl-2) investigate->apoptosis Inhibited? overcome Overcome Resistance efflux->overcome signaling->overcome apoptosis->overcome combo_efflux Co-treat with Efflux Pump Inhibitor overcome->combo_efflux combo_signal Co-treat with Signaling Inhibitor overcome->combo_signal combo_apoptosis Co-treat with BH3 Mimetic overcome->combo_apoptosis end Restore ISO Sensitivity combo_efflux->end combo_signal->end combo_apoptosis->end Combination_Therapy_Logic cluster_0 Resistance Mechanism cluster_1 Combination Strategy cluster_2 Desired Outcome resistance Increased Drug Efflux (P-gp) PI3K/Akt Activation Apoptosis Evasion (Bcl-2) strategy Efflux Pump Inhibitor (Verapamil) PI3K Inhibitor (LY294002) BH3 Mimetic (ABT-737) resistance:f0->strategy:f0 resistance:f1->strategy:f1 resistance:f2->strategy:f2 outcome Restored Sensitivity to this compound strategy->outcome

References

Refining molecular docking simulations of Isorhapontigenin with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining molecular docking simulations of Isorhapontigenin with its target proteins. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their computational experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the molecular docking workflow, from initial setup to post-docking analysis.

Category 1: Ligand Preparation (this compound)

Question: My this compound structure is 2D. How do I properly prepare it for docking?

Answer: A 2D structure is insufficient for docking simulations which require 3D coordinates. You must convert the 2D structure of this compound to a 3D conformation.[1][2] This process involves generating a three-dimensional structure and then performing an energy minimization to ensure realistic bond lengths and angles.[1][2] Software like ChemDraw or MarvinSketch can be used for the initial drawing, followed by 3D conversion and energy minimization using tools like Avogadro or the features within molecular modeling suites.[1] It is crucial to save the final 3D structure in a suitable format like .mol2 or .sdf (v3000) to retain bond order and partial charge information.[1][2]

Question: How do I handle the flexibility of this compound during docking?

Answer: this compound, like many natural products, has rotatable bonds that give it conformational flexibility.[3] Most modern docking programs, like AutoDock Vina, treat the ligand as flexible by default.[4][5] The software will explore different conformations of this compound within the receptor's binding site during the simulation. You need to ensure that the rotatable bonds are correctly defined in the ligand input file (e.g., PDBQT format for AutoDock).[4]

Question: What is the correct protonation state and charge for this compound at physiological pH?

Answer: The protonation state of the hydroxyl groups on this compound is critical for accurate interaction prediction. At a physiological pH of ~7.4, these groups are generally expected to be protonated. Ligand preparation tools (e.g., in AutoDock Tools, Chimera, or Schrödinger's LigPrep) can assign appropriate protonation states and partial charges.[6] Using a force field like MMFF94 or AMBER is common for assigning these charges.[7][8]

Category 2: Protein Preparation

Question: What are the essential first steps for preparing my target protein structure from a PDB file?

Answer: A raw PDB file is not ready for docking. The essential preparation steps include:

  • Removing non-essential molecules: This includes water molecules, ions, and any co-crystallized ligands or cofactors not relevant to your study.[1][2][9] However, it's worth noting that some water molecules in the active site might be crucial for ligand binding and can be retained in more advanced docking experiments.[2]

  • Handling multiple chains: If the protein functions as a monomer, you should remove any additional protein chains present in the PDB file.[1][2]

  • Adding hydrogen atoms: Crystal structures usually do not include hydrogen atoms, which are vital for hydrogen bonding.[4] You must add hydrogens, including polar hydrogens, to the protein.[2][10]

  • Assigning charges: Like the ligand, the protein atoms need charges assigned according to a specific force field.[4]

  • Repairing missing residues/atoms: Some PDB structures may have missing side chains or even entire loops.[11] Tools like UCSF Chimera's Dock Prep can help model and optimize these missing parts.[3][11]

Question: How do I define the binding site or "grid box" for the docking simulation?

Answer: The grid box defines the three-dimensional space where the docking software will search for binding poses.[4] If you are performing a blind docking (i.e., the binding site is unknown), the grid box should encompass the entire protein. For targeted docking, the grid box should be centered on the known active site. You can determine the center by using the coordinates of a co-crystallized ligand or by identifying catalytic residues from literature.[10] The size of the box should be large enough to accommodate this compound and allow it to rotate freely.[4]

Category 3: Docking Simulation & Scoring

Question: My docking simulation produced a positive binding energy score. What does this mean?

Answer: Most docking scoring functions report binding affinity in negative values (e.g., kcal/mol), where a more negative score indicates a stronger predicted binding affinity. A positive score, or a score near zero, typically suggests a very poor or non-existent interaction between this compound and the target protein. This could be due to steric clashes, electrostatic repulsion, or an incorrectly defined binding site.

Question: The top-scoring pose looks incorrect or implausible. Should I trust the scoring function?

Answer: Scoring functions are mathematical approximations and have limitations; they do not always perfectly predict binding affinity.[5][12] It is crucial not to blindly trust the top-scoring pose.[13] A scientifically robust post-docking analysis is essential.[13] You should visually inspect the top poses and check for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).[13] Sometimes a lower-ranked pose may be more scientifically plausible than the top-ranked one. Using multiple scoring functions or post-docking refinement methods can provide a more accurate assessment.[14]

Question: What are common reasons for docking failures or unreliable results?

Answer: Several factors can lead to poor docking results:

  • Poor quality of the initial structures: Inaccurate ligand or protein structures will lead to unreliable results.[15]

  • Incorrect protonation states: As mentioned, incorrect protonation of the ligand or protein residues can prevent key interactions.

  • Protein flexibility: Most standard docking protocols treat the protein as rigid.[5][12] This is a major limitation, as proteins are dynamic.[16][17] If the binding of this compound requires a conformational change in the protein (induced fit), rigid docking may fail.[17]

  • Inaccurate scoring functions: The scoring function may not be well-suited for the specific protein-ligand system being studied.[12][18]

Category 4: Post-Docking Analysis

Question: My docking is complete. What are the next steps?

Answer: The output of a docking simulation is just the beginning. A thorough post-docking analysis is critical to validate the results.[13][19] Key steps include:

  • Visual Inspection: Analyze the top-ranked poses in a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer).[14][20] Check for steric clashes and ensure the ligand conformation is reasonable.[13]

  • Interaction Analysis: Identify the specific interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between this compound and the protein's active site residues.[13][20][21]

  • Clustering Analysis: Group similar poses to understand the dominant binding modes.

  • Rescoring and Refinement: Use more computationally expensive methods like MM/GBSA or MM/PBSA to rescore the top poses for a more accurate estimation of binding free energy.[14]

  • Molecular Dynamics (MD) Simulations: Run MD simulations on the most promising protein-Isorhapontigenin complex to assess its stability and dynamics over time.[13][22]

Quantitative Data Summary

The following table summarizes reported docking scores for this compound against various protein targets from the literature. This allows for a comparative overview of its potential interactions.

Target ProteinPDB IDDocking Score (kcal/mol)Software/MethodReference
Cyclooxygenase-1 (COX-1)6Y3C-8.2Not Specified[23][24]
Cyclooxygenase-2 (COX-2)1CX2-8.4Not Specified[23][24]
P2Y12 ReceptorModelledHigher affinity than resveratrol (B1683913)Not Specified[25][26]
CCND1Modelled-6.8AutoDock Vina[27]
Neuraminidase (H1N1)2HU4-8.3Not Specified[28]
Neuraminidase (H3N2)3TI6-7.9Not Specified[28]

Note: Docking scores can vary significantly based on the software, force field, and specific protocol used. This table is for comparative purposes only.

Experimental Protocols

Here are detailed methodologies for the key stages of a molecular docking experiment.

Protocol 1: Protein Preparation using UCSF Chimera
  • Fetch Protein: Open UCSF Chimera and fetch the desired protein structure from the PDB database (e.g., File > Fetch by ID).

  • Clean Structure: Delete unwanted chains, water molecules, and ligands. Select the items to delete (Select > Structure) and use Actions > Atoms/Bonds > delete.

  • Use Dock Prep: Open the Dock Prep tool (Tools > Structure Editing > Dock Prep).

  • Process Structure: In the Dock Prep window, select options to add hydrogens, remove non-complexed ions, and repair incomplete side chains.[3][29] Deselect the option to add charges if using AutoDock Vina, as it has its own scoring function.[3][29]

  • Save Prepared Protein: After Dock Prep runs, save the prepared protein structure as a .pdb file.

Protocol 2: Ligand Preparation using AutoDock Tools
  • Load Ligand: Open AutoDock Tools (ADT) and load the 3D structure of this compound (Ligand > Input > Open).

  • Set Torsion Tree: Define the rotatable bonds (Ligand > Torsion Tree > Detect Root). ADT will automatically detect the rotatable bonds.

  • Save as PDBQT: Save the prepared ligand in the required .pdbqt format (Ligand > Output > Save as PDBQT). This file format includes information on atom types, charges, and the rotatable bonds.[4]

Protocol 3: Performing Docking with AutoDock Vina
  • Prepare Protein: Load the prepared protein PDB file into ADT. Add polar hydrogens and assign charges (Edit > Hydrogens > Add). Save the final protein as a .pdbqt file (Grid > Macromolecule > Choose).

  • Define Grid Box: Use the Grid Box option (Grid > Grid Box...) to define the search space. Adjust the center and dimensions of the box to cover the binding site.[9] Note the coordinates and dimensions.

  • Create Configuration File: Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

Protocol 4: Basic Post-Docking Analysis
  • Load Results: Open the output PDBQT file from Vina in a visualization tool like PyMOL or Discovery Studio Visualizer. The file will contain multiple predicted binding poses.

  • Analyze Interactions: For each pose, use the software's tools to visualize and identify interactions. For example, in Discovery Studio, you can generate a 2D interaction diagram that shows hydrogen bonds, hydrophobic contacts, and other interactions between this compound and the protein residues.[20]

  • Measure Distances: Measure the distances of key interactions (e.g., hydrogen bonds) to ensure they are within plausible limits (typically < 3.5 Å).

  • Compare and Rank: Compare the interactions and binding energies of the different poses to determine the most likely binding mode.

Visualizations

The following diagrams illustrate key workflows and concepts in molecular docking.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (this compound 3D Structure, Charges) Docking Molecular Docking (Define Grid, Run Vina/GOLD etc.) Ligand_Prep->Docking Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein_Prep->Docking Pose_Analysis Pose & Score Analysis (Visual Inspection, Interaction Mapping) Docking->Pose_Analysis Refinement Refinement & Validation (MD Simulations, Rescoring) Pose_Analysis->Refinement Final_Hypothesis Final_Hypothesis Refinement->Final_Hypothesis Final Binding Hypothesis Troubleshooting_Docking Start Problem: Poor Docking Results Check_Inputs Are input structures high quality & well-prepared? Start->Check_Inputs Check_Grid Is the grid box correctly sized & centered? Check_Inputs->Check_Grid Yes Fix_Inputs Solution: Re-prepare ligand/protein. Check protonation states. Check_Inputs->Fix_Inputs No Check_Flex Is receptor flexibility a potential issue? Check_Grid->Check_Flex Yes Fix_Grid Solution: Adjust grid parameters. Try blind docking. Check_Grid->Fix_Grid No Check_Scoring Is the scoring function reliable for this system? Check_Flex->Check_Scoring No Fix_Flex Solution: Use flexible docking or molecular dynamics. Check_Flex->Fix_Flex Yes Fix_Scoring Solution: Use rescoring methods (MM/GBSA) or consensus docking. Check_Scoring->Fix_Scoring No Docking_IO cluster_inputs Inputs cluster_outputs Outputs Receptor Prepared Receptor (.pdbqt) Process Docking Algorithm (e.g., AutoDock Vina) Receptor->Process Ligand Prepared Ligand (.pdbqt) Ligand->Process Config Configuration File (Grid center, dimensions) Config->Process Poses Docked Poses (Ligand conformations) Process->Poses Scores Binding Affinity Scores (kcal/mol) Process->Scores Log Log File (Run information) Process->Log

References

Troubleshooting inconsistent results in Isorhapontigenin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isorhapontigenin (ISO) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo studies with this compound.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a natural stilbenoid compound and a methoxylated analog of resveratrol. It is investigated for a wide range of potential therapeutic properties, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2] Notably, it exhibits greater oral bioavailability compared to resveratrol, making it a compound of significant interest in drug development.[3][4]

Q2: My this compound solution appears cloudy or forms a precipitate when added to my cell culture medium. What is causing this?

A2: This is a common issue related to the poor aqueous solubility of this compound. While it is soluble in organic solvents like DMSO, diluting the stock solution into an aqueous medium can cause it to precipitate. To avoid this, ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%) and that the this compound concentration does not exceed its solubility limit in the final mixture. Preparing fresh dilutions for each experiment and adding the stock solution to the medium with gentle agitation can also help.

Q3: I am observing high variability in my cell viability (e.g., MTT) assay results. What are the potential causes?

A3: High variability in cell viability assays with this compound can stem from several factors:

  • Compound Instability: this compound, like other stilbenes, can be sensitive to light, pH, and temperature. Degradation of the compound can lead to inconsistent effective concentrations.

  • Inconsistent Cell Health: Variations in cell passage number, confluency, and overall health can affect their response to treatment.

  • Assay Interference: Natural compounds can sometimes interfere with the assay itself. For example, colored compounds can affect absorbance readings in colorimetric assays like the MTT assay.

Q4: What are the key signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several critical signaling pathways, including:

  • PI3K/Akt Pathway: Often involved in cell survival and proliferation, this compound has been shown to inhibit this pathway.[4][5]

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to a variety of stimuli, and their modulation by this compound has been observed.[6]

  • NF-κB Signaling: A key pathway in inflammation, this compound has been demonstrated to suppress its activation.[6][7]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Inconsistent Results in Cell-Based Assays

Q: My results with this compound vary significantly between experiments, even when I follow the same protocol. What should I check?

A: Inconsistent results are often multifactorial. Here is a systematic approach to troubleshooting:

  • dot

    Troubleshooting_Workflow Start Inconsistent Results Observed Compound Step 1: Verify Compound Integrity Start->Compound Culture Step 2: Standardize Cell Culture Compound->Culture Compound OK Protocol Step 3: Review Experimental Protocol Culture->Protocol Culture Standardized End Consistent Results Protocol->End Protocol Consistent

    Caption: General troubleshooting workflow for inconsistent experimental results.

  • Compound Integrity:

    • Solubility: Confirm that your this compound is fully dissolved in your stock solution (typically DMSO). Visually inspect for any precipitate.

    • Stability: this compound is sensitive to light, high pH, and elevated temperatures. Prepare fresh dilutions from a frozen stock for each experiment and minimize exposure to light. Avoid repeated freeze-thaw cycles of the stock solution.

    • Purity: If possible, verify the purity of your compound using analytical methods like HPLC.

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Use a consistent cell line source and keep the passage number within a defined range, as cellular responses can change with prolonged culturing.

    • Cell Confluency: Seed cells at a consistent density to ensure they are in the same growth phase (typically logarithmic) at the start of the experiment.

    • Media and Supplements: Use the same batch of media and supplements (e.g., FBS) if possible, as batch-to-batch variability can influence results.

  • Experimental Protocol:

    • Incubation Times: Ensure consistent timing for cell seeding, treatment, and assay steps.

    • Pipetting Accuracy: Use calibrated pipettes and consistent technique to minimize volume errors.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) to account for any effects of the solvent.

Issue 2: Solubility and Stability of this compound

Q: How can I ensure my this compound remains in solution and is stable throughout my experiment?

A: Proper handling of this compound is critical for reproducible results.

ParameterRecommendationPotential Issue if Ignored
Solvent Use cell-culture grade DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).Lower-grade solvents may contain impurities that affect cell health.
Final DMSO Concentration Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.High DMSO concentrations can be toxic to cells and may influence experimental outcomes.
Preparation of Working Solutions Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Add the stock solution to the pre-warmed medium and mix gently but thoroughly.The compound can degrade or precipitate upon storage in aqueous solutions.
Storage Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.Repeated freeze-thaw cycles and light exposure can lead to degradation of the compound.
pH Be aware that the stability of stilbenes can be pH-dependent. Standard cell culture media (pH ~7.4) may not be optimal for long-term stability.At alkaline pH, stilbenes can degrade more rapidly.

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound.

Protocol 1: Cell Viability MTT Assay

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Replace the existing medium with 100 µL of the this compound-containing medium or control medium.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Protocol 2: Western Blot Analysis

This protocol outlines the steps for analyzing protein expression changes in cells treated with this compound.

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer or NP-40 buffer containing protease and phosphatase inhibitors.[11][12]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]

    • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[14]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing changes in gene expression following this compound treatment.

  • RNA Isolation:

    • Treat cells with this compound as described for the Western blot protocol.

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.

    • Run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[15]

    • Include a no-template control for each primer set to check for contamination.

    • Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Quantitative Data Summaries

Table 1: IC₅₀ Values of this compound in Various Cell Lines
Cell LineCell TypeIC₅₀ (µM)AssayReference
T24Human Bladder Cancer~55.2MTT[16]
MCF7Human Breast Cancer~34.16MTT[17]
PlateletsHuman Platelets1.85 (ADP-induced aggregation)Aggregometry[3]

Note: IC₅₀ values can vary depending on the assay conditions, incubation time, and cell line characteristics.

Table 2: Pharmacokinetic Parameters of this compound
SpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Rat600 µmol/kg, oral~1500~0.5~4000~50% higher than resveratrol[4]
Mouse80 mg/kg, oral1007.6 ± 214.30.251189.4 ± 201.7Not reported
Mouse160 mg/kg, oral1856.2 ± 312.50.252456.1 ± 413.8Not reported

Signaling Pathway and Workflow Diagrams

This compound Experimental Workflow

  • dot

    Experimental_Workflow A Prepare this compound Stock (in DMSO) C Prepare Working Solutions (Dilute in Medium) A->C B Cell Culture (Seeding and Adherence) D Treat Cells with this compound (and Controls) B->D C->D E Incubate for Desired Time D->E F Harvest Cells/Supernatant E->F G Downstream Assays (MTT, Western, qPCR, etc.) F->G H Data Analysis G->H

    Caption: A typical experimental workflow for in vitro studies with this compound.

Key Signaling Pathways Modulated by this compound

  • dot

    PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth ISO This compound ISO->PI3K inhibits

    Caption: this compound inhibits the PI3K/Akt signaling pathway.[5]

  • dot

    MAPK_Pathway MAPK Signaling Pathway Stimuli External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates GeneExpression Inflammation, Proliferation, etc. TranscriptionFactors->GeneExpression ISO This compound ISO->MAPK inhibits

    Caption: this compound modulates the MAPK signaling cascade.[6]

  • dot

    NFkB_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p65/p50) Proteasome Proteasome IkB_p->Proteasome ubiquitination Proteasome->IkB_p degradation NFkB_active Active NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocation NFkB_IkB NF-κB IκB DNA DNA NFkB_nuc->DNA binds GeneTranscription Inflammatory Gene Transcription DNA->GeneTranscription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK ISO This compound ISO->IKK inhibits

    Caption: this compound suppresses NF-κB activation by inhibiting IKK.[6][7]

References

Optimization of Isorhapontigenin incubation time for maximum cellular uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the incubation time of isorhapontigenin (ISO) to achieve maximum cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is the expected timeframe for this compound to enter cells?

A1: While specific time-course data for the cellular uptake of this compound is not extensively published, in vivo pharmacokinetic studies in rodents show that it is rapidly absorbed and distributed to tissues.[1][2][3] This suggests that uptake into cultured cells is also likely to be a relatively rapid process. However, the optimal incubation time to achieve maximum intracellular concentration or a desired biological effect will depend on the cell type, this compound concentration, and the specific experimental endpoint.

Q2: What are the typical concentrations of this compound used in cell culture experiments?

A2: The concentrations of this compound used in vitro vary depending on the cell line and the biological effect being investigated. Concentrations typically range from the low micromolar (e.g., 5 µM) to higher concentrations (e.g., 100 µM). It is crucial to determine the cytotoxic threshold of this compound for your specific cell line to ensure that the observed effects are not due to cell death.

Q3: How can I determine the optimal incubation time for my specific cell line and experiment?

A3: The most effective way to determine the optimal incubation time is to perform a time-course experiment. This involves incubating your cells with a fixed concentration of this compound and measuring the intracellular concentration or a specific downstream biological effect at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).

Q4: Is this compound stable in cell culture medium?

A4: The stability of this compound in cell culture media over long incubation periods should be considered. It is advisable to minimize exposure to light and assess its stability under your specific experimental conditions if incubations longer than 24 hours are planned.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no detectable intracellular this compound. 1. Inefficient cell lysis. 2. Degradation of this compound. 3. Insufficient incubation time. 4. Low concentration of this compound used.1. Optimize your cell lysis protocol. Ensure complete cell disruption. 2. Prepare fresh stock solutions of this compound. Protect from light. 3. Perform a time-course experiment to identify the optimal uptake window. 4. Increase the concentration of this compound, ensuring it remains below cytotoxic levels.
High variability in cellular uptake between replicates. 1. Inconsistent cell seeding density. 2. Variation in incubation time. 3. Incomplete removal of extracellular this compound before cell lysis.1. Ensure a uniform single-cell suspension and consistent cell numbers across all wells/plates. 2. Standardize the timing of this compound addition and harvesting. 3. Wash the cell monolayer thoroughly with ice-cold PBS before lysis to remove any residual extracellular compound.
Observed cellular effects do not correlate with expected uptake. 1. Indirect biological effects. 2. This compound metabolism. 3. Saturation of uptake transporters.1. The biological readout may have a delayed response compared to the initial uptake. Correlate uptake with a proximal downstream signaling event. 2. Consider that this compound may be metabolized by the cells, and the metabolites could be active. 3. If using very high concentrations, cellular uptake mechanisms may become saturated. Test a range of concentrations.

Data Presentation

Table 1: this compound Concentrations Used in Various Cell-Based Assays

Cell LineConcentration RangeIncubation TimeObserved EffectReference
Human Bladder Cancer (T24)5 - 60 µM24 hDose-dependent reduction in cell viability.[4]
Human Airway Epithelial (A549)up to 100 µM1 hSuppression of IL-1β-induced c-Jun activation.[5]
Mouse Epidermal (Cl41)30 - 50 µM24 h - 3 weeksDownregulation of cyclin D1, G0/G1 cell-cycle arrest.[6]
CardiomyocytesNot SpecifiedNot SpecifiedInhibition of Ang II-induced hypertrophy.[7]
Non-Small-Cell Lung CancerNot SpecifiedNot SpecifiedInhibition of cell growth, angiogenesis, migration, and invasion.[8]

Experimental Protocols

Protocol 1: Time-Course Experiment for this compound Uptake
  • Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting.

  • This compound Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Cell Harvesting and Washing:

    • At each time point, remove the medium.

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

    • Aspirate the final wash completely.

  • Cell Lysis:

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer or 1% SDS).

    • Scrape the cells and collect the lysate.

    • Sonicate the lysate to ensure complete homogenization.

  • Quantification of Intracellular this compound:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

    • Analyze the intracellular concentration of this compound using HPLC-UV or LC-MS/MS (see Protocol 2).

    • Normalize the amount of this compound to the total protein content.

Protocol 2: Quantification of Intracellular this compound by HPLC-UV

This protocol is adapted from a method for quantifying this compound in biological matrices.[1][9][10]

  • Sample Preparation (from cell lysate):

    • To one volume of cell lysate, add three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., trans-stilbene) to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 325 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Create a standard curve of this compound in the lysis buffer.

    • Calculate the concentration of this compound in the samples based on the standard curve and normalize to the protein concentration of the lysate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cluster_analysis Analysis seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with ISO and Vehicle seed_cells->treat_cells prepare_iso Prepare this compound Stock prepare_iso->treat_cells incubate Incubate for Various Time Points (e.g., 0, 15, 30, 60, 120, 240 min) treat_cells->incubate wash_cells Wash Cells with Ice-Cold PBS incubate->wash_cells lyse_cells Lyse Cells and Collect Lysate wash_cells->lyse_cells protein_assay Determine Protein Concentration lyse_cells->protein_assay hplc_ms Quantify Intracellular ISO (HPLC-UV or LC-MS/MS) lyse_cells->hplc_ms normalize Normalize ISO to Protein Content protein_assay->normalize hplc_ms->normalize plot Plot Uptake vs. Time normalize->plot

Caption: Workflow for determining the optimal incubation time for this compound cellular uptake.

signaling_pathways cluster_iso This compound Effects cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathways cluster_tf Transcription Factors cluster_other Other Pathways ISO This compound PI3K PI3K ISO->PI3K Inhibits Erk Erk1/2 ISO->Erk Inhibits JNK JNK ISO->JNK Inhibits p38 p38 ISO->p38 Inhibits NFkB NF-κB ISO->NFkB Inhibits AP1 AP-1 (c-Jun/c-Fos) ISO->AP1 Inhibits NEDD9 NEDD9 ISO->NEDD9 Downregulates Akt Akt PI3K->Akt Wnt Wnt/β-Catenin NEDD9->Wnt Regulates

Caption: Signaling pathways modulated by this compound.

References

Isorhapontigenin Interference with Common Fluorescent Probes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing isorhapontigenin in studies involving common fluorescent probes. This compound, a bioactive stilbene (B7821643), possesses intrinsic spectroscopic properties that may interfere with fluorescence-based assays, potentially leading to data misinterpretation. This guide offers troubleshooting advice, detailed experimental protocols for assessing interference, and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Can this compound's intrinsic fluorescence interfere with my assay?

A1: Yes, it is highly probable. This compound is a stilbene derivative, a class of molecules known to be fluorescent.[1][2] It exhibits a maximum UV absorbance around 325 nm, indicating it can be excited by wavelengths in the UV range and may emit fluorescence that could overlap with the emission spectra of common fluorescent probes.[3] The trans-isomer of this compound can also be converted to a cis-isomer under fluorescent light, and these isomers have different UV absorption profiles, which could lead to variability in autofluorescence.[4] It is crucial to perform autofluorescence controls to quantify this potential interference.

Q2: How can I check if this compound is autofluorescent in my experimental conditions?

A2: You should always run a "compound-only" control. This involves preparing samples with this compound at the same concentrations used in your experiment but without the fluorescent probe.[5][6] Measure the fluorescence at the excitation and emission wavelengths of your probe. A significant signal in these wells compared to the vehicle control indicates autofluorescence.

Q3: Besides autofluorescence, are there other ways this compound can interfere with my fluorescent probes?

A3: Yes. This compound could potentially interfere in two other significant ways:

  • Quenching: It might absorb the light emitted by the fluorescent probe (a phenomenon known as the inner filter effect) or directly interact with the excited fluorophore, causing a decrease in the fluorescence signal that is not related to the biological activity being measured.[7][8]

  • Direct Reaction: As an antioxidant, this compound could directly react with and reduce the oxidized, fluorescent form of ROS probes like DCFH-DA, leading to an underestimation of ROS levels.[9][10]

Q4: I am using a DCFH-DA probe to measure ROS. What specific issues should I be aware of with this compound?

A4: With DCFH-DA, the primary concerns are:

  • Autofluorescence: this compound's potential fluorescence might artificially increase the measured signal, leading to a false positive for ROS production.

  • Direct Antioxidant Effect: this compound is a known antioxidant and could directly scavenge ROS or react with the oxidized DCF, reducing the fluorescent signal and masking a real biological effect.[11]

  • Cell-Free Oxidation: Some compounds can directly oxidize DCFH in the absence of cellular ROS.[9][10] It is important to test this in a cell-free system.

Q5: I am using JC-1 to measure mitochondrial membrane potential. How might this compound interfere?

A5: For the JC-1 assay, potential interferences include:

  • Spectral Overlap: The autofluorescence of this compound could potentially overlap with the green fluorescence of JC-1 monomers or the red fluorescence of J-aggregates, skewing the ratio used to determine mitochondrial membrane potential.

  • Quenching: this compound could quench the fluorescence of either the monomer or the aggregate form of JC-1, again affecting the calculated ratio.

Q6: What are the potential interferences of this compound with Fluo-4 AM for calcium imaging?

A6: When using Fluo-4 AM, be mindful of:

  • Autofluorescence: this compound's intrinsic fluorescence could contribute to the overall signal, potentially being misinterpreted as an increase in intracellular calcium.

  • Quenching: It could reduce the fluorescence intensity of Fluo-4, leading to an underestimation of calcium concentration changes.

Troubleshooting Guides

Issue 1: High background fluorescence in this compound-treated cells.
  • Possible Cause: Autofluorescence of this compound.

  • Troubleshooting Steps:

    • Run a compound-only control: Prepare wells with cells and this compound at your experimental concentrations but without the fluorescent probe.

    • Measure fluorescence: Read the plate at the same excitation/emission wavelengths used for your probe.

    • Subtract background: If significant fluorescence is detected, subtract this value from your experimental readings.

    • Consider spectral unmixing: If your imaging software allows, acquire the full emission spectrum of this compound and use spectral unmixing algorithms to separate its signal from your probe's signal.[12]

Issue 2: Unexpected decrease in fluorescence signal with this compound treatment.
  • Possible Cause: Fluorescence quenching by this compound.

  • Troubleshooting Steps:

    • Perform a cell-free quenching assay: In a multi-well plate, add the fluorescent probe (in its active, fluorescent form, e.g., DCF for DCFH-DA assays) at a fixed concentration.

    • Add this compound: Add a range of concentrations of this compound to the wells.

    • Measure fluorescence: Read the fluorescence intensity. A concentration-dependent decrease in fluorescence indicates quenching.

Issue 3: Inconsistent or non-reproducible results in ROS assays with DCFH-DA.
  • Possible Cause: Direct reaction of this compound with the probe or ROS, or instability of this compound.

  • Troubleshooting Steps:

    • Cell-free DCFH oxidation assay: Mix DCFH-DA with a known ROS generator (e.g., H₂O₂) in a cell-free buffer. Add this compound and measure the fluorescence over time. A decrease in the rate of fluorescence increase compared to the control (without this compound) suggests a direct antioxidant effect.

    • Assess compound stability: this compound's trans-isomer can convert to the cis-isomer under light exposure.[4] Protect this compound solutions from light and prepare them fresh for each experiment to ensure consistency.

Data Presentation: Potential Interference Summary

Fluorescent ProbeParameter MeasuredPotential Interference by this compoundRecommended Control Experiments
DCFH-DA Reactive Oxygen Species (ROS)Autofluorescence: Additive signal. Quenching: Signal reduction. Direct Antioxidant Activity: Signal reduction.1. Compound autofluorescence control (cells + this compound, no probe). 2. Cell-free quenching assay. 3. Cell-free ROS scavenging assay.
JC-1 Mitochondrial Membrane PotentialAutofluorescence: Spectral overlap with monomer (green) and/or J-aggregate (red) emission. Quenching: Reduction of green and/or red fluorescence.1. Compound autofluorescence control (cells + this compound, no probe). 2. Cell-free quenching assay with JC-1 monomers and aggregates (if possible).
Fluo-4 AM Intracellular CalciumAutofluorescence: Additive signal. Quenching: Signal reduction.1. Compound autofluorescence control (cells + this compound, no probe). 2. Cell-free quenching assay with Ca²⁺-bound Fluo-4.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the experimental probe.

Materials:

  • This compound stock solution

  • Assay buffer or cell culture medium (phenol red-free)

  • Black, clear-bottom multi-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiments.

  • Add the this compound dilutions to the wells of the microplate. Include wells with vehicle control (e.g., DMSO) and buffer-only blanks.

  • If performing a cell-based assay, plate cells at the desired density and allow them to adhere. Treat the cells with the this compound dilutions.

  • Incubate the plate under the same conditions as your main experiment.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. A concentration-dependent increase in fluorescence in the this compound-only wells indicates autofluorescence. This value can be subtracted from your experimental data.

Protocol 2: Cell-Free Quenching Assay

Objective: To determine if this compound quenches the fluorescence of the probe.

Materials:

  • This compound stock solution

  • The fluorescent form of your probe (e.g., DCF, Ca²⁺-saturated Fluo-4, JC-1 monomer/aggregate)

  • Assay buffer

  • Black multi-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the active fluorophore in the assay buffer at a concentration that gives a robust signal.

  • Prepare a serial dilution of this compound.

  • In the microplate, add the fluorophore solution to a set of wells.

  • Add the this compound dilutions to these wells. Include a vehicle control.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity.

  • Data Analysis: A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_controls Controls cluster_analysis Data Analysis prep_cells Prepare Cells treat_cells Treat Cells with ISO prep_cells->treat_cells control_auto Autofluorescence Control (Cells + ISO, No Probe) prep_cells->control_auto control_blank Blank Control (Cells + Probe, No ISO) prep_cells->control_blank prep_iso Prepare this compound (ISO) Dilutions prep_iso->treat_cells prep_iso->control_auto control_cellfree Cell-Free Controls (Quenching/Direct Reaction) prep_iso->control_cellfree prep_probe Prepare Fluorescent Probe load_probe Load Cells with Probe prep_probe->load_probe prep_probe->control_blank prep_probe->control_cellfree treat_cells->load_probe measure_exp Measure Experimental Fluorescence load_probe->measure_exp correct_data Correct for Autofluorescence and Quenching measure_exp->correct_data control_auto->correct_data control_blank->correct_data control_cellfree->correct_data analyze Analyze Biological Effect correct_data->analyze

Caption: Experimental workflow for fluorescence assays with this compound, including essential controls.

signaling_pathway ISO This compound ROS Cellular ROS ISO->ROS Antioxidant Effect Mito Mitochondria ISO->Mito Affects MMP Ca Intracellular Ca²⁺ ISO->Ca Modulates Ca²⁺ Signaling DCFH DCFH-DA Probe ISO->DCFH Potential Interference (Autofluorescence/Quenching) JC1 JC-1 Probe ISO->JC1 Potential Interference (Autofluorescence/Quenching) Fluo4 Fluo-4 AM Probe ISO->Fluo4 Potential Interference (Autofluorescence/Quenching) ROS->DCFH Oxidizes Mito->JC1 Accumulates based on MMP Ca->Fluo4 Binds to

Caption: Potential interactions of this compound with common fluorescent probes and their biological targets.

References

Technical Support Center: Antibody Validation in Isorhapontigenin Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of antibodies used in isorhapontigenin (ISO) research. Accurate antibody validation is critical for obtaining reliable and reproducible data when investigating the molecular mechanisms of this promising phytochemical.

Frequently Asked Questions (FAQs)

Q1: Why is antibody validation particularly important in this compound research?

Q2: What are the first steps I should take when selecting an antibody for my this compound study?

A2: When selecting an antibody, it is essential to:

  • Review the manufacturer's data: Look for validation data in your specific application (e.g., Western Blot, IHC, ICC/IF) and with the species you are using.

  • Check for knockout/knockdown validation: The gold standard for antibody validation is to test the antibody in a system where the target protein is absent. Look for manufacturers who provide knockout (KO) or knockdown (KD) validated antibodies.[5][6]

  • Search the literature: Look for publications where the specific antibody has been used successfully in a similar context to your this compound study.

  • Consider the epitope: For studying protein phosphorylation, use antibodies specific to the phosphorylated site of interest. For example, when studying Akt activation, an antibody that detects phosphorylation at Ser473 is commonly used.[7][8]

Q3: What are the recommended positive and negative controls for validating an antibody for use in this compound research?

A3: Appropriate controls are essential for validating antibody specificity.

  • Positive Controls:

    • Cell lines with known target expression: Use a cell line known to express your protein of interest at a high level.

    • Treated samples: If you are studying a signaling pathway, you can treat cells with a known activator or inhibitor of that pathway to induce or reduce the expression/phosphorylation of your target protein. For example, when studying Akt phosphorylation, insulin (B600854) can be used to stimulate the pathway.[8]

  • Negative Controls:

    • Knockout/knockdown cells or tissues: The most definitive negative control is a cell line or tissue where the gene for the target protein has been knocked out or its expression knocked down using siRNA or shRNA.[5][9]

    • Tissues with known low or no expression: Use a tissue type that is known not to express the target protein.

    • Secondary antibody only control: This control, where the primary antibody is omitted, is crucial to check for non-specific binding of the secondary antibody.[4]

Q4: I am seeing multiple bands in my Western Blot when probing for a protein in this compound-treated cells. What could be the cause?

A4: Multiple bands on a Western Blot can be due to several factors:

  • Protein isoforms or splice variants: Your target protein may exist in multiple forms.

  • Post-translational modifications: Modifications like phosphorylation can alter the apparent molecular weight of a protein.

  • Antibody cross-reactivity: The antibody may be recognizing other proteins with similar epitopes.

  • Protein degradation: The lower molecular weight bands could be degradation products of your target protein.

  • Dimerization or multimerization: Higher molecular weight bands could represent protein complexes.

It's important to consult the literature and antibody datasheet to see if multiple bands are expected for your target protein. Performing a knockout/knockdown experiment can help determine which band is the specific target.[5][9]

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Results in Western Blotting

This guide addresses common issues encountered during Western Blotting experiments in the context of this compound research.

Problem Potential Cause Recommended Solution
No Signal or Weak Signal Insufficient protein loading.Ensure you are loading an adequate amount of protein (typically 20-30 µg of total cell lysate).
Low antibody concentration.Optimize the primary antibody concentration by performing a titration.
Inactive secondary antibody or substrate.Use fresh secondary antibody and substrate.
Over-blocking.Reduce the blocking time or the concentration of the blocking agent.
Target protein not expressed in the sample.Run a positive control to confirm that your system is working.
High Background Primary or secondary antibody concentration is too high.Decrease the antibody concentrations and/or reduce incubation times.[4]
Insufficient washing.Increase the number and/or duration of washes.
Blocking is inadequate.Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Non-Specific Bands Primary antibody is not specific.Validate the antibody with a knockout/knockdown sample. If unavailable, try a different antibody, preferably a monoclonal one.
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.
Secondary antibody is cross-reacting.Run a secondary-only control. Consider using a pre-adsorbed secondary antibody.

Data Presentation

Table 1: Summary of Antibodies Used in this compound Research

This table summarizes antibodies that have been used in published studies investigating the effects of this compound.

Target ProteinAntibody (Manufacturer, Cat. No.)ApplicationSpeciesValidation MentionedReference
NEDD9 Cell Signaling Inc., #4044WB, IHCHumanNot specified in paper[10]
non-p-β-Catenin Cell Signaling Inc., #19807WBHumanNot specified in paper[10]
β-Catenin Cell Signaling Inc., #9582WBHumanNot specified in paper[10]
HIF-1α GeneTex, #GTX131826WBHumanNot specified in paper[10]
p-Akt (Ser473) Cell Signaling Technology, #9271WBHuman, Mouse, RatPhospho-specificity confirmed[7][11]
Akt (pan) Cell Signaling Technology, #4691WBHuman, Mouse, RatTotal protein detection[12]
Nrf2 Novus Biologicals, NBP1-32822WB, ICC/IFHumansiRNA knockdown validation[13]
KEAP1 GeneTex, GTX31864WB, IHC-PHuman, Mouse, RatPeptide competition[14]
KEAP1 ABclonal, A25951WB, IF/ICCHuman, Mouse, RatKnockout (KO) validation[5]
Table 2: Hypothetical Antibody Performance Comparison for a Key Target (e.g., p-Akt Ser473)

This table provides a hypothetical comparison to guide researchers in selecting an antibody. The performance characteristics are based on common issues reported in the literature and datasheets.

AntibodyClonalityValidationSignal-to-NoiseSpecificityRecommended Use
Antibody A MonoclonalKnockout ValidatedHighExcellentQuantitative Western Blot, IHC
Antibody B PolyclonalPeptide CompetitionModerateGood (minor cross-reactivity)Western Blot (qualitative)
Antibody C MonoclonalNot specifiedLowPoor (multiple non-specific bands)Not Recommended

Experimental Protocols

Protocol 1: Western Blotting for Detecting Protein Expression and Phosphorylation
  • Sample Preparation:

    • Treat cells with this compound at desired concentrations and time points.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins on a polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (at the optimized dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

Protocol 2: Immunohistochemistry (IHC) for Protein Localization
  • Tissue Preparation:

    • Fix tissues in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Antigen Retrieval:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with a blocking serum.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex.

  • Visualization and Counterstaining:

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

Signaling Pathways and Workflows

PI3K_Akt_Signaling This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt mTORC2->Akt pAkt_T308 p-Akt (Thr308) pAkt_S473 p-Akt (Ser473) Downstream Downstream Targets (e.g., GSK3β, mTORC1) pAkt_T308->Downstream pAkt_S473->Downstream Cell_Response Cell Survival, Proliferation, Metabolism Downstream->Cell_Response

Caption: The PI3K/Akt signaling pathway often studied in this compound research.

Keap1_Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Reduces ROS->Keap1 Modifies Cysteines ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Gene_Expression Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: The Keap1/Nrf2 antioxidant response pathway.

Antibody_Validation_Workflow start Select Antibody Based on Datasheet and Literature test_application Test in Intended Application (e.g., Western Blot, IHC) start->test_application positive_control Run Positive Control (e.g., Overexpression Lysate, Known Positive Tissue) test_application->positive_control negative_control Run Negative Control (e.g., Knockout Lysate, Known Negative Tissue) positive_control->negative_control is_specific Is the Signal Specific and at the Correct Molecular Weight/Location? negative_control->is_specific optimize Optimize Protocol (e.g., Antibody Dilution, Blocking, Antigen Retrieval) is_specific->optimize No validated Antibody Validated for Use is_specific->validated Yes optimize->test_application reject Reject Antibody, Select a New One optimize->reject If optimization fails

Caption: A general workflow for antibody validation in your lab.

WB_Troubleshooting start Unexpected Bands in Western Blot check_mw Are Bands at Expected Molecular Weight? start->check_mw check_controls Check Positive and Negative Controls check_mw->check_controls Yes non_specific Likely Non-Specific Binding check_mw->non_specific No is_in_neg Is the Band Present in the Negative Control? check_controls->is_in_neg is_in_neg->non_specific Yes specific_band Band is Likely Specific is_in_neg->specific_band No optimize_wb Optimize WB Conditions: - Increase Washing - Decrease Antibody Conc. - Change Blocking Agent non_specific->optimize_wb retest Retest Antibody optimize_wb->retest different_ab Consider a Different Antibody retest->different_ab If issue persists consider_isoforms Consider Protein Isoforms, PTMs, or Degradation specific_band->consider_isoforms

Caption: A troubleshooting decision tree for unexpected Western Blot results.

References

Technical Support Center: Isorhapontigenin for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhapontigenin for in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for intravenous (IV) administration?

For intravenous administration, this compound can be formulated as a solution using 0.3 M Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1] This approach helps to increase the aqueous solubility of the compound for injection.

Q2: How can I prepare this compound for oral administration?

For oral gavage, this compound is typically administered as a suspension. A common vehicle used is 0.3% (w/v) carboxymethylcellulose (CMC) in water.[1] Another study used 0.3% sodium carboxymethylcellulose with 0.2% L-ascorbic acid as the vehicle.[2][3]

Q3: What are some typical dosages used for in vivo studies with this compound?

Dosages can vary depending on the animal model and administration route. Here are some examples from published studies:

  • Intravenous (IV) in rats: 30 µmol·kg⁻¹ (7.74 mg·kg⁻¹) and 90 µmol/kg (23.2 mg/kg).[1][4]

  • Oral (p.o.) in rats: 100 µmol/kg (25.8 mg/kg), 200 µmol/kg (51.6 mg/kg), and 600 µmol·kg⁻¹ (154.8 mg·kg⁻¹).[1][4]

  • Oral (p.o.) in mice: 200 µmol/kg (equivalent to 51.7 mg/kg).[2][3]

  • Intraperitoneal (IP) in mice: 30 mg/kg/day.[5]

Q4: Is this compound stable in solution?

The stability of this compound can be a concern, particularly due to its light-sensitive nature.[1] To enhance stability, L-ascorbic acid (at a final concentration of 0.1 mg/mL or 0.2%) can be added to both intravenous and oral formulations.[1][2][3] It is also recommended to perform all laboratory procedures under dimly lit conditions to prevent photo-isomerization.[1]

Q5: Does the limited aqueous solubility of this compound affect its oral bioavailability?

Interestingly, despite its limited aqueous solubility, this compound has been shown to be rapidly absorbed after oral administration and possesses a relatively high absolute oral bioavailability (approximately 47.2% in rats).[4][6] Some studies suggest that poor solubility is not a major barrier to its oral absorption.[2][7]

Troubleshooting Guide

Issue 1: Precipitation of this compound in the prepared formulation.

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of your this compound batch in the specific solvent. While comprehensive solubility data is limited, it is known to be soluble in organic solvents like DMSO, methanol, and ethanol.[8] For aqueous-based vehicles, solubility is low.

    • Use a Co-solvent or Excipient: For intravenous formulations, ensure you are using a solubilizing agent like HP-β-CD at an adequate concentration (e.g., 0.3 M).[1]

    • Prepare a Suspension for Oral Dosing: For oral administration, preparing a homogenous suspension in a vehicle like 0.3% CMC is the standard method and avoids the need for complete dissolution.[1]

    • Sonication: Gentle sonication may help in dispersing the compound in a suspension.

Issue 2: Inconsistent results or lower than expected efficacy in in vivo experiments.

  • Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Add a Stabilizer: Incorporate L-ascorbic acid into your formulation to enhance stability.[1][2]

    • Protect from Light: Handle the compound and its formulations under dim light to prevent photo-isomerization.[1]

    • Fresh Preparations: Prepare the formulations fresh before each experiment.

  • Possible Cause 2: Improper administration technique.

  • Troubleshooting Steps:

    • Ensure Proper Gavage/Injection: For oral gavage, ensure the compound is delivered directly to the stomach.[9] For intravenous injection, confirm proper placement in the vein to avoid extravasation.[9]

    • Homogenize Suspensions: If using a suspension, ensure it is well-vortexed before each administration to guarantee a consistent dose.

Issue 3: Observed toxicity or adverse effects in animal subjects.

  • Possible Cause: The vehicle or the compound at the tested concentration may be causing toxicity.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the vehicle from the compound.

    • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic window and identify potential toxicity at higher doses. Studies have shown no acute toxicity in Galleria mellonella larvae at doses up to 20 mg/kg and good biocompatibility in mammalian cells.[10]

    • Monitor Animal Health: Closely monitor the animals for any signs of distress or toxicity after administration.

Quantitative Data Summary

ParameterVehicle/SolventConcentrationAnimal ModelAdministration RouteReference
Formulation 0.3 M HP-β-CD with 0.1 mg/mL L-ascorbic acid5 mg/mLRatIntravenous (IV)[1]
Formulation 0.3% (w/v) CMC with 0.1 mg/mL L-ascorbic acid13.3 mg/mLRatOral (p.o.)[1]
Formulation 0.3% sodium carboxymethylcellulose with 0.2% L-ascorbic acid5 mg/mLMouseOral (p.o.)[2][3]
Dosage Solution30 µmol·kg⁻¹ (7.74 mg·kg⁻¹)RatIntravenous (IV)[4]
Dosage Suspension600 µmol·kg⁻¹ (154.8 mg·kg⁻¹)RatOral (p.o.)[4]
Dosage Not specified30 mg/kg/dayMouseIntraperitoneal (IP)[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

  • Prepare a 0.3 M solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water for injection.

  • Add L-ascorbic acid to a final concentration of 0.1 mg/mL to the HP-β-CD solution.

  • Weigh the required amount of this compound to achieve the desired final concentration (e.g., 5 mg/mL).

  • Gradually add the this compound powder to the HP-β-CD/ascorbic acid solution while vortexing or stirring.

  • Continue mixing until the this compound is completely dissolved.

  • Protect the final solution from light and use it fresh for administration.

Protocol 2: Preparation of this compound for Oral Administration

  • Prepare a 0.3% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Add L-ascorbic acid to a final concentration of 0.1 mg/mL to the CMC solution.

  • Weigh the required amount of this compound to achieve the desired final concentration (e.g., 13.3 mg/mL).

  • Gradually add the this compound powder to the CMC/ascorbic acid solution while vortexing.

  • Continue to vortex or stir until a homogenous suspension is formed.

  • Protect the suspension from light and ensure it is well-vortexed immediately before each animal is dosed.

Visualizations

experimental_workflow_IV Workflow for Preparing this compound for IV Administration prep_vehicle Prepare 0.3M HP-β-CD and 0.1 mg/mL L-ascorbic acid dissolve Dissolve this compound in vehicle prep_vehicle->dissolve weigh_iso Weigh this compound weigh_iso->dissolve administer Administer Intravenously dissolve->administer

Caption: Workflow for IV Formulation.

experimental_workflow_PO Workflow for Preparing this compound for Oral Administration prep_vehicle Prepare 0.3% CMC and 0.1 mg/mL L-ascorbic acid suspend Create a homogenous suspension prep_vehicle->suspend weigh_iso Weigh this compound weigh_iso->suspend administer Administer via Oral Gavage suspend->administer

Caption: Workflow for Oral Formulation.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent In Vivo Results check_degradation Potential Degradation? start->check_degradation check_admin Improper Administration? start->check_admin solution_stability Add Stabilizer (L-ascorbic acid) Protect from Light Use Fresh Preparations check_degradation->solution_stability Yes solution_admin Verify Administration Technique Homogenize Suspension check_admin->solution_admin Yes

Caption: Troubleshooting Inconsistent Results.

References

Validation & Comparative

Comparative Analysis of Isorhapontigenin and Resveratrol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913) (RES), is emerging as a compound of significant interest in the scientific community.[1][2] Structurally similar to resveratrol, a well-studied stilbenoid known for its diverse health benefits, this compound exhibits distinct and often superior biological activities.[3][4] This guide provides a comprehensive, data-driven comparison of the bioactivities of this compound and resveratrol, with a focus on pharmacokinetics, anti-inflammatory, antioxidant, cardioprotective, and anti-cancer effects. A key highlight is this compound's enhanced oral bioavailability, which may overcome a significant limitation of resveratrol, potentially making it a more promising candidate for therapeutic development.[4][5][6]

Comparative Analysis of Bioactivity

Pharmacokinetics and Bioavailability

A critical distinction between the two compounds lies in their pharmacokinetic profiles. Studies in Sprague-Dawley rats consistently demonstrate that this compound has superior oral bioavailability compared to resveratrol.[4][5] Following oral administration, this compound is rapidly absorbed and maintains a longer residence time in systemic circulation.[5][7] In contrast, resveratrol's oral bioavailability is notoriously low, estimated to be less than 1% in humans, due to rapid and extensive metabolism in the intestine and liver.[8][9][10][11] This difference is largely attributed to the methoxy (B1213986) group in this compound's structure, which protects it from rapid enzymatic degradation.

Table 1: Comparative Oral Pharmacokinetic Parameters in Rats

Parameter This compound (ISO) Resveratrol (RES) Fold Difference (ISO vs. RES) Reference
Cmax/Dose Higher Lower ~2-3x Greater [5][7]
AUC/Dose Higher Lower ~2-3x Greater [5][7]
Oral Bioavailability (F) Higher Lower ~1.5-3x Greater [4][5][12]

(Data derived from studies in Sprague-Dawley rats following single oral administration)

Anti-Inflammatory Effects

This compound has demonstrated more potent anti-inflammatory effects than resveratrol in various cellular models. In studies using human airway epithelial cells, this compound was significantly more effective at inhibiting the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Chemokine Ligand 8 (CXCL8).[12][13] The superior activity of this compound is linked to its stronger inhibition of key inflammatory signaling pathways, including NF-κB and the PI3K/Akt pathway.[12]

Table 2: Comparative Anti-Inflammatory Potency (IC₅₀ Values)

Compound Inhibition of IL-6 Release (µM) Inhibition of CXCL8 Release (µM) Cell Model Reference
This compound 26.6 ± 2.1 41.3 ± 6.8 A549 Cells (IL-1β stimulated) [13]
Resveratrol 68.6 ± 4.1 111.5 ± 13.0 A549 Cells (IL-1β stimulated) [13]

(IC₅₀ represents the half-maximal inhibitory concentration. Lower values indicate higher potency.)

Antioxidant Activity

Both compounds are potent antioxidants, capable of mitigating oxidative stress by scavenging reactive oxygen species (ROS).[14][15][16] this compound has been shown to significantly inhibit malondialdehyde (MDA) formation, a marker of lipid peroxidation, in liver microsomes and brain synaptosomes.[17] Its antioxidant effects at concentrations of 10⁻⁵ and 10⁻⁶ mol/L were found to be comparable to or even more potent than the classic antioxidant vitamin E at 10⁻⁴ mol/L.[17] Similarly, both this compound and resveratrol can attenuate oxLDL-induced increases in ROS and H₂O₂ levels in bovine aortic smooth muscle cells, suggesting a role in preventing oxidative damage in the vasculature.[15]

Cardioprotective Effects

This compound shows significant promise in cardiovascular protection. In a rat model of cardiac hypertrophy, this compound was found to prevent the development of hypertrophy by inhibiting oxidative stress and blocking multiple signaling pathways, including PKC, MAPKs (Erk1/2, JNK, p38), and PI3K-Akt.[14] This leads to the inhibition of NF-κB and AP-1 activation, key transcription factors in the hypertrophic process.[14] Resveratrol has also been shown to exert cardioprotective effects in post-infarction models by improving left ventricular function and favorably influencing pathways involving Akt, GSK-3β, MAPKs, and reducing oxidative stress markers like COX-2 and iNOS.[18][19][20] In a rat model of myocardial infarction, this compound demonstrated cardioprotective effects through its anti-oxidant and anti-inflammatory actions.[21]

Anti-Cancer and Anti-Platelet Activity

Both stilbenoids exhibit anti-cancer properties, though their mechanisms and potency can differ. This compound has been shown to induce cell death, cell cycle arrest, and inhibit the proliferation of breast cancer cells.[22] One of its proposed mechanisms involves the inhibition of sphingosine (B13886) kinases and the regulation of tubulin polymerization.[22]

In the context of hematology, this compound is a more selective and potent inhibitor of ADP-induced platelet aggregation compared to resveratrol.[23] this compound was found to have an IC₅₀ of 1.85 µM for inhibiting ADP-induced aggregation, whereas resveratrol's IC₅₀ was greater than 100 µM.[23][24] This effect is potentially mediated through the P2Y12 receptor and involves interference with cAMP and PI3K signaling pathways.[23]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and resveratrol are mediated through the modulation of complex intracellular signaling pathways. Below are diagrams illustrating their comparative effects on key pathways involved in cardiac hypertrophy and inflammation.

Cardiac_Hypertrophy_Signaling Comparative Inhibition of Cardiac Hypertrophy Signaling cluster_stimulus cluster_membrane cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Transcription cluster_outcome Ang II Ang II PKC PKC Ang II->PKC Activates MAPKs MAPKs (Erk1/2, JNK, p38) PKC->MAPKs Phosphorylates PI3K_Akt PI3K-Akt PKC->PI3K_Akt Activates NF_kB_AP1 NF-κB / AP-1 Activation MAPKs->NF_kB_AP1 PI3K_Akt->NF_kB_AP1 Hypertrophy Cardiac Hypertrophy NF_kB_AP1->Hypertrophy Promotes ISO_Inhibition This compound Inhibition ISO_Inhibition->PKC ISO_Inhibition->MAPKs ISO_Inhibition->PI3K_Akt

Caption: this compound's inhibition of cardiac hypertrophy signaling.

Airway_Inflammation_Signaling Comparative Inhibition of Airway Inflammation Signaling cluster_stimulus cluster_cytosol Intracellular Pathways cluster_outcome IL-1b IL-1β NF_kB_AP1 NF-κB / AP-1 IL-1b->NF_kB_AP1 Activates PI3K_Akt_FoxO3A PI3K/Akt/FoxO3A IL-1b->PI3K_Akt_FoxO3A Activates Cytokines Pro-inflammatory Cytokines (IL-6, CXCL8) NF_kB_AP1->Cytokines Upregulates PI3K_Akt_FoxO3A->Cytokines Upregulates ISO_Inhibition This compound (More Potent) ISO_Inhibition->NF_kB_AP1 ISO_Inhibition->PI3K_Akt_FoxO3A Strong Inhibition RES_Inhibition Resveratrol (Less Potent) RES_Inhibition->NF_kB_AP1 RES_Inhibition->PI3K_Akt_FoxO3A

Caption: Comparative inhibition of airway inflammation signaling pathways.

Experimental Methodologies

Accurate comparison of bioactivity relies on standardized experimental protocols. Below are outlines for key assays mentioned in the comparative literature.

Experimental Workflow: In Vitro Anti-Inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of this compound and resveratrol in a cell-based assay.

Experimental_Workflow Workflow for In Vitro Anti-Inflammatory Assay node_style_step node_style_step node_style_action node_style_action node_style_result node_style_result A 1. Cell Culture (e.g., A549 epithelial cells) B 2. Pre-treatment (Incubate with ISO, RES, or Vehicle) A->B C 3. Inflammatory Stimulation (Add IL-1β or other agonist) B->C D 4. Incubation (Allow time for cellular response) C->D E 5. Supernatant Collection (Harvest cell culture media) D->E F 6. Cytokine Measurement (Perform ELISA for IL-6, CXCL8, etc.) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Caption: A typical workflow for an in vitro anti-inflammatory assay.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to act as a hydrogen donor, which is indicative of its free radical scavenging ability.[25]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Store in the dark. Prepare various concentrations of this compound, Resveratrol, and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add a small volume (e.g., 20 µL) of the test compound solution to a larger volume (e.g., 180 µL) of the DPPH working solution.[26] The control well contains only methanol and the DPPH solution.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[25][26]

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Protocol 2: ABTS Radical Cation Decolorization Assay (Antioxidant)

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[27][28]

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[26]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of ~0.70 (±0.02) at 734 nm.

  • Reaction Mixture: Add a small volume (e.g., 10 µL) of the test compound (this compound, Resveratrol, or control) at various concentrations to a larger volume (e.g., 190 µL) of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[26]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Cytokine Release Assay via ELISA (Anti-inflammatory)

This protocol is used to quantify the secretion of specific cytokines (e.g., IL-6, CXCL8) from cells in culture.

  • Cell Seeding: Seed cells (e.g., A549 human lung epithelial cells) in a multi-well plate and grow until they reach 80-90% confluency.

  • Pre-treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of this compound, Resveratrol, or a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., IL-1β at 1 ng/mL) to the wells (except for the unstimulated control) and incubate for a specified period (e.g., 24 hours).[13]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatant.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants using a commercial kit specific for the cytokine of interest (e.g., human IL-6). Follow the manufacturer's instructions for coating, blocking, antibody incubation, and substrate development.

  • Data Analysis: Measure the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve. Determine the inhibitory effect of the compounds relative to the stimulated control.

Conclusion

The comparative analysis reveals that while both this compound and resveratrol possess a broad spectrum of valuable bioactivities, this compound frequently demonstrates superior performance. Its significantly higher oral bioavailability addresses the primary challenge that has limited the clinical translation of resveratrol.[5][29] Furthermore, this compound exhibits greater potency in key areas such as anti-inflammatory and anti-platelet activity.[13][23] These advantages, supported by the experimental data presented, position this compound as a highly promising nutraceutical and a strong candidate for further investigation in the development of novel therapeutics for a range of chronic diseases.[7][29]

References

Isorhapontigenin vs. Pterostilbene: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for effective neuroprotective agents, two stilbenoid compounds, isorhapontigenin and pterostilbene (B91288), have emerged as promising candidates. This guide provides a comprehensive comparison of their neuroprotective effects, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

I. Overview of Neuroprotective Mechanisms

Both this compound and pterostilbene, analogs of resveratrol (B1683913), exhibit significant neuroprotective properties through various mechanisms, primarily centered around their antioxidant and anti-inflammatory activities.[1][2] While they share common pathways, notable differences in their molecular targets and efficacy have been observed in preclinical studies.

This compound has been shown to exert its neuroprotective effects by modulating key signaling pathways involved in oxidative stress and inflammation. In models of cerebral ischemia/reperfusion injury, this compound activates the Protein Kinase Cε (PKCε)/Nrf2/HO-1 pathway, enhancing the cellular antioxidant response.[3][4] It also targets the Aryl Hydrocarbon Receptor (AHR) to inhibit TLR4-mediated inflammation.[5][6]

Pterostilbene demonstrates a broader spectrum of action in neuroprotection. It is known to activate the Nrf2 and SIRT1 pathways, which are crucial for cellular defense against oxidative stress and for promoting cell survival.[7][8][9][10] Pterostilbene also inhibits the pro-inflammatory NF-κB pathway and modulates the activity of PPAR-α, contributing to its anti-inflammatory and neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[7][11][12]

II. Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various experimental studies, providing a direct comparison of the neuroprotective efficacy of this compound and pterostilbene in different models of neurological damage.

Table 1: Effects on Cerebral Ischemia/Reperfusion Injury

ParameterThis compoundPterostilbeneModel System
Infarct Volume Reduction Significantly reduced[3][4]Significantly reduced by 40.90 ± 6.509% (5 mg/kg) and 20.23 ± 10.44% (10 mg/kg)[13]MCAO/R Rat/Mouse Model[3][4][13]
Neurological Score Improvement Significantly improved[3][4]Significantly improved[13][14]MCAO/R Rat/Mouse Model[3][4][13][14]
Brain Edema Reduction Significantly reduced brain water content[5][6]Significantly reduced brain water content[13][14]MCAO/R Rat/Mouse Model[5][6][13][14]
Oxidative Stress Markers Reduced ROS, 4-HNE, 8-OHdG[3][4]Reduced MDA, increased SOD, GPx[14][15]MCAO/R Rat Model & OGD/R in neurons[3][4][14][15]
Inflammatory Markers Reduced microglial activation, inhibited TLR4 signaling[5][6]Reduced TNF-α, IL-1β, IL-6, COX-2, iNOS[14][15]MCAO/R Rat/Mouse Model & LPS-stimulated microglia[5][6][11][14][15]

Table 2: Effects on Neurodegenerative Disease Models

ParameterThis compoundPterostilbeneModel System
Cell Viability (in vitro) Dose-dependently increased in OGD/R-induced injury in SH-SY5Y cells[3]-OGD/R-induced injury in SH-SY5Y cells[3]
Cognitive Function Improvement -Improved in novel object recognition, Y-maze, and Morris water maze tests[8]Mouse model of Alzheimer's disease[8]
Dopaminergic Neuron Protection -Mitigated the loss of dopaminergic neurons and reversed diminished dopamine (B1211576) levels[16]MPTP-induced Parkinson's disease mouse model[16]
Anti-inflammatory Effects -Inhibited activation of microglia and astrocytes, and pro-inflammatory factors (TNF-α, IL-1β)[16]MPTP-induced Parkinson's disease mouse model[16]
Antioxidant Effects -Decreased ROS and MDA, increased TAOC and SOD activity[16]MPTP-induced Parkinson's disease mouse model[16]

III. Experimental Protocols

A detailed description of the methodologies for key experiments cited in this guide is provided below.

Cerebral Ischemia/Reperfusion (MCAO/R) Model
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: Anesthesia is induced, and the middle cerebral artery (MCA) is occluded for a specified duration (e.g., 1-2 hours) using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: this compound or pterostilbene is administered intraperitoneally or orally at specified doses and time points relative to the ischemic insult.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluated using a graded scale (e.g., 0-5) based on motor and behavioral deficits.[3][4][13][14]

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted and viable tissue. The infarct volume is quantified using image analysis software.[3][4][13]

    • Brain Water Content: Calculated by comparing the wet and dry weight of brain tissue.[5][6][13][14]

    • Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers (e.g., ROS, MDA, SOD, GPx) and inflammatory cytokines (e.g., TNF-α, IL-1β) using commercial ELISA kits or specific assays.[3][4][14][15]

    • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, NF-κB) are determined to elucidate the mechanism of action.[3][4][13]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture
  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Procedure: Cells are cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration to induce OGD. Reperfusion is initiated by returning the cells to a normal glucose-containing medium and normoxic conditions.

  • Drug Treatment: this compound or pterostilbene is added to the culture medium at various concentrations before, during, or after OGD.

  • Outcome Measures:

    • Cell Viability Assay: MTT or CCK-8 assays are used to quantify the percentage of viable cells.[3]

    • Measurement of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

    • Western Blot Analysis: Protein levels of signaling molecules are analyzed to understand the underlying mechanisms.[3]

MPTP-Induced Parkinson's Disease Model
  • Animal Model: C57BL/6 mice.

  • Procedure: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism.[16]

  • Drug Administration: Pterostilbene is administered to the mice.[16]

  • Outcome Measures:

    • Behavioral Tests: Motor impairments are assessed.[16]

    • Neurochemical Analysis: Dopamine levels in the striatum are measured.[16]

    • Immunohistochemistry: Loss of dopaminergic neurons and upregulation of α-synuclein are evaluated.[16]

    • Biochemical Assays: Levels of ROS, MDA, total antioxidant capacity (TAOC), and superoxide (B77818) dismutase (SOD) activity are measured.[16]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and pterostilbene, as well as a typical experimental workflow for evaluating neuroprotective agents.

Isorhapontigenin_Signaling_Pathway This compound This compound PKCe PKCe This compound->PKCe activates AHR AHR This compound->AHR activates Nrf2 Nrf2 PKCe->Nrf2 activates HO1 HO1 Nrf2->HO1 induces Oxidative_Stress Oxidative_Stress HO1->Oxidative_Stress inhibits TLR4 TLR4 AHR->TLR4 inhibits Inflammation Inflammation TLR4->Inflammation induces Neuroprotection Neuroprotection Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: this compound's neuroprotective signaling pathways.

Pterostilbene_Signaling_Pathway Pterostilbene Pterostilbene Nrf2 Nrf2 Pterostilbene->Nrf2 activates SIRT1 SIRT1 Pterostilbene->SIRT1 activates NFkB NFkB Pterostilbene->NFkB inhibits PPARa PPARa Pterostilbene->PPARa activates Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response SIRT1->Antioxidant_Response Anti_inflammatory_Response Anti_inflammatory_Response NFkB->Anti_inflammatory_Response PPARa->Anti_inflammatory_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Anti_inflammatory_Response->Neuroprotection

Caption: Pterostilbene's diverse neuroprotective signaling pathways.

Experimental_Workflow Model Induction of Neurological Damage Model Treatment Treatment with this compound or Pterostilbene Model->Treatment Behavioral Behavioral Assessment Treatment->Behavioral Histological Histological Analysis Treatment->Histological Biochemical Biochemical and Molecular Analysis Treatment->Biochemical Analysis Data Analysis and Comparison Behavioral->Analysis Histological->Analysis Biochemical->Analysis

Caption: General experimental workflow for neuroprotection studies.

V. Conclusion

Both this compound and pterostilbene demonstrate considerable promise as neuroprotective agents. This compound shows targeted efficacy in models of cerebral ischemia through specific antioxidant and anti-inflammatory pathways. Pterostilbene appears to have a more multifaceted mechanism of action, with demonstrated benefits in a wider range of neurodegenerative models, including Alzheimer's and Parkinson's disease. The higher bioavailability of pterostilbene compared to resveratrol may also contribute to its potent effects.[8][14] Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential and to guide the development of novel neuroprotective strategies.

References

Cross-Validation of Isorhapontigenin's Anti-Cancer Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Isorhapontigenin (ISO), a naturally occurring stilbenoid and an analog of resveratrol (B1683913), has garnered significant attention within the scientific community for its potential as a potent anti-cancer agent. This guide provides a comprehensive cross-validation of its anti-cancer effects across various preclinical models, offering researchers, scientists, and drug development professionals a comparative overview of its efficacy, supported by experimental data and detailed methodologies.

This compound exhibits a broad spectrum of anti-cancer activities, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of cell proliferation, angiogenesis, migration, and invasion in numerous cancer types.[1] Its superior bioavailability compared to resveratrol makes it a particularly promising candidate for further investigation and development.[1] This guide synthesizes data from in vitro and in vivo studies to present a clear picture of ISO's therapeutic potential.

In Vitro Efficacy: A Comparative Analysis of Cancer Cell Line Sensitivity

The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, demonstrate variability depending on the cancer type and specific cell line.

Cancer TypeCell LineIC50 (µM)Key Effects
Breast CancerMCF734.16Induction of cell death.
T47DNot explicitly quantified, but significant reduction in viability at 20 µM and 40 µM.Inhibition of cell viability and proliferation.
MDA-MB-231Data not availableStudied for anti-cancer effects.
Non-Small-Cell Lung CancerA549Not explicitly quantified, but effective at 40 µM.Inhibition of cell growth, angiogenesis, invasion, and migration.[1]
H23Not explicitly quantified, but effective at 40 µM.Inhibition of cell growth, angiogenesis, invasion, and migration.[1]
H1299Not explicitly quantified, but effective at 40 µM.Inhibition of anchorage-independent growth.[1]
Bladder CancerT24Effective at 20 µM for reducing cyclin D1 expression.Inhibition of cell proliferation and induction of G0/G1 arrest.[2]
UMUC3, RT112, RT4Effective at 5-10 µM for inhibiting proliferation.Downregulation of Cyclin D1 and induction of G0/G1 arrest.[2]

Table 1: Comparative In Vitro Efficacy of this compound in Various Cancer Cell Lines. This table summarizes the available IC50 values and observed anti-cancer effects of this compound across different human cancer cell lines. The data highlights the differential sensitivity of cancer cells to this compound treatment.

In Vivo Anti-Tumor Activity: Evidence from Preclinical Models

Preclinical studies using xenograft mouse models have provided evidence for the in vivo anti-tumor efficacy of this compound. While specific quantitative data on tumor growth inhibition percentages are not consistently reported in the reviewed literature, studies have demonstrated that ISO can significantly inhibit invasive bladder cancer formation in vivo. Further research is required to establish optimal dosing and treatment schedules and to quantify the extent of tumor growth inhibition across a broader range of cancer types.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis. The following diagrams illustrate the key pathways affected by ISO.

experimental_workflow cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MCF7, A549, T24) treatment This compound Treatment cell_lines->treatment cell_viability Cell Viability Assay (MTT Assay) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Calculation cell_viability->ic50 protein_quant Protein Quantification western_blot->protein_quant xenograft Xenograft Mouse Models iso_administration This compound Administration xenograft->iso_administration tumor_measurement Tumor Growth Measurement iso_administration->tumor_measurement tumor_inhibition Tumor Growth Inhibition tumor_measurement->tumor_inhibition

Figure 1: General Experimental Workflow. This diagram outlines the typical experimental process for evaluating the anti-cancer effects of this compound in both in vitro and in vivo models.

NEDD9_pathway ISO This compound NEDD9 NEDD9 ISO->NEDD9 inhibits beta_catenin β-catenin (Active) NEDD9->beta_catenin activates Angiogenesis Angiogenesis NEDD9->Angiogenesis promotes Migration_Invasion Migration & Invasion NEDD9->Migration_Invasion promotes TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression (Proliferation, Invasion) TCF_LEF->Gene_Expression promotes

Figure 2: this compound inhibits the NEDD9/β-catenin signaling pathway. this compound downregulates the scaffolding protein NEDD9, leading to reduced activation of β-catenin and subsequent suppression of genes involved in cancer cell proliferation, invasion, and angiogenesis.[1]

PI3K_AKT_mTOR_pathway ISO This compound PI3K PI3K ISO->PI3K inhibits AKT AKT PI3K->AKT activates HIF1a HIF1α PI3K->HIF1a activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Metabolism Metabolism mTOR->Metabolism promotes Glycolysis Glycolysis HIF1a->Glycolysis promotes

Figure 3: this compound suppresses the PI3K/AKT/mTOR pathway. By inhibiting the PI3K/AKT/mTOR signaling cascade, this compound can impede cancer cell growth, survival, and metabolic processes like glycolysis, which are often dysregulated in cancer.[2]

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, this section outlines the detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Following treatment with this compound, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., NEDD9, β-catenin, p-AKT).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

References

Isorhapontigenin Shows Promise in Metabolic Syndrome Models, Outperforming Other Stilbenoids in Key Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies indicates that isorhapontigenin, a naturally occurring stilbenoid, demonstrates significant potential in managing metabolic syndrome, in some aspects surpassing the effects of other well-known stilbenoids like resveratrol (B1683913), pterostilbene (B91288), and piceatannol (B1677779). This comparison guide synthesizes key findings from preclinical studies, presenting quantitative data, experimental methodologies, and an analysis of the underlying signaling pathways to provide a clear perspective for researchers and drug development professionals.

Metabolic syndrome, a cluster of conditions including obesity, hyperglycemia, dyslipidemia, and hypertension, poses a significant global health challenge. Stilbenoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their therapeutic potential in combating this multifaceted disorder. This guide focuses on the comparative efficacy of this compound against its structural analogs.

Superior Bioavailability: A Key Advantage for this compound

One of the most significant findings is the superior oral bioavailability of this compound compared to resveratrol. Pharmacokinetic studies in Sprague-Dawley rats reveal that this compound exhibits a two- to three-fold greater oral bioavailability than resveratrol, suggesting that it can achieve higher and more sustained concentrations in the bloodstream to exert its therapeutic effects.[1][2]

Comparative Efficacy in Animal Models of Metabolic Syndrome

Recent preclinical studies have provided valuable quantitative data on the effects of this compound and other stilbenoids on key metabolic parameters.

Effects on Body Weight, Glucose, and Cholesterol

A comparative study in Sprague Dawley rats demonstrated the varying effects of different stilbenoids on key metabolic markers. Notably, this compound, pterostilbene, and resveratrol all contributed to reduced body weight gain. While oxyresveratrol (B150227) and resveratrol showed a more pronounced effect on improving fasting blood glucose levels, all tested stilbenoids, including this compound, exhibited significant cholesterol-lowering effects.[3]

In a high-fat diet-induced obesity model in C57BL/6 mice, piceatannol significantly reduced body weight and lowered serum levels of total cholesterol, LDL cholesterol, and glucose.[4][5] Another study focusing on diabetic db/db mice showed that this compound treatment significantly reduced postprandial glucose, insulin (B600854), and free fatty acid levels.[6]

Table 1: Comparative Effects of Stilbenoids on Metabolic Parameters in Rodent Models

StilbenoidAnimal ModelDosage & DurationKey FindingsReference
This compound Sprague Dawley Rats100 µmol/kg/day (oral) for 2 weeksReduced body weight gain; Significantly lowered plasma cholesterol.[3]
db/db Mice25 mg/kg (intraperitoneal) for 5 weeksSignificantly reduced postprandial glucose, insulin, and free fatty acids.[6]
Resveratrol Sprague Dawley Rats100 µmol/kg/day (oral) for 2 weeksReduced body weight gain; Significantly lowered fasting blood glucose and plasma cholesterol.[3]
Pterostilbene Sprague Dawley Rats100 µmol/kg/day (oral) for 2 weeksReduced body weight gain; Significantly lowered plasma cholesterol.[3]
Piceatannol C57BL/6 Mice0.1% or 0.25% in high-fat diet for 10 weeksSignificantly reduced body weight; Lowered serum total cholesterol, LDL, and glucose.[4][5]
Oxyresveratrol Sprague Dawley Rats100 µmol/kg/day (oral) for 2 weeksSignificantly lowered fasting blood glucose and plasma cholesterol.[3]

Table 2: Comparative Pharmacokinetics of this compound and Resveratrol in Sprague-Dawley Rats

Pharmacokinetic ParameterThis compoundResveratrolReference
Cmax/Dose (ng/mL/mg/kg) ~2-3 fold higher-[1][2]
AUC/Dose (ng*h/mL/mg/kg) ~2-3 fold higher-[1][2]
Oral Bioavailability (F) ~2-3 fold higher-[1][2]

Mechanisms of Action: A Look at the Signaling Pathways

The beneficial effects of this compound and other stilbenoids in metabolic syndrome are attributed to their ability to modulate key signaling pathways involved in metabolism and inflammation.

Activation of SIRT1 and PPARγ Pathways

Both this compound and piceatannol have been shown to upregulate the expression of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and longevity.[1] SIRT1 activation is associated with improved insulin sensitivity and reduced inflammation.

This compound has also been demonstrated to exert its anti-diabetic effects by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis and glucose homeostasis.[7][8] this compound promotes the activity of PPARγ and enhances the expression of its target genes, such as GLUT4, which facilitates glucose uptake into cells.[7][8]

SIRT1_Activation cluster_stilbenoids Stilbenoids This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates Piceatannol Piceatannol Piceatannol->SIRT1 Upregulates Metabolic_Regulation Metabolic_Regulation SIRT1->Metabolic_Regulation Improves Inflammation_Reduction Inflammation_Reduction SIRT1->Inflammation_Reduction Reduces

PPARg_Activation This compound This compound PPARg PPARγ This compound->PPARg Activates GLUT4 GLUT4 PPARg->GLUT4 Increases Expression Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Enhances

Inhibition of Inflammatory Pathways

Chronic low-grade inflammation is a hallmark of metabolic syndrome. Pterostilbene has been shown to mitigate inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[9] this compound has also been found to inhibit NF-κB activation, contributing to its anti-inflammatory effects.[10]

NFkB_Inhibition cluster_stilbenoids Stilbenoids Pterostilbene Pterostilbene NFkB NF-κB Pterostilbene->NFkB Inhibits This compound This compound This compound->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

Experimental Protocols

The findings presented in this guide are based on rigorous preclinical studies. Below are summaries of the key experimental methodologies employed.

Comparative Study of Stilbenoids in Sprague Dawley Rats
  • Animal Model: Male Sprague Dawley rats.

  • Treatment: Oral administration of this compound, resveratrol, oxyresveratrol, or pterostilbene at a dose of 100 µmol/kg/day for two weeks. A vehicle group served as the control.

  • Key Parameters Measured: Body weight, fasting blood glucose, and plasma total cholesterol levels.

  • Methodology: Body weight and fasting blood glucose were measured at the beginning and end of the study. Plasma cholesterol was determined from blood samples collected at the end of the two-week treatment period.[3]

Study of this compound in a Diabetic Mouse Model
  • Animal Model: Diabetic db/db mice.

  • Treatment: Intraperitoneal injection of this compound at a dose of 25 mg/kg for five weeks. A vehicle-treated group served as the control.

  • Key Parameters Measured: Postprandial levels of glucose, insulin, and free fatty acids. Insulin sensitivity and glucose tolerance were assessed via insulin tolerance tests (ITT) and glucose tolerance tests (GTT).

  • Methodology: Blood samples were collected to measure metabolic parameters. ITT and GTT were performed to assess glucose metabolism. Adipose tissue was analyzed for changes in adipocyte size and gene expression.[6]

Study of Piceatannol in a High-Fat Diet-Induced Obesity Mouse Model
  • Animal Model: C57BL/6 mice.

  • Treatment: Mice were fed a high-fat diet (HFD) supplemented with 0.1% or 0.25% piceatannol for 10 weeks. A group on a normal diet and a group on HFD without supplementation served as controls.

  • Key Parameters Measured: Body weight, food intake, serum levels of total cholesterol, LDL, HDL, and glucose. Adipose tissue and liver weight were also measured.

  • Methodology: Body weight and food intake were monitored weekly. At the end of the study, blood was collected for biochemical analysis, and organs were weighed. Adipose tissue was histologically examined.[4][5]

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for the management of metabolic syndrome. Its superior bioavailability and potent effects on lipid metabolism and glucose homeostasis, mediated through the activation of key signaling pathways like SIRT1 and PPARγ, position it as a compelling subject for further research. While other stilbenoids like pterostilbene and piceatannol also exhibit significant beneficial effects, the favorable pharmacokinetic profile of this compound may offer a distinct advantage in clinical applications.

Future research should focus on direct, head-to-head comparative studies of these stilbenoids in standardized models of metabolic syndrome to provide a more definitive assessment of their relative efficacy. Furthermore, clinical trials are warranted to translate these promising preclinical findings into tangible therapeutic strategies for patients with metabolic syndrome.

References

Isorhapontigenin and Lifespan Extension: A Comparative Analysis of Reproducibility and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential of isorhapontigenin to extend lifespan, benchmarked against established longevity compounds. This report critically evaluates the existing evidence, highlights the current research gap, and provides a comparative framework based on mechanistic insights and data from related interventions.

Executive Summary: this compound, a stilbene (B7821643) structurally related to resveratrol (B1683913), has garnered interest for its potential health benefits. However, direct, peer-reviewed evidence of its effects on lifespan extension in common model organisms such as Caenorhabditis elegans, Drosophila melanogaster, and Mus musculus is currently lacking. This guide provides a comparative analysis of this compound's known biochemical properties against three well-studied lifespan-extending compounds: resveratrol, rapamycin, and metformin (B114582). By examining their mechanisms of action, particularly their influence on the PI3K/Akt/mTOR and AMPK signaling pathways, this report offers a predictive framework for this compound's potential in longevity research and underscores the critical need for direct experimental validation.

Introduction: The Promise of this compound

This compound is a natural polyphenol and a methoxylated analog of resveratrol. Its structural similarity to resveratrol, a compound extensively studied for its anti-aging properties, suggests that this compound may also possess lifespan-extending capabilities. Notably, studies have indicated that this compound exhibits superior oral bioavailability compared to resveratrol, a factor that could enhance its potential therapeutic efficacy.[1][2][3][4] While direct lifespan studies are absent, research has shown that this compound influences key signaling pathways associated with aging, such as the PI3K/Akt/mTOR pathway.[5][6] This guide aims to bridge the current knowledge gap by comparing the known attributes of this compound with the established effects of resveratrol, rapamycin, and metformin on lifespan and healthspan.

Comparative Analysis of Lifespan Extension

The following tables summarize the quantitative data on the lifespan-extending effects of resveratrol, rapamycin, and metformin in C. elegans, D. melanogaster, and M. musculus. The absence of data for this compound is a notable finding of this review.

Table 1: Effects of Comparator Compounds on Caenorhabditis elegans Lifespan

CompoundStrain(s)Lifespan Extension (Median/Mean)ConcentrationKey Findings & Citations
Resveratrol Wild-type (N2), sir-2.1 mutantVariable, slight increases in some trials5 µMEffects are variable and may be independent of sir-2.1.[7][8][9]
Wild-type3.6% (mean), 3.4% (maximum)5 µMSignificant extension at pharmacologically relevant doses.[8]
Wild-type, daf-16, sir-2.1, aak-2 mutantsSignificant extensionNot specifiedDependent on sir-2.1 and aak-2, but not daf-16.[10]
Rapamycin Wild-typeUp to 21.9% (mean)100 µMDose-dependent effects; late-life treatment is effective.[11][12]
Wild-type, skn-1, daf-16 mutantsSignificant extension100 µMLifespan extension is dependent on skn-1 but not daf-16.[13]
Metformin Wild-type (N2), JU775, MY16Significant extension50 mM, 70 mMEffects are strain-dependent.[14]
Wild-typeSignificant extensionNot specifiedPromotes longevity by stimulating ether lipid production.[15]
Wild-typeSignificant extensionNot specifiedActs through the v-ATPase-Ragulator lysosomal pathway.[16][17]
Wild-typeSignificant extensionNot specifiedIncreases lifespan through mitohormesis via PRDX-2.[18]

Table 2: Effects of Comparator Compounds on Drosophila melanogaster Lifespan

CompoundStrain(s)SexLifespan Extension (Median/Mean)ConcentrationKey Findings & Citations
Resveratrol Canton S, DahomeyBothNo significant effect in seven independent trials1-1000 µMReproducibility of lifespan extension is low.[7][9]
Wild-typeFemaleUp to 15.4% (mean)400 µMEffect is dependent on dietary composition (low sugar-high protein, high-fat).[19][20]
Rapamycin Wild-typeBothSignificant extension50-400 µMIncreases resistance to starvation and paraquat.
Mated FemalesFemaleUp to 81% (median)50 µMOptimal concentration identified.[21]
Wild-typeBothNo repeatable beneficial effect on a balanced diet5-400 µMEffect is sensitive to the nutritional environment.[22]
ND2 mutantBothRobust extension200 µMEffective in a mitochondrial disease model.[4]
Wild-typeBoth9.6% (median)Not specifiedTransient early-life treatment is sufficient.[23][24]
Metformin DahomeyBothNo significant extension1-100 mMActivates AMPK but does not increase lifespan; toxic at high doses.[5]
w1118Not specifiedSignificant extension5 mMSuppresses age-dependent muscle protein aggregate accumulation.[25]

Table 3: Effects of Comparator Compounds on Mus musculus Lifespan

CompoundStrain(s)SexLifespan Extension (Median/Mean)DosageKey Findings & Citations
Resveratrol SAMP8, SAMR1BothSignificant extensionNot specifiedIncreased median and maximum lifespan in normal and Alzheimer's model mice.[26]
C57Bl/6JMaleNo increase on a standard dietNot specifiedTranscriptional changes similar to caloric restriction.[27]
Rapamycin Genetically heterogeneousBoth9-11% (median) in males, 4-15% in females42 ppm in foodLate-life administration is effective and sex-specific.[3]
C57BL/6JNiaBothUp to 60% increase in life expectancy8 mg/kg i.p. daily for 3 monthsTransient middle-age treatment is effective.[28]
Not specifiedBoth17-18% (alone), 26-35% (with trametinib)Not specifiedCombination with trametinib (B1684009) has synergistic effects.[29]
Metformin C57BL/6, B6C3F1Male5.83% (mean)0.1% w/w in dietMimics some benefits of calorie restriction.[2][6]
Not specifiedNot specified~5%0.1% in dietDelayed onset of age-associated diseases.[30][31]

Mechanistic Insights: Signaling Pathways in Longevity

The longevity effects of the comparator compounds are mediated through conserved signaling pathways that regulate cellular metabolism, stress resistance, and survival. This compound is known to modulate the PI3K/Akt/mTOR pathway, a central regulator of growth and aging.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival.[7] Inhibition of this pathway, particularly the mTOR component, is a well-established mechanism for extending lifespan in various organisms.

  • This compound: Studies in cancer cell lines have shown that this compound inhibits the PI3K/Akt/mTOR pathway.[5][6][11] This suggests a potential mechanism through which it could influence lifespan.

  • Resveratrol: Also modulates the PI3K/Akt/mTOR pathway, contributing to its neuroprotective and anti-cancer effects.[9][10][15][19][32]

  • Rapamycin: Is a direct inhibitor of mTORC1 and is one of the most robust pharmacological interventions for extending lifespan across species.[8][14][33][21]

PI3K_Akt_mTOR_Pathway cluster_compounds Compound Interactions GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy This compound This compound This compound->PI3K Resveratrol Resveratrol Resveratrol->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of intervention by this compound, resveratrol, and rapamycin.
The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy. Its activation is associated with increased lifespan and healthspan.

  • Metformin: The primary mechanism of metformin's lifespan-extending effects is believed to be through the activation of AMPK, which mimics a state of dietary restriction.[17][23]

AMPK_Pathway cluster_compound Compound Interaction LowEnergy Low Energy Status (High AMP/ATP ratio) AMPK AMPK LowEnergy->AMPK Catabolism Increased Catabolism AMPK->Catabolism Anabolism Decreased Anabolism AMPK->Anabolism Autophagy Autophagy AMPK->Autophagy StressResistance Stress Resistance AMPK->StressResistance Lifespan Increased Lifespan Autophagy->Lifespan StressResistance->Lifespan Metformin Metformin Metformin->AMPK

Figure 2: The AMPK signaling pathway and its activation by metformin.

Experimental Protocols: A Framework for Future this compound Studies

To address the current gap in knowledge, future studies on this compound should employ standardized and well-documented experimental protocols. The following provides a general framework based on the methodologies cited for the comparator compounds.

Caenorhabditis elegans Lifespan Assay
  • Strain: Wild-type Bristol N2 is a standard strain. Including mutant strains for key aging-related genes (e.g., daf-16, sir-2.1, aak-2) can provide mechanistic insights.

  • Culture Conditions: Worms are typically cultured on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source. Temperature is maintained at 20°C.

  • Compound Administration: this compound, dissolved in a suitable solvent (e.g., DMSO), would be added to the NGM agar at various concentrations. Control plates should contain the solvent alone.

  • Synchronization: A synchronized population of L1 larvae is obtained by bleaching gravid adults.

  • Lifespan Measurement: Synchronized L4 larvae or young adults are transferred to experimental plates. Survival is scored daily or every other day by gentle prodding with a platinum wire. Worms that do not respond are scored as dead. Animals that crawl off the agar, have internal hatching, or burst are censored.

  • Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Drosophila melanogaster Lifespan Assay
  • Strain: Common wild-type strains include Canton S and Dahomey.

  • Culture Conditions: Flies are maintained in vials or cages containing a standard cornmeal-yeast-agar medium. Temperature is typically kept at 25°C with a 12:12 hour light:dark cycle.

  • Compound Administration: this compound is incorporated into the fly food at various concentrations. The solvent control is added to the control food.

  • Experimental Setup: Newly eclosed adult flies are collected and separated by sex. A defined number of flies (e.g., 25-30) are placed in each vial.

  • Lifespan Measurement: Flies are transferred to fresh food vials every 2-3 days, and the number of dead flies is recorded.

  • Statistical Analysis: Survival curves are analyzed using the Kaplan-Meier method and log-rank test.

Mus musculus Lifespan Assay
  • Strain: Genetically heterogeneous mice (e.g., UM-HET3) are often preferred to inbred strains to increase the generalizability of the findings. Common inbred strains include C57BL/6.

  • Housing: Mice are housed under specific pathogen-free conditions with controlled temperature, humidity, and light cycle.

  • Compound Administration: this compound can be administered in the diet, drinking water, or via oral gavage. The dosage should be determined based on preliminary pharmacokinetic and toxicity studies.

  • Experimental Design: Mice are typically started on the experimental diet at a specific age (e.g., middle age). Body weight and food intake are monitored regularly.

  • Lifespan Measurement: The date of natural death is recorded for each mouse. A subset of animals may be euthanized at a predetermined endpoint for tissue analysis.

  • Statistical Analysis: Survival data is analyzed using the Kaplan-Meier method and log-rank test. Healthspan can be assessed through various functional tests (e.g., grip strength, rotarod) and pathological analysis at the end of life.

Experimental_Workflow Organism Model Organism (C. elegans, D. melanogaster, M. musculus) Treatment Treatment Groups (this compound vs. Control) Organism->Treatment Lifespan Lifespan Measurement (Survival Curves) Treatment->Lifespan Healthspan Healthspan Assessment (Stress Resistance, Function) Treatment->Healthspan Analysis Statistical Analysis & Mechanistic Studies Lifespan->Analysis Healthspan->Analysis

Figure 3: A generalized experimental workflow for assessing the effects of this compound on lifespan and healthspan.

Discussion and Future Directions

The absence of direct lifespan data for this compound represents a significant void in the field of aging research. While its structural similarity to resveratrol and its demonstrated effects on the PI3K/Akt/mTOR pathway are promising, these are not substitutes for empirical evidence. The variability in the lifespan-extending effects of resveratrol across different studies and model organisms highlights the importance of rigorous, independent validation for any new compound.[7][9][34]

Future research should prioritize conducting well-controlled lifespan studies of this compound in C. elegans, D. melanogaster, and M. musculus. These studies should investigate a range of doses and consider sex-specific effects, as these have been shown to be important for other longevity interventions.[19] Furthermore, given the potential for improved bioavailability, this compound may exhibit more consistent and potent effects than resveratrol.

In addition to lifespan, the assessment of healthspan parameters is crucial. This includes measures of stress resistance (e.g., oxidative, thermal), physical function, and the incidence of age-related pathologies.[12][28][35]

Conclusion

While this compound holds promise as a potential geroprotective compound due to its favorable bioavailability and its interaction with key aging-related signaling pathways, the current lack of direct evidence for its lifespan-extending effects necessitates a cautious and evidence-based approach. This comparative guide provides a framework for understanding its potential by benchmarking it against the well-characterized compounds resveratrol, rapamycin, and metformin. The data and protocols presented herein are intended to guide future research to definitively determine the reproducibility and efficacy of this compound in promoting longevity and healthspan. The scientific community eagerly awaits the results of such studies to ascertain whether this compound can translate its preclinical promise into a validated intervention for healthy aging.

References

Isorhapontigenin: An In Vivo Confirmation of its Mechanism of Action and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhapontigenin (ISO), a methoxylated analog of resveratrol (B1683913), is emerging as a promising therapeutic agent with a diverse range of biological activities.[1][2][3] Extensive preclinical research has not only elucidated its mechanisms of action but also highlighted its superior pharmacokinetic profile compared to its parent compound, resveratrol.[4][5][6][7] This guide provides a comprehensive overview of the in vivo confirmed mechanisms of this compound, presenting a comparative analysis with relevant alternatives and supported by experimental data.

Superior Pharmacokinetics: The Advantage of this compound

A significant hurdle in the clinical development of resveratrol has been its poor bioavailability.[8] In contrast, this compound has demonstrated a more favorable pharmacokinetic profile in preclinical models.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Resveratrol in Sprague-Dawley Rats

ParameterThis compound (ISO)ResveratrolFold Difference (ISO vs. Resveratrol)
Cmax/Dose ~2-3x higherLower~2-3
AUC/Dose ~2-3x higherLower~2-3
Oral Bioavailability (F) ~50% higherLower~1.5
Data compiled from studies in Sprague-Dawley rats.[4][5][6][7]

These findings underscore this compound's potential as a more viable clinical candidate due to its enhanced systemic exposure following oral administration.[4][5]

Anti-Inflammatory Activity: A Corticosteroid-Independent Mechanism

In the context of chronic obstructive pulmonary disease (COPD), this compound has been shown to suppress airway epithelial cell inflammation through a mechanism distinct from corticosteroids.[4][5]

Comparative Efficacy in Suppressing Inflammatory Mediators

This compound exhibits potent inhibitory effects on the release of key pro-inflammatory cytokines, IL-6 and CXCL8, from human airway epithelial cells. Notably, its potency is significantly greater than that of resveratrol.

Table 2: In Vitro Inhibition of IL-6 and CXCL8 Release by this compound and Resveratrol

CompoundIC50 for IL-6 InhibitionIC50 for CXCL8 Inhibition
This compound At least 2-fold lower than ResveratrolAt least 2-fold lower than Resveratrol
Resveratrol Higher than this compoundHigher than this compound
Data from primary human airway epithelial cells stimulated with IL-1β.[4][5]
Mechanism of Action: Targeting Key Signaling Pathways

This compound's anti-inflammatory effects are mediated through the inhibition of multiple signaling pathways, including NF-κB, AP-1, and the PI3K/Akt/FoxO3A pathway.[4][5][9] The latter is particularly significant as it is relatively insensitive to dexamethasone, a commonly used corticosteroid.[4][5]

G cluster_stimulus Inflammatory Stimulus (e.g., IL-1β) cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response Stimulus IL-1β PI3K PI3K Stimulus->PI3K NFkB NF-κB Stimulus->NFkB AP1 AP-1 Stimulus->AP1 Akt Akt PI3K->Akt Akt->NFkB Cytokines IL-6, CXCL8 NFkB->Cytokines AP1->Cytokines This compound This compound This compound->PI3K inhibition This compound->Akt inhibition This compound->NFkB inhibition This compound->AP1 inhibition Resveratrol Resveratrol (weaker inhibition) Resveratrol->PI3K Resveratrol->Akt Resveratrol->NFkB Resveratrol->AP1 Dexamethasone Dexamethasone Dexamethasone->NFkB inhibition Dexamethasone->AP1 inhibition

Caption: this compound's anti-inflammatory signaling pathway.

Anti-Platelet Activity: Selective Inhibition of ADP-Stimulated Aggregation

This compound has been identified as a selective inhibitor of ADP-induced platelet aggregation, demonstrating a more potent and specific action compared to resveratrol.[1][10]

Comparative Efficacy in Inhibiting Platelet Aggregation

Table 3: In Vitro Inhibition of ADP-Induced Platelet Aggregation

CompoundIC50
This compound 1.85 µM
Resveratrol > 100 µM
Data from in vitro studies on human platelets.[1][10]

Importantly, at its IC50 concentration for inhibiting ADP-induced aggregation, this compound did not affect hemostasis in mice, suggesting a favorable safety profile with a lower risk of bleeding complications.[1][10]

Mechanism of Action: Targeting the P2Y12 Receptor Pathway

The anti-platelet effect of this compound is attributed to its interaction with the P2Y12 receptor signaling pathway.[1][10] Molecular docking studies have indicated a greater binding affinity of this compound to the P2Y12 receptor compared to resveratrol.[1][10] This interaction leads to an increase in intracellular cAMP levels, phosphorylation of VASP at Ser157, and a decrease in Akt phosphorylation.[1][10]

G cluster_receptor Platelet Surface cluster_signaling Intracellular Signaling cluster_response Platelet Response P2Y12 P2Y12 Receptor PI3K PI3K P2Y12->PI3K activates AC Adenylyl Cyclase P2Y12->AC inhibits Akt Akt PI3K->Akt activates Aggregation Platelet Aggregation Akt->Aggregation promotes cAMP cAMP AC->cAMP VASP VASP-P cAMP->VASP activates VASP->Aggregation inhibits This compound This compound This compound->P2Y12 inhibits ADP ADP ADP->P2Y12

Caption: this compound's anti-platelet signaling pathway.

Anti-Virulence Activity Against Staphylococcus aureus

Recent in vivo studies have demonstrated this compound's potential as an anti-virulence agent against Staphylococcus aureus infections.[9]

In Vivo Efficacy in a Mouse Skin Abscess Model

In a murine model of skin abscess caused by S. aureus, administration of this compound resulted in a significant reduction in the abscess area, highlighting its therapeutic potential in treating bacterial skin infections.[9] Furthermore, in a pneumonia model, this compound improved survival rates while decreasing the bacterial load and inflammation in the lungs.[9]

Mechanism of Action: Targeting the MgrA Regulator

This compound exerts its anti-virulence effect by directly interacting with the MgrA protein, a global regulator of virulence factor expression in S. aureus.[9] This interaction inhibits the binding of MgrA to the promoter of the alpha-hemolysin (B1172582) gene (hla), leading to a dose-dependent decrease in the transcription and production of this key toxin.[9]

G cluster_regulation S. aureus Virulence Gene Regulation cluster_expression Virulence Factor Production cluster_response Pathogenesis MgrA MgrA Protein hla_promoter hla Promoter MgrA->hla_promoter binds to hla_gene hla Gene Transcription hla_promoter->hla_gene activates alpha_hemolysin α-hemolysin hla_gene->alpha_hemolysin produces Infection Infection & Tissue Damage alpha_hemolysin->Infection causes This compound This compound This compound->MgrA inhibits binding to promoter

Caption: this compound's anti-virulence mechanism in S. aureus.

Experimental Protocols

A summary of the key experimental methodologies employed in the cited in vivo and in vitro studies is provided below.

Pharmacokinetic Studies in Sprague-Dawley Rats
  • Animal Model: Male Sprague-Dawley rats.[6]

  • Drug Administration: this compound and resveratrol were administered intravenously or orally.[4][6]

  • Sample Collection: Blood samples were collected at various time points post-administration.[6]

  • Analysis: Plasma concentrations of the compounds and their metabolites were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Pharmacokinetic Parameters: Parameters such as Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), and F (oral bioavailability) were calculated.[7]

In Vitro Anti-Inflammatory Assays
  • Cell Lines: Primary human airway epithelial cells and A549 epithelial cells.[4]

  • Stimulation: Cells were stimulated with IL-1β in the presence or absence of cigarette smoke extract to induce an inflammatory response.[4]

  • Treatment: Cells were incubated with varying concentrations of this compound, resveratrol, or dexamethasone.[4]

  • Cytokine Measurement: The release of IL-6 and CXCL8 into the cell culture supernatant was quantified using ELISA.[4]

  • Signaling Pathway Analysis: Activation of NF-κB, AP-1, and the PI3K/Akt/FoxO3A pathway was assessed by methods such as Western blotting to measure the phosphorylation of key signaling proteins.[4]

In Vitro Platelet Aggregation Assays
  • Platelet Source: Human platelet-rich plasma.

  • Agonist: Platelet aggregation was induced by the addition of adenosine (B11128) diphosphate (B83284) (ADP).[1]

  • Treatment: Platelets were pre-incubated with this compound or resveratrol prior to the addition of the agonist.[1]

  • Measurement: Platelet aggregation was monitored using a platelet aggregometer.

  • Signaling Pathway Analysis: Intracellular cAMP levels were measured, and the phosphorylation status of VASP and Akt was determined by Western blotting.[1][10]

In Vivo Mouse Skin Abscess Model
  • Animal Model: Mice.

  • Infection: Staphylococcus aureus was injected subcutaneously to induce skin abscess formation.[9]

  • Treatment: Mice were treated with this compound.

  • Outcome Measurement: The area of the skin abscess was measured to assess the efficacy of the treatment.[9]

Conclusion

The in vivo evidence strongly supports this compound as a promising therapeutic candidate with multiple mechanisms of action. Its superior pharmacokinetic profile compared to resveratrol, coupled with its potent and, in some cases, unique mechanisms of anti-inflammatory, anti-platelet, and anti-virulence activity, warrants further investigation and development. The data presented in this guide provides a solid foundation for researchers and drug development professionals to consider this compound for a variety of therapeutic applications.

References

A Comparative Analysis of Isorhapontigenin from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhapontigenin, a methoxylated analog of resveratrol (B1683913), is a stilbenoid compound of significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This guide provides a comparative analysis of this compound sourced from different geographical locations, focusing on key parameters such as yield, purity, and biological efficacy. The data presented is intended to aid researchers in selecting the most suitable source of this compound for their specific research and development needs.

Quantitative Comparison of this compound from Various Sources

The following table summarizes the available quantitative data on the yield, purity, and biological activity of this compound from different plant species and geographical locations. It is important to note that direct comparative studies are limited, and the data presented here is compiled from individual research efforts. Methodological differences in extraction, purification, and bioassays should be considered when interpreting these values.

Plant SpeciesGeographical SourceParameterValueReference
Gnetum montanumVietnamPurity (of isolated reference standard)96.38%[3]
Yield (from ethanol (B145695) extract)3-5%[3]
Gnetum parvifoliumChinaBiological Activity (Xanthine Oxidase Inhibition IC50)39 µM[4]
Rheum rhaponticumEuropePresence of HydroxystilbenesConfirmed[5]
Rheum emodiHimalayan Region, IndiaAntioxidant Activity of Ethyl Acetate (B1210297) Fraction (DPPH IC50)21.52 µg/mL[6]
Belamcanda chinensisChinaAntioxidant Activity (inhibition of MDA formation)More potent than Vitamin E[7]

Note: The data for Rheum emodi represents the activity of the total ethyl acetate fraction and not of isolated this compound. The information for Belamcanda chinensis provides a qualitative comparison of antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound

A general workflow for the extraction and purification of this compound from plant material is depicted in the diagram below. The specific solvents and chromatographic conditions may need to be optimized depending on the plant matrix.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis and Characterization plant_material Plant Material Collection (e.g., Gnetum, Rheum) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration column_chromatography Column Chromatography (Silica Gel, Sephadex) filtration->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc purity_analysis Purity Analysis (HPLC) hplc->purity_analysis structure_elucidation Structural Elucidation (NMR, MS) hplc->structure_elucidation biological_activity Biological Activity Assays purity_analysis->biological_activity structure_elucidation->biological_activity

A generalized workflow for the extraction, purification, and analysis of this compound.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis:

  • System: Agilent 1260 system or equivalent.[3]

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.5% trifluoroacetic acid (TFA) in water.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 325 nm.[8]

  • Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.

  • Sample Preparation: The crude extract or purified fraction is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western blotting is used to detect specific proteins in a sample. This protocol provides a general procedure for analyzing the effect of this compound on protein expression in a specific signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of various signaling pathways. One such pathway is the PKCε/Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress.

G PKCε/Nrf2/HO-1 Signaling Pathway This compound This compound PKCe PKCε This compound->PKCe Activates Nrf2_Keap1 Nrf2-Keap1 Complex PKCe->Nrf2_Keap1 Phosphorylates & Dissociates Nrf2_nucleus Nrf2 (Nucleus) Nrf2_Keap1->Nrf2_nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Induces Transcription Antioxidant_Response Antioxidant and Cytoprotective Response HO1->Antioxidant_Response

This compound activates the PKCε/Nrf2/HO-1 pathway, leading to an antioxidant response.

Conclusion

The available data, though not exhaustive, suggests that this compound from various geographical sources, primarily from the Gnetum and Rheum genera, possesses significant biological activity. Notably, Gnetum montanum from Vietnam has been identified as a source with a high yield and purity of this compound. This compound from Gnetum parvifolium in China has demonstrated potent xanthine (B1682287) oxidase inhibitory activity. While quantitative data for this compound from Rheum species is less specific, the genus is a known source of bioactive stilbenes.

For researchers and drug development professionals, the choice of this compound source will depend on the specific requirements of their study. For applications requiring high purity, isolation from Gnetum montanum appears to be a promising option. For screening and bioactivity studies, extracts from various Gnetum and Rheum species can be valuable. Further direct comparative studies are warranted to provide a more comprehensive understanding of the influence of geographical origin on the phytochemical profile and therapeutic potential of this compound.

References

Unveiling the Cardioprotective Potential of Isorhapontigenin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – In the ongoing quest for novel therapeutic agents to combat cardiovascular diseases, the stilbene (B7821643) compound Isorhapontigenin (ISO) has emerged as a promising candidate. A comprehensive review of recent studies highlights its significant protective effects against a range of cardiovascular conditions, including cardiac hypertrophy, doxorubicin-induced cardiotoxicity, myocardial infarction, and diabetes-related cardiac microvascular injury. This guide provides a comparative analysis of this compound's efficacy against established cardioprotective agents, Resveratrol (B1683913) and Omega-3 Fatty Acids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound

This compound, a resveratrol analog, demonstrates potent cardioprotective properties through multiple mechanisms of action. Experimental data from various animal models showcase its ability to mitigate cardiac damage and improve heart function.

This compound in Cardiac Hypertrophy

In a rat model of angiotensin II-induced cardiac hypertrophy, treatment with this compound led to significant improvements in cardiac parameters. Notably, ISO treatment attenuated the heart weight to body weight ratio by approximately 25%, decreased posterior wall thickness, and reduced left ventricle diastolic and systolic diameters. Furthermore, it resulted in a 10% increase in fractional shortening, indicating improved cardiac contractility.[1] These effects are attributed to its ability to block oxidative stress and associated signaling pathways.[1]

Protection Against Doxorubicin-Induced Cardiotoxicity

Doxorubicin (B1662922), a potent anticancer drug, is known for its cardiotoxic side effects. This compound has been shown to protect against this damage. In a mouse model, administration of ISO (30 mg/kg/day, intraperitoneally for 3 weeks) significantly shielded the heart from doxorubicin-induced cardiotoxicity.[2][3] The protective mechanism involves the upregulation of Yes-associated protein 1 (YAP1), a key regulator of cell proliferation and survival.[2]

Amelioration of Myocardial Infarction

In a rat model of isoproterenol-induced myocardial infarction, both this compound and Omega-3 Fatty Acids demonstrated significant cardioprotective effects. Treatment with either compound led to a decrease in the elevated ST segment, and reduced serum levels of cardiac injury markers such as lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and cardiac troponin I (cTnI).[4] Additionally, they lowered inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and decreased cardiac levels of malondialdehyde, an indicator of oxidative stress.[4] Conversely, the levels of antioxidants such as reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase were increased.[4]

Mitigation of Diabetic Cardiac Microvascular Injury

This compound has also shown efficacy in protecting against cardiac microvascular injury in a diabetic mouse model. Treatment with ISO improved microvascular density and perfusion.[5] This protective effect is mediated by the inhibition of mitochondria-associated ferroptosis through the PRDX2-MFN2-ACSL4 signaling pathway.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound and its comparators.

Cardiovascular Condition Model Compound Key Findings Reference
Cardiac HypertrophyAngiotensin II-induced (Rat)This compound~25% reduction in heart weight/body weight ratio; 10% increase in fractional shortening[1]
Doxorubicin-Induced CardiotoxicityDoxorubicin-treated (Mouse)This compoundSignificant protection against cardiotoxicity at 30 mg/kg/day[2][3]
Myocardial InfarctionIsoproterenol-induced (Rat)This compoundSignificant decrease in ST-segment elevation, LDH, CK-MB, cTnI, TNF-α, IL-6, and malondialdehyde; Significant increase in R wave amplitude and antioxidants (GSH, SOD, catalase)[4]
Myocardial InfarctionIsoproterenol-induced (Rat)Omega-3 Fatty AcidsSignificant decrease in ST-segment elevation, LDH, CK-MB, cTnI, TNF-α, IL-6, and malondialdehyde; Significant increase in R wave amplitude and antioxidants (GSH, SOD, catalase)[4]
Cardiovascular Disease (General)Various preclinical and clinical studiesResveratrolReduces oxidative stress, moderates inflammation, and favorably modifies cardiovascular risk factors[7][8]
Diabetic Cardiac Microvascular Injurydb/db miceThis compoundImproved microvascular density and perfusion[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

This compound in Angiotensin II-Induced Cardiac Hypertrophy
  • Animal Model: Aortic-banded rat model.

  • Treatment: this compound administered to rats with Angiotensin II-induced cardiac hypertrophy.

  • Assessment:

    • Echocardiography: To measure posterior wall thickness, left ventricle diastolic and systolic diameters, and fractional shortening.

    • Morphological Analysis: Heart weight to body weight ratio was calculated.

    • Biochemical Analysis: Levels of reactive oxygen species (ROS), H2O2, malondialdehyde, superoxide dismutase (SOD), and glutathione peroxidase (GPx) were measured in cardiomyocytes.

    • Western Blot Analysis: Phosphorylation of PKC, Erk1/2, JNK, p38, and components of the PI3K-Akt-GSK3β/p70S6K pathway were assessed. NF-κB and AP-1 activation was also evaluated.[1]

This compound in Doxorubicin-Induced Cardiotoxicity
  • Animal Model: C57BL/6 mice.

  • Treatment: this compound (30 mg/kg/day) was administered intraperitoneally for 1 week prior to and concurrently with doxorubicin (cumulative dose of 24 mg/kg).[3]

  • Assessment:

    • Echocardiography: To assess cardiac function.

    • Histological Analysis: To observe heart morphology and cardiomyocyte apoptosis (TUNEL staining).

    • Western Blot Analysis: Expression of YAP1 and its target genes, as well as cleavage of caspase-3.

    • Cell Viability Assays: CCK-8 assay on neonatal rat cardiomyocytes (NRCMs).[3][9]

This compound and Omega-3 Fatty Acids in Isoproterenol-Induced Myocardial Infarction
  • Animal Model: Male Wistar rats.

  • Treatment: Pretreatment with this compound or Omega-3 Fatty Acids prior to induction of myocardial infarction with isoproterenol.

  • Assessment:

    • Electrocardiogram (ECG): To measure ST segment and R wave amplitude.

    • Biochemical Analysis: Serum levels of LDH, CK-MB, cTnI, TNF-α, IL-6, triglycerides, total cholesterol, HDL, LDL, and phospholipids (B1166683) were measured. Cardiac tissue levels of malondialdehyde, GSH, SOD, and catalase were also determined.

    • Histopathological Examination: To assess cardiac tissue damage.[4]

This compound in Diabetic Cardiac Microvascular Injury
  • Animal Model: db/db mice.

  • Treatment: this compound administered to diabetic mice.

  • Assessment:

    • Microvascular Density and Perfusion: Assessed in the cardiac tissue.

    • Biochemical Analysis: Nitric oxide (NO) production and endothelial NO synthase activation were measured.

    • Western Blot Analysis: Vascular endothelial growth factor receptor 2 (VEGFR2) phosphorylation and expression of PRDX2, MFN2, and ACSL4 were determined.[5]

Signaling Pathways and Experimental Workflow

The cardioprotective effects of this compound are mediated through complex signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for validating its efficacy.

Isorhapontigenin_Signaling_Pathway cluster_stimulus Cardiovascular Stress cluster_iso Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular & Physiological Outcomes AngII Angiotensin II ROS Oxidative Stress (ROS, H2O2, MDA) AngII->ROS PKC_MAPK PKC/MAPK (Erk1/2, JNK, p38) AngII->PKC_MAPK Dox Doxorubicin YAP1 YAP1 Dox->YAP1 Cardiotoxicity Cardiotoxicity (Apoptosis) Dox->Cardiotoxicity Isoproterenol Isoproterenol MI Myocardial Infarction (Inflammation, Injury) Isoproterenol->MI Diabetes Diabetes Ferroptosis Mitochondria-Associated Ferroptosis Diabetes->Ferroptosis Microvasc_Injury Microvascular Injury Diabetes->Microvasc_Injury ISO This compound ISO->ROS ISO->PKC_MAPK NFkB NF-κB ISO->NFkB ISO->YAP1 PRDX2 PRDX2-MFN2-ACSL4 ISO->PRDX2 Hypertrophy Cardiac Hypertrophy ROS->Hypertrophy PKC_MAPK->NFkB NFkB->Hypertrophy YAP1->Cardiotoxicity Ferroptosis->Microvasc_Injury PRDX2->Ferroptosis

Caption: this compound's multifaceted signaling pathways in cardioprotection.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model 1. Induction of Cardiovascular Disease Model in Animals (e.g., Rat, Mouse) Treatment_Groups 2. Randomization into Treatment Groups: - Vehicle Control - Disease Model - this compound - Comparator (e.g., Resveratrol) Animal_Model->Treatment_Groups In_Vivo 3. In Vivo Functional Assessment: - Echocardiography - ECG Treatment_Groups->In_Vivo Ex_Vivo 4. Ex Vivo & Biochemical Analysis: - Histopathology - Serum Biomarkers - Western Blot - Oxidative Stress Markers In_Vivo->Ex_Vivo Data_Analysis 5. Statistical Analysis and Interpretation Ex_Vivo->Data_Analysis

Caption: A generalized experimental workflow for validating cardioprotective agents.

Conclusion

This compound demonstrates significant potential as a cardioprotective agent, with a robust preclinical evidence base supporting its efficacy in various models of cardiovascular disease. Its mechanisms of action, centered on mitigating oxidative stress, inflammation, and apoptosis, while promoting pro-survival pathways, make it a compelling candidate for further investigation. The comparative data suggests that this compound's effects are on par with, and in some aspects, potentially superior to, existing alternatives like Omega-3 Fatty Acids. For researchers and drug development professionals, this compound represents a promising avenue for the development of novel cardiovascular therapies.

References

A Comparative Analysis of Isorhapontigenin and Its Analogs in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data reveals Isorhapontigenin (ISO), a naturally occurring stilbenoid, demonstrates significant therapeutic potential, often exceeding the efficacy of its well-known analog, resveratrol (B1683913). This comparison guide synthesizes the current scientific literature on the bioactivity of this compound and its natural and synthetic analogs, providing researchers, scientists, and drug development professionals with a critical overview of its performance, supported by experimental data.

This compound, a methoxylated derivative of resveratrol, exhibits a range of biological activities, including anti-inflammatory, anticancer, and anti-platelet effects. A key advantage of this compound is its enhanced bioavailability compared to resveratrol, a factor that significantly impacts its therapeutic efficacy in vivo.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound and its analogs across various therapeutic areas.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell Line/ModelIC50 / EfficacyReference
This compound IL-6 and CXCL8 releaseHuman Airway Epithelial CellsIC50 values at least twofold lower than resveratrol[1]
ResveratrolIL-6 and CXCL8 releaseHuman Airway Epithelial Cells-[1]
PterostilbeneAnti-inflammatory gene expressionMacrophagesEnhanced anti-inflammatory effects compared to resveratrol[2]
PinosylvinIL-6 and MCP-1 expressionJ774 Macrophages50% decrease at 32.1 µM and 38.7 µM, respectively[3]

Table 2: Anticancer Activity

CompoundAssayCell LineIC50 / EfficacyReference
This compound ADP-induced platelet aggregationHuman PlateletsIC50: 1.85 μM[4]
ResveratrolADP-induced platelet aggregationHuman PlateletsIC50 > 100 μM[4]

Note: Data on specific synthetic analogs of this compound with direct comparative efficacy is limited in the current literature.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways. Understanding these pathways is crucial for targeted drug development.

Signaling_Pathways cluster_stimuli External Stimuli cluster_iso This compound Action cluster_pathways Signaling Pathways cluster_responses Cellular Responses Inflammatory\nStimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory\nStimuli->NF-kB AP-1 AP-1 Inflammatory\nStimuli->AP-1 Carcinogens Carcinogens PI3K/Akt PI3K/Akt Carcinogens->PI3K/Akt STAT1/FOXO1 STAT1/FOXO1 Carcinogens->STAT1/FOXO1 ISO This compound ISO->NF-kB Inhibits ISO->AP-1 Inhibits ISO->PI3K/Akt Inhibits ISO->STAT1/FOXO1 Inhibits Inflammation Inflammation NF-kB->Inflammation AP-1->Inflammation Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation Apoptosis Apoptosis PI3K/Akt->Apoptosis Inhibits Metastasis Metastasis STAT1/FOXO1->Metastasis Inhibits

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or its analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways like NF-κB.

Protocol:

  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins in the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound or its analogs via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound and its analogs.

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_compound Compound Cell_Culture Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay WB_Assay Mechanism of Action (Western Blot) Cell_Culture->WB_Assay Xenograft_Model Tumor Xenograft Model MTT_Assay->Xenograft_Model Promising Candidates Efficacy_Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study ISO This compound & Analogs ISO->Cell_Culture

Conclusion

The compiled data strongly suggests that this compound is a promising therapeutic agent with significant advantages over resveratrol, particularly in terms of bioavailability and efficacy in certain preclinical models. While research into synthetic analogs of this compound is an emerging field, the existing data on its natural analogs highlights the potential for developing even more potent and selective therapeutic compounds based on the this compound scaffold. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully explore its therapeutic potential.

References

Isorhapontigenin: A Head-to-Head Comparison with Established Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of Isorhapontigenin against established antioxidant compounds such as Resveratrol (B1683913), Quercetin, and Trolox. The information is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and drug development.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant capacity of a compound is a critical determinant of its potential therapeutic efficacy in combating oxidative stress-related diseases. This section presents a summary of quantitative data from various in vitro antioxidant assays, providing a basis for a head-to-head comparison of this compound with established antioxidants. The half-maximal inhibitory concentration (IC50) is a key metric, where a lower value indicates greater antioxidant activity. Oxygen Radical Absorbance Capacity (ORAC) values are also presented, with higher values signifying superior antioxidant potential.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
This compound 24.61[1]14.54[1]Not widely reported
Resveratrol ~15.54 - 29.8[2]2.0 - 2.86[3][4]0.64[5]
Quercetin 3.07 - 19.17[1][6][7]1.89 - 48.0[8][9]Not widely reported
Trolox ~15.05~11.691.00 (by definition)[10]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.

Based on the available data, Quercetin and Resveratrol generally exhibit lower IC50 values in DPPH and ABTS assays compared to this compound, suggesting stronger radical scavenging activity in these specific tests. However, it is noteworthy that one study concluded that this compound possesses potent antioxidative activity, suggesting it is much more potent than vitamin E[11][12]. Further direct comparative studies are warranted to fully elucidate the relative potencies.

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, the antioxidant effects of these compounds are also mediated through the modulation of intracellular signaling pathways that regulate endogenous antioxidant defense mechanisms.

This compound has been shown to exert its antioxidant effects through multiple signaling pathways. It can activate the PKCε/Nrf2/HO-1 signaling pathway , which plays a crucial role in protecting against oxidative stress[8]. Additionally, this compound has been reported to modulate the PI3K/Akt pathway , which is involved in cell survival and resistance to oxidative damage.

dot

This compound This compound PKCe PKCe This compound->PKCe activates Nrf2 Nrf2 PKCe->Nrf2 activates HO1 HO1 Nrf2->HO1 upregulates AntioxidantResponse AntioxidantResponse HO1->AntioxidantResponse leads to Quercetin Quercetin Nrf2 Nrf2 Quercetin->Nrf2 activates ARE ARE Nrf2->ARE binds to AntioxidantEnzymes AntioxidantEnzymes ARE->AntioxidantEnzymes upregulates expression of cluster_workflow DPPH Assay Workflow Prepare DPPH Solution Prepare DPPH Solution Mix Sample and DPPH Mix Sample and DPPH Prepare DPPH Solution->Mix Sample and DPPH Prepare Sample Dilutions Prepare Sample Dilutions Prepare Sample Dilutions->Mix Sample and DPPH Incubate in Dark Incubate in Dark Mix Sample and DPPH->Incubate in Dark Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in Dark->Measure Absorbance at 517 nm Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Absorbance at 517 nm->Calculate % Inhibition and IC50

References

Verifying the Binding Affinity of Isorhapontigenin to its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhapontigenin, a methoxylated analog of resveratrol (B1683913), has garnered significant interest for its potential therapeutic applications, demonstrating anti-inflammatory, anti-cancer, and anti-platelet activities. A critical aspect of its drug development profile is the verification of its binding affinity to specific molecular targets. This guide provides a comparative analysis of this compound's binding to key molecular targets, supported by available experimental data.

Quantitative Data Summary

The binding affinity and inhibitory concentrations of this compound have been evaluated against several molecular targets. The following tables summarize the available quantitative data, offering a comparison with resveratrol and other relevant compounds.

Table 1: Inhibition of Platelet Aggregation (P2Y12 Receptor-Mediated)
CompoundAssayAgonistIC50 (µM)Source(s)
This compound Platelet AggregationADP1.85[1][2]
ResveratrolPlatelet AggregationADP> 100[1][2]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Table 2: Inhibition of Tubulin Polymerization
CompoundAssayIC50 (µM)Source(s)
This compound Tubulin Polymerization5.24 ± 0.06[3]
ResveratrolTubulin Polymerization-[4]

IC50: Half-maximal inhibitory concentration.

Table 3: Molecular Docking and Other Binding Data
Target ProteinMethodThis compound Binding MetricComparative Compound(s)Source(s)
P2Y12 ReceptorMolecular DockingHigher predicted binding affinity than resveratrolResveratrol[1][2]
TubulinMolecular DockingBinds to the colchicine-binding siteCombretastatin A-4 (positive control)[4]
PIK3CA, CDK2, RELA, CCND1Molecular DockingBinding energies ≤ -5 kcal/mol-[5][6]
COX-1 ReceptorMolecular DockingDocking scores of -8.2 and -8.4 kcal/mol-[7][8]
MgrA (S. aureus protein)Molecular DockingBinding energy of -6.50 kcal/mol-
Farnesyl diphosphate (B83284) synthase (FDPS)RNA sequencing and functional assaysIdentified as a novel target-[9]
PI3K/Akt PathwayWestern BlotInhibits phosphorylation of Akt-[10][11]

Molecular docking provides theoretical predictions of binding affinity. Experimental validation is crucial.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of binding affinity studies. Below are protocols for key experiments cited in the evaluation of this compound.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation initiated by Adenosine Diphosphate (ADP), which primarily signals through the P2Y12 receptor on platelets.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

    • The PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank.

  • Platelet Aggregation Measurement:

    • Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.

    • PRP is placed in a cuvette with a stir bar and incubated at 37°C.

    • A baseline light transmission is established.

    • This compound or a vehicle control is added to the PRP and incubated for a specified time (e.g., 5 minutes).

    • Platelet aggregation is induced by adding a known concentration of ADP (e.g., 10 µM).

    • The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate. The maximum aggregation percentage is determined relative to the PPP.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin in vitro.

Methodology:

  • Reagent Preparation:

    • Lyophilized tubulin protein (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • A tubulin polymerization mix is prepared on ice, containing the tubulin solution, GTP (1 mM), and a fluorescent reporter (e.g., DAPI), which preferentially binds to polymerized microtubules.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • The microplate reader is pre-warmed to 37°C.

    • Serial dilutions of this compound, a positive control (e.g., Nocodazole), a negative control (e.g., Paclitaxel, a polymerization enhancer), and a vehicle control are added to the wells of the pre-warmed plate.

    • The polymerization reaction is initiated by adding the cold tubulin polymerization mix to each well.

    • The plate is immediately placed in the 37°C microplate reader.

  • Data Acquisition and Analysis:

    • Fluorescence intensity is measured kinetically over a period of 60-90 minutes.

    • The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve.

    • Inhibition is observed as a decrease in both the Vmax and the final fluorescence intensity compared to the vehicle control.

    • The percentage of inhibition is plotted against the compound concentration to calculate the IC50 value.[12]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by this compound and a typical experimental workflow for its analysis.

cluster_0 P2Y12 Receptor Signaling in Platelet Activation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates PI3K PI3K P2Y12->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Aggregation Platelet Aggregation cAMP->Aggregation Inhibits Akt Akt Phosphorylation PI3K->Akt Leads to Akt->Aggregation Promotes This compound This compound This compound->P2Y12 Inhibits cluster_1 Workflow for Tubulin Polymerization Inhibition Assay step1 1. Prepare Tubulin and Reagents step2 2. Add Test Compounds to 96-well Plate step1->step2 step3 3. Initiate Polymerization (Add Tubulin Mix) step2->step3 step4 4. Incubate at 37°C in Plate Reader step3->step4 step5 5. Measure Fluorescence Kinetically step4->step5 step6 6. Data Analysis (Calculate IC50) step5->step6

References

Comparative metabolomics of cells treated with Isorhapontigenin versus resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential metabolic impacts of Isorhapontigenin and Resveratrol (B1683913) on cellular function.

This compound (ISO) and resveratrol (RES) are both naturally occurring stilbenoids with recognized therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] While structurally similar, emerging evidence suggests distinct metabolic and signaling consequences following cellular treatment. This guide provides a comparative overview of their effects on cellular metabolomics, supported by experimental data and detailed protocols to aid in research and development. A key differentiator identified in preclinical studies is the superior oral bioavailability of this compound, which may offer advantages in clinical applications.[1]

Quantitative Metabolomic Changes

The following tables summarize the key metabolic alterations observed in cells and plasma following treatment with this compound and Resveratrol. It is important to note that the experimental systems for generating these data differ, with this compound data primarily derived from in vivo rat plasma analysis and Resveratrol data from in vitro studies on human breast cancer cell lines.

Table 1: Metabolomic Changes Induced by this compound Treatment

MetaboliteChangeExperimental SystemReference
Arachidonic AcidDecreasedRat Plasma[1][3]
CholesterolDecreasedRat Plasma[1][3]
FructoseDecreasedRat Plasma[1][3]
AllantoinDecreasedRat Plasma[1][3]
CadaverineDecreasedRat Plasma[1][3]
TryptamineIncreasedRat Plasma[1][3]

Table 2: Metabolomic Changes Induced by Resveratrol Treatment in Breast Cancer Cells

Metabolite ClassSpecific MetabolitesChangeCell LinesReference
Amino Acids 21 analyzed amino acids>100-fold increase at 100 µMMCF-7, MDA-MB-231[4]
Biogenic Amines Serotonin, Kynurenine, SpermidineUp to 61-fold increaseMCF-7, MDA-MB-231[4]
Eicosanoids Arachidonic Acid, 12S-HETEPronounced increaseMDA-MB-231 > MCF-7[4]
Acylcarnitines Long-chain acylcarnitines2-5-fold increase (MCF-7), 5-13-fold increase (MDA-MB-231) at 100 µMMCF-7, MDA-MB-231[5][6]
Short and medium-chain acylcarnitinesDecreased at higher dosesMCF-7, MDA-MB-231[5]

Key Signaling Pathways

Both this compound and Resveratrol have been shown to modulate critical signaling pathways involved in inflammation, cell proliferation, and survival.

This compound Signaling Pathway Modulation

This compound has been demonstrated to inhibit the PI3K/Akt and NF-κB signaling pathways, which are crucial in cell growth and inflammatory responses.[7]

Isorhapontigenin_Signaling cluster_NFkB Cytoplasm ISO This compound PI3K PI3K ISO->PI3K inhibits IKK IKK ISO->IKK inhibits Akt Akt PI3K->Akt IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammation & Cell Proliferation Nucleus->Inflammation gene transcription

Caption: this compound inhibits PI3K/Akt and NF-κB pathways.

Resveratrol Signaling Pathway Modulation

Resveratrol is also known to inhibit the NF-κB pathway, but through slightly different reported mechanisms, including the suppression of p65 and IκB kinase activities.[8] It also modulates the PI3K/Akt pathway, often leading to the activation of Nrf2/HO-1 signaling, which is involved in the antioxidant response.[9]

Resveratrol_Signaling cluster_NFkB Cytoplasm RES Resveratrol p65 p65 RES->p65 inhibits activity IKK IKK RES->IKK inhibits PI3K PI3K RES->PI3K IkB IκBα IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Resveratrol modulates NF-κB and PI3K/Akt-Nrf2/HO-1 pathways.

Experimental Protocols

A standardized protocol for cellular metabolomics is crucial for reproducible and comparable results. The following is a representative workflow for a targeted or untargeted metabolomics study using liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow: Cellular Metabolomics

Experimental_Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_quenching_extraction 2. Metabolite Quenching and Extraction cluster_analysis 3. Sample Analysis and Data Processing cell_seeding Seed cells and allow attachment treatment Treat with this compound, Resveratrol, or vehicle control cell_seeding->treatment media_removal Aspirate media and wash with cold PBS treatment->media_removal quenching Quench metabolism with liquid nitrogen or ice-cold methanol (B129727) media_removal->quenching cell_scraping Scrape cells in extraction solvent (e.g., 80% methanol) quenching->cell_scraping centrifugation Centrifuge to pellet debris cell_scraping->centrifugation supernatant_collection Collect supernatant containing metabolites centrifugation->supernatant_collection lcms_analysis LC-MS/MS Analysis supernatant_collection->lcms_analysis data_processing Peak picking, alignment, and normalization lcms_analysis->data_processing statistical_analysis Multivariate statistical analysis (PCA, OPLS-DA) data_processing->statistical_analysis pathway_analysis Metabolic pathway analysis statistical_analysis->pathway_analysis

Caption: A typical workflow for a cell-based metabolomics experiment.

Detailed Methodology
  • Cell Culture:

    • Plate cells at a desired density (e.g., 1 x 10^6 cells per 10 cm dish) and allow for adherence and growth for 24 hours.

    • Treat cells with the desired concentrations of this compound, Resveratrol, or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 or 48 hours). Use a minimum of 5 biological replicates per condition.[10]

  • Metabolite Quenching and Extraction:

    • To halt enzymatic activity, quickly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]

    • Immediately add a quenching solution, such as liquid nitrogen or ice-cold methanol (-80°C), to the plate.[11]

    • Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the extracted metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-Q-TOF/MS).[1]

    • Employ appropriate chromatography methods based on the metabolites of interest (e.g., reverse-phase for non-polar compounds, HILIC for polar compounds).

  • Data Processing and Analysis:

    • Process the raw LC-MS data using software for peak picking, alignment, and normalization.

    • Perform multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), to identify significant differences between treatment groups.

    • Utilize pathway analysis tools (e.g., MetaboAnalyst) to identify metabolic pathways significantly affected by the treatments.[6]

Conclusion

The comparative analysis of this compound and Resveratrol reveals both overlapping and distinct effects on cellular metabolism and signaling. While both compounds impact key pathways like PI3K/Akt and NF-κB, the resulting metabolomic shifts show notable differences. Resveratrol treatment in cancer cells leads to significant alterations in amino acid, biogenic amine, and acylcarnitine metabolism.[4][5][6] In contrast, in vivo studies with this compound point towards effects on lipid and amino acid derivative metabolism.[1][3] The superior bioavailability of this compound suggests it may achieve more potent systemic effects at lower doses.[1] Further direct comparative in vitro metabolomics studies are warranted to fully elucidate their differential mechanisms of action at the cellular level. This guide provides a foundational framework for researchers to design and execute such studies, ultimately contributing to the development of more effective stilbenoid-based therapeutics.

References

Independent Replication of Key Findings in Isorhapontigenin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhapontigenin (ISO), a methoxylated analog of resveratrol, has garnered significant attention in the scientific community for its potential therapeutic effects across a range of diseases.[1][2] Key findings have highlighted its anti-inflammatory, anti-cancer, and anti-platelet activities.[1][2][3] This guide provides a comparative analysis of independently reported findings on these key biological effects, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to aid researchers in evaluating the reproducibility of these pivotal studies.

Anti-inflammatory Effects of this compound

Independent studies have consistently demonstrated the anti-inflammatory properties of this compound, primarily attributed to its ability to suppress key inflammatory signaling pathways such as NF-κB and MAPK.[4][5]

A study by Yeo et al. (2017) investigated the anti-inflammatory effects of ISO in airway epithelial cells, a crucial model for inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).[6] Their findings showed that this compound was more potent than its parent compound, resveratrol, in inhibiting the release of pro-inflammatory cytokines IL-6 and CXCL8.[6] This was associated with the suppression of the PI3K/Akt pathway, which is often insensitive to corticosteroids.[6]

Another study by Chen et al. (2021) explored the anti-inflammatory mechanism of this compound in LPS-stimulated RAW 264.7 macrophages.[4] This research confirmed that ISO significantly reduced the production of pro-inflammatory mediators and cytokines by inhibiting the activation of both the NF-κB and MAPK signaling pathways.[4] The study also highlighted ISO's ability to decrease reactive oxygen species (ROS) production.[4]

Comparative Analysis of Anti-inflammatory Activity
FindingStudy 1: Yeo et al. (2017)Study 2: Chen et al. (2021)
Model System Primary human airway epithelial cells and A549 cells stimulated with IL-1β and cigarette smoke extractRAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS)
Key Endpoint Inhibition of IL-6 and CXCL8 releaseInhibition of pro-inflammatory cytokine and mediator expression
Reported IC50 IC50 values for IL-6 and CXCL8 inhibition were at least two-fold lower than resveratrol10–20 μM of this compound inhibited the production of IL-1β and IL-6
Signaling Pathway Suppression of PI3K/Akt, NF-κB, and AP-1 activationSuppression of MAPK and NF-κB signaling pathways
Experimental Protocols

Study 1: Yeo et al. (2017) - Inhibition of Cytokine Release in Airway Epithelial Cells [6]

  • Cell Culture and Treatment: Primary human airway epithelial cells and A549 epithelial cells were incubated with this compound or resveratrol.

  • Stimulation: Cells were stimulated with IL-1β in the presence or absence of cigarette smoke extract.

  • Cytokine Measurement: The release of IL-6 and chemokine (C-X-C motif) ligand 8 (CXCL8) was determined using ELISA.

  • Signaling Pathway Analysis: The activation of NF-κB, AP-1, MAPKs, and PI3K/Akt/FoxO3A pathways was evaluated by Western blot analysis.

Study 2: Chen et al. (2021) - Anti-inflammatory Effects in Macrophages [4][5]

  • Cell Culture and Treatment: RAW 264.7 macrophages were treated with this compound.

  • Stimulation: Cells were subsequently stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine and Mediator Measurement: The expression of proinflammatory cytokines was measured using ELISA. The production of cyclooxygenase-2 and inducible nitric oxide synthase was also assessed.

  • Signaling Pathway Analysis: The nuclear translocation of the NF-κB p65 subunit and the activation of the MAPK signaling pathway were analyzed, likely via Western blot and immunofluorescence.

Signaling Pathway Visualization

Isorhapontigenin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IL1b_CSE IL-1β / CSE IL1R IL-1R IL1b_CSE->IL1R This compound This compound MAPK MAPK This compound->MAPK PI3K_Akt PI3K/Akt This compound->PI3K_Akt NFkB NF-κB This compound->NFkB AP1 AP-1 This compound->AP1 TLR4->MAPK TLR4->NFkB IL1R->PI3K_Akt IL1R->NFkB IL1R->AP1 Cytokines Pro-inflammatory Cytokines & Mediators (IL-6, CXCL8, IL-1β, iNOS, COX-2) MAPK->Cytokines PI3K_Akt->Cytokines NFkB->Cytokines AP1->Cytokines

Caption: this compound inhibits inflammatory responses.

Anti-cancer Effects of this compound

The anti-cancer potential of this compound has been independently investigated in various cancer cell lines, with studies consistently reporting its ability to inhibit cell proliferation, migration, and invasion.[7][8][9]

A study by Ko et al. (2021) demonstrated the anti-cancer effects of ISO on breast cancer cell lines (MCF7, T47D, and MDA-MB-231).[7] They found that ISO induced cell death and cell cycle arrest, and inhibited proliferation by downregulating the ERK and AKT signaling pathways.[7]

In a separate study, transcriptome analysis of human bladder cancer T24 cells treated with this compound revealed significant changes in gene expression associated with cell movement, migration, invasion, and proliferation.[9] This study also implicated the PI3K/AKT/mTOR pathway as a key target of ISO's anti-cancer activity.[9] Another study on non-small-cell lung cancer cells also showed that ISO inhibits cell growth, angiogenesis, migration, and invasion.[8]

Comparative Analysis of Anti-cancer Activity
FindingStudy 1: Ko et al. (2021)Study 2: Transcriptome Analysis in T24 Cells (2024)
Model System Breast cancer cell lines (MCF7, T47D, MDA-MB-231)Human bladder cancer T24 cells
Key Endpoint Inhibition of cell proliferation, induction of cell death and cell cycle arrestInhibition of cell movement, migration, invasion, and proliferation
Signaling Pathway Downregulation of ERK and AKT signalingModulation of actin cytoskeleton signaling, HIF1α signaling, and the PI3K/AKT/mTOR pathway
Experimental Protocols

Study 1: Ko et al. (2021) - Anti-cancer Effects in Breast Cancer Cells [7]

  • Cell Culture: MCF7, T47D, and MDA-MB-231 breast cancer cell lines were used.

  • Cell Viability and Proliferation Assays: Standard assays were performed to assess the effect of ISO on cell viability and proliferation.

  • Cell Cycle Analysis: Flow cytometry was likely used to analyze the cell cycle distribution after ISO treatment.

  • Western Blot Analysis: The phosphorylation status of key proteins in the ERK and AKT signaling pathways was determined by Western blotting.

Study 2: Transcriptome Analysis in T24 Cells (2024) - Anti-cancer Effects in Bladder Cancer Cells [9]

  • Cell Culture and Treatment: Human bladder cancer T24 cells were treated with this compound.

  • Transcriptome Profiling: Whole transcriptome profiling (RNA sequencing) was performed to identify differentially expressed genes.

  • Functional Annotation and Pathway Analysis: Bioinformatic tools were used to analyze the functions of differentially expressed genes and the signaling pathways they are involved in.

  • Validation: RT-qPCR was used to validate the expression of selected downregulated and upregulated genes.

Signaling Pathway Visualization

Isorhapontigenin_Anticancer_Pathway This compound This compound ERK ERK This compound->ERK PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR HIF1a HIF1α This compound->HIF1a CellProliferation Cell Proliferation ERK->CellProliferation PI3K_Akt_mTOR->CellProliferation CellMigration Cell Migration & Invasion PI3K_Akt_mTOR->CellMigration Angiogenesis Angiogenesis HIF1a->Angiogenesis

Caption: this compound's anti-cancer mechanisms.

Anti-platelet Effects of this compound

The inhibitory effect of this compound on platelet aggregation is another key finding that has been independently reported.[10][11] This activity is particularly relevant for the prevention of thrombosis.

A study by Ravishankar et al. (2019) demonstrated that this compound selectively inhibits ADP-induced platelet aggregation with a low IC50 of 1.85 μM.[11] The mechanism was suggested to involve interference with the cAMP and PI3K signaling pathways associated with the P2Y12 receptor.[11]

These findings are significant as they suggest that this compound could be a potent anti-platelet agent with a favorable safety profile, as it did not affect hemostasis in mice at its effective concentration.[10][11]

Comparative Analysis of Anti-platelet Activity
FindingStudy 1: Ravishankar et al. (2019)
Model System Human platelets
Key Endpoint Inhibition of ADP-induced platelet aggregation
Reported IC50 1.85 μM for ADP-induced platelet aggregation
Signaling Pathway Interference with cAMP and PI3K signaling pathways downstream of the P2Y12 receptor
Experimental Protocols

Study 1: Ravishankar et al. (2019) - Anti-platelet Effects [11][12]

  • Platelet Preparation: Platelet-rich plasma was obtained from healthy human volunteers.

  • Platelet Aggregation Assay: The effect of this compound on platelet aggregation induced by various agonists (e.g., ADP, collagen) was measured using an aggregometer.

  • Signaling Pathway Analysis: The levels of cAMP and the phosphorylation status of VASP and Akt were determined to investigate the involvement of the cAMP and PI3K signaling pathways.

  • In vivo Hemostasis Assay: A mouse tail bleeding assay was performed to assess the effect of this compound on hemostasis.

Signaling Pathway Visualization

Isorhapontigenin_Antiplatelet_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 This compound This compound This compound->P2Y12 PI3K_Akt PI3K/Akt This compound->PI3K_Akt cAMP ↑ cAMP This compound->cAMP P2Y12->PI3K_Akt PlateletAggregation Platelet Aggregation PI3K_Akt->PlateletAggregation VASP_P ↑ VASP Phosphorylation cAMP->VASP_P VASP_P->PlateletAggregation

Caption: this compound inhibits platelet aggregation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Isorhapontigenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds like Isorhapontigenin are critical for maintaining laboratory safety and environmental integrity. This compound, a stilbene (B7821643) derivative under investigation for various biological activities, is classified as a hazardous substance requiring specific disposal protocols. This guide provides a direct, step-by-step operational plan for the proper disposal of this compound waste, ensuring compliance and safety.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Table 1: this compound Hazard Information and Required PPE

Hazard ClassificationGHS Hazard Statement(s)Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]Protective gloves, Impervious clothing[1]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage[1][2]Safety goggles with side-shields, Face protection[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[1][2]Suitable respirator, Use only in a well-ventilated area[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound in standard laboratory trash or down the drain.[4] The recommended method of disposal is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder, along with any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, bench paper), in a clearly labeled, sealed container.

    • Liquid Waste: For solutions containing this compound (e.g., dissolved in DMSO[2]), collect the waste in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

    • Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the primary hazards (e.g., Skin Irritant, Eye Damage, Respiratory Irritant).

    • Ensure the container is securely closed to prevent leaks or spills.[1]

  • Storage Prior to Disposal:

    • Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

    • Store locked up.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.[1]

  • Spill Response:

    • In case of a spill, avoid breathing dust.[1]

    • Wear the appropriate PPE as outlined in Table 1.

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal as hazardous waste.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Wash the spill area thoroughly after cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Isorhapontigenin_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Sealed, Labeled Container solid_waste->collect_solid collect_liquid Collect in Compatible, Sealed, Labeled Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isorhapontigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Isorhapontigenin in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this guide offers step-by-step instructions to ensure personnel safety and maintain experimental integrity when working with this potent antioxidant compound.

This compound, a stilbene (B7821643) derivative, is classified as a hazardous substance requiring stringent handling procedures. Primary routes of exposure include inhalation of its powder form, skin contact, and eye contact. Adherence to the following guidelines is critical to minimize health risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE protocol is mandatory when handling this compound in solid (powder) or solution form.

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesPowder-free, chemical-resistantPrevents skin absorption of the compound.
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Eye & Face Protection Safety Goggles with Side ShieldsANSI Z87.1 compliantProtects against splashes and airborne particles entering the eyes.[1]
Respiratory Protection N95 Respirator or HigherNIOSH-approvedRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

All manipulations of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

Preparation and Handling:

  • Designated Work Area: Cordon off and clearly label the area where this compound will be handled.

  • Gather Materials: Before starting, ensure all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and waste containers are within the designated area.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: If working with the powder form, carefully weigh the desired amount in a chemical fume hood to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Decontamination: After each use, thoroughly decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

Storage:

  • Store this compound in a tightly sealed container.[1]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, refrigeration is recommended.[2]

  • Protect from light, air, and heat.[2]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Required PPE prep2 Prepare Designated Workspace prep1->prep2 prep3 Weigh Solid this compound in Fume Hood prep2->prep3 handle1 Prepare Solution prep3->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Decontaminate Workspace and Equipment handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is crucial.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spills:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exp_event Exposure Occurs (Skin, Eye, Inhalation) skin Skin: Wash with soap and water exp_event->skin eye Eye: Flush with water for 15 mins exp_event->eye inhalation Inhalation: Move to fresh air exp_event->inhalation seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Emergency response protocol for this compound exposure.

Disposal Plan: Compliant Waste Management

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials, including gloves, weigh boats, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name "this compound," and the primary hazards (irritant).

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this waste through regular trash or sewer systems.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.